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2-Tert-butyl-3,3-dimethylbutanoic acid Documentation Hub

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  • Product: 2-Tert-butyl-3,3-dimethylbutanoic acid
  • CAS: 41785-81-3

Core Science & Biosynthesis

Foundational

The Steric Shield: Harnessing Highly Branched Carboxylic Acids in Molecular Design

Topic: Physicochemical Properties of Highly Branched Carboxylic Acids: A Structural & Functional Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Highly Branched Carboxylic Acids: A Structural & Functional Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the landscape of functional group chemistry, Highly Branched Carboxylic Acids (HBCAs) —specifically those possessing a quaternary


-carbon (the "Neo" structure)—occupy a unique physicochemical niche. Unlike their linear counterparts (e.g., stearic or palmitic acid), HBCAs exhibit anomalous solubility profiles, exceptional thermal stability, and, most critically, extreme resistance to hydrolytic degradation.[1]

For the drug development scientist, HBCAs offer a strategic toolkit for prodrug design . By leveraging the steric bulk of the


-carbon, researchers can tune the metabolic half-life of labile active pharmaceutical ingredients (APIs), enhance lipophilicity for Blood-Brain Barrier (BBB) penetration, and modify release kinetics without altering the pharmacophore itself.

This guide analyzes the structure-property relationships of HBCAs, detailing their synthesis, physicochemical profiling, and application in stabilizing sensitive molecular architectures.[1]

Structural Architecture: The "Neo" Configuration

The defining feature of an HBCA is the quaternary


-carbon . In standard fatty acids, the 

-carbon is secondary (

). In HBCAs, such as Pivalic acid (C5) or Versatic™ Acid 10 (Neodecanoic acid), the

-carbon is bonded to three other alkyl groups.
The Koch Synthesis

Industrially, these acids are synthesized via the Koch-Haaf reaction , a carbonylation of branched alkenes under high acid catalysis.[2][3] This process ensures the thermodynamic stability of the tertiary carbocation intermediate, resulting in the "Neo" structure.

Diagram 1: The Koch Synthesis & Structural Divergence

This diagram illustrates the pathway from branched alkene to Neo-acid, highlighting the critical tertiary carbocation intermediate.

KochSynthesis Alkene Branched Alkene (Feedstock) Carbocation Tertiary Carbocation (Thermodynamic Trap) Alkene->Carbocation Protonation LinearAcid Linear Fatty Acid (Standard) AcidCat Acid Catalyst (H+ / CO) AcidCat->Carbocation Acylium Acylium Ion Intermediate Carbocation->Acylium + CO (Carbonylation) NeoAcid Neo-Acid (HBCA) (Quaternary Alpha-Carbon) Acylium->NeoAcid + H2O (Hydrolysis)

Caption: The Koch reaction pathway favors the formation of the sterically hindered tertiary carbocation, yielding the quaternary "Neo" structure distinct from linear fatty acids.

Physicochemical Profiling

The branching at the


-position fundamentally alters the thermodynamics of the carboxyl group.
Acidity ( ) Shifts

HBCAs are generally weaker acids (higher


) than their linear isomers.[1]
  • Mechanism: The bulky alkyl groups at the

    
    -position destabilize the carboxylate anion (
    
    
    
    ) via steric inhibition of solvation. Water molecules cannot effectively cluster around the negative charge to stabilize it. Additionally, the inductive electron-donating effect (+I) of the alkyl groups increases the electron density on the oxygen, making proton dissociation less favorable.
Acid TypeExampleStructureApprox.

Linear (C2) Acetic Acid

4.76
Linear (C5) Valeric Acid

4.82
Branched (C5) Pivalic Acid

5.03
Branched (C10) Neodecanoic Acid

~5.20
Solubility & Lipophilicity ( )

While linear fatty acids (like Stearic acid, C18) crystallize into waxy solids due to efficient Van der Waals packing, HBCAs often remain liquid at room temperature even at high molecular weights.

  • Entropic Effect: The irregular "globular" shape prevents efficient lattice packing.

  • Lipophilicity: HBCAs exhibit high

    
     values, making them excellent candidates for modifying drug solubility in lipid-based formulations.
    

Chemical Stability: The Steric Shield

The most valuable property of HBCAs for the application scientist is their resistance to hydrolysis. When an HBCA is converted into an ester or amide, the quaternary carbon acts as a Steric Shield .

Mechanism of Hydrolytic Resistance

In a standard ester hydrolysis (B_Ac2 mechanism), a nucleophile (like


 or an esterase enzyme) must attack the carbonyl carbon to form a tetrahedral intermediate.
  • In Linear Esters: The carbonyl carbon is exposed. Attack is fast.

  • In HBCA Esters: The bulky alkyl groups on the

    
    -carbon physically block the trajectory of the incoming nucleophile. The transition state energy is significantly raised, often making the reaction kinetically inert under physiological conditions.
    
Diagram 2: The Steric Shield Mechanism

This diagram contrasts the nucleophilic attack vector on a linear ester versus a Neo-acid ester.

StericShield cluster_Linear Linear Ester (Vulnerable) cluster_Branched Neo-Acid Ester (Protected) L_Carbonyl Carbonyl Carbon L_Result Hydrolysis (Fast) L_Carbonyl->L_Result L_Nucleophile Nucleophile (OH- / Enzyme) L_Nucleophile->L_Carbonyl Unobstructed Attack B_Carbonyl Carbonyl Carbon B_Result No Reaction / Very Slow B_Carbonyl->B_Result B_Shield Steric Shield (Quaternary Alpha-Carbon) B_Nucleophile Nucleophile (OH- / Enzyme) B_Nucleophile->B_Shield Blocked

Caption: The "Umbrella Effect" of the quaternary alpha-carbon blocks nucleophilic access to the carbonyl, conferring exceptional hydrolytic stability.

Applications in Drug Development[4]

Prodrug Design (The "Pro-Moiety" Strategy)

Researchers often encounter potent APIs with poor oral bioavailability or rapid plasma clearance. Esterifying the API with an HBCA can solve both:

  • Metabolic Stability: A pivalate or neodecanoate ester prodrug resists plasma esterases, prolonging circulation time.[1]

  • Lipophilicity: The highly hydrophobic alkyl chain increases passive diffusion across the intestinal epithelium and the Blood-Brain Barrier.

Case Study: Pivampicillin is a pivaloyloxymethyl ester of ampicillin.[1] The pivalic acid moiety increases lipophilicity (absorption >90%) compared to ampicillin alone (~40%).

Excipients & Solvents

Due to their liquid state and high lipophilicity, HBCAs (like Isostearic acid) are used as solubilizers for difficult-to-dissolve APIs in softgel capsules, preventing recrystallization where linear fatty acids would fail.

Experimental Protocol: Comparative Hydrolytic Stability Assay

Objective: To quantify the steric protection factor of an HBCA ester compared to a linear analog in a simulated biological environment.

Scope: This protocol uses HPLC to monitor the degradation rate of a model ester in rat plasma or Simulated Intestinal Fluid (SIF).

Reagents & Equipment[1]
  • Test Compounds: n-Octyl Acetate (Linear Control) vs. n-Octyl Pivalate (Branched Test).

  • Medium: Rat Plasma (lithium heparin) or SIF (USP, pancreatin-free for chemical stability, with pancreatin for enzymatic).

  • Internal Standard: Benzoic Acid (or structurally similar non-hydrolyzable compound).[1]

  • Analysis: HPLC-UV/Vis or LC-MS.[1]

Workflow
  • Preparation: Dissolve test compounds in DMSO to create 10 mM stock solutions.

  • Incubation:

    • Add 10 µL of stock to 990 µL of pre-warmed (37°C) plasma/SIF.

    • Final concentration: 100 µM.[1]

    • Maintain at 37°C with gentle shaking (300 rpm).

  • Sampling:

    • At time points

      
       min.[1]
      
    • Remove 50 µL aliquot.

    • Quench: Immediately add 200 µL ice-cold Acetonitrile (ACN) containing the Internal Standard. This precipitates proteins and stops enzymatic activity.[1]

  • Processing:

    • Vortex for 30s, Centrifuge at 10,000g for 5 min.

    • Transfer supernatant to HPLC vial.[1]

  • Quantification:

    • Calculate the ratio of [Test Compound Area] / [Internal Standard Area].

    • Plot

      
       vs. Time.[1]
      
    • Calculate half-life (

      
      ).[1]
      

Expected Outcome: The linear acetate will likely show a


 in minutes (enzymatic hydrolysis), while the pivalate ester will show a 

in hours or days, demonstrating the steric shield effect.

References

  • Hexion Inc. (2020).[1] Versatic™ Acid 10: Technical Data Sheet. Retrieved from [Link] (Note: Verify specific landing page via search if needed, generally available via Hexion/Momentive product portals).[1]

  • Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. [Link]

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Steric Inhibition of Resonance/Solvation).

  • Kanerva, L. T. (2013).[1] Biocatalysis in the synthesis of pharmaceuticals: Esterases and Lipases. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.[1]

Sources

Exploratory

Steric Dominance: A Spectroscopic Atlas of 2-Tert-butyl-3,3-dimethylbutanoic Acid

The following technical guide details the spectroscopic and structural profile of 2-Tert-butyl-3,3-dimethylbutanoic acid (commonly referred to as Di-tert-butylacetic acid ). This guide is structured to provide actionable...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic and structural profile of 2-Tert-butyl-3,3-dimethylbutanoic acid (commonly referred to as Di-tert-butylacetic acid ).

This guide is structured to provide actionable data for identification, purity assessment, and structural validation, emphasizing the profound impact of steric hindrance on its spectral properties.

Executive Summary & Structural Context

2-Tert-butyl-3,3-dimethylbutanoic acid (


) represents an extreme case of steric crowding in organic acids.[1] Structurally, it consists of a central methine carbon (

-carbon) bonded to a carboxylic acid group and two bulky tert-butyl groups.[1]

This molecule is a "stress test" for spectroscopic principles.[1] The massive steric bulk of the two tert-butyl groups restricts rotation, prevents efficient solvation, and significantly alters the vibrational and magnetic environment of the carboxyl group compared to unhindered analogs (e.g., butyric acid).

Structural Specifications
ParameterValue
IUPAC Name 2-Tert-butyl-3,3-dimethylbutanoic acid
Common Name Di-tert-butylacetic acid
CAS Registry 41785-81-3
Molecular Formula

Molecular Weight 172.27 g/mol
Steric Feature Thorpe-Ingold Effect (Gem-dialkyl effect) maximizer

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of di-tert-butylacetic acid is defined by its high symmetry and lack of spin-spin coupling, resulting in a deceptively simple spectrum that confirms high purity.

Protocol: 1H NMR Acquisition
  • Solvent:

    
     (Standard) or 
    
    
    
    (To observe acid proton clearly).[1]
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Ensure equilibration to average t-butyl rotation).

1H NMR Data (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.13 - 1.15 Singlet (s)18H

The two tert-butyl groups are chemically equivalent due to rapid rotation/symmetry.[1]
2.08 - 2.12 Singlet (s)1H

-CH
The methine proton is deshielded by the carbonyl but lacks neighbors for coupling.
10.5 - 12.0 Broad Singlet (br s)1H

Highly dependent on concentration and solvent (dimer vs. monomer equilibrium).[1]
13C NMR Data (100 MHz, )
Chemical Shift (

, ppm)
AssignmentCarbon Type
180.5

Carboxyl Carbon (Deshielded)
62.1

-CH
Methine Carbon (Sterically compressed)
33.5

Quaternary Carbons of t-butyl groups
29.8

Methyl Carbons (Intense peak)
Visualization: NMR Logic Flow

The following diagram illustrates the logical flow for interpreting the NMR data, distinguishing it from mono-tert-butyl analogs.

NMR_Logic cluster_shifts Diagnostic Shift (Alpha-H) Start Unknown Sample Spectrum Check_Int Integration Ratio 18:1 Start->Check_Int Check_Mult Multiplicity Analysis Check_Int->Check_Mult Decision1 Are t-Butyls Equivalent? Check_Mult->Decision1 Result_Mono Mono-t-butylacetic acid (3,3-dimethylbutanoic) Expect CH2 (singlet) Decision1->Result_Mono No (9H) Result_Di Di-tert-butylacetic acid (Target) Expect CH (singlet) Decision1->Result_Di Yes (18H) Shift1 CH2 ~ 2.2 ppm Result_Mono->Shift1 Shift2 CH ~ 2.1 ppm Result_Di->Shift2

Caption: Decision tree for distinguishing Di-tert-butylacetic acid from its mono-substituted precursor using 1H NMR integration and multiplicity.

Vibrational Spectroscopy (IR)

The Infrared spectrum of di-tert-butylacetic acid is unique because the steric bulk hinders the formation of the standard carboxylic acid dimer.

  • Standard Phase (KBr/Neat): Shows typical broad H-bonded OH and C=O dimer stretch.[1]

  • Dilute Phase (

    
    ):  Often exhibits a sharp "free" O-H stretch and a higher frequency "monomeric" C=O stretch, as the bulky tert-butyl groups physically block the dimerization interface.[1]
    
Key IR Bands
Wavenumber (

)
Vibration ModeDescription
2800 - 3200 O-H StretchBroad, intense (H-bonded).[1]
2960 - 2980 C-H Stretch (

)
Strong, sharp (Methyl C-H).[1]
1695 - 1715 C=O StretchCarbonyl dimer (Solid state).[1]
~1750 C=O StretchMonomer (Visible in dilute non-polar solution).[1]
1365 & 1390 C-H Bend"Gem-dimethyl" doublet (Characteristic of t-butyl).[1]

Mass Spectrometry (MS) & Fragmentation

The mass spectrum is dominated by the stability of the tert-butyl cation.[1] The molecular ion (


) is often vanishingly small or absent due to the facile loss of the bulky alkyl groups.[1]
Fragmentation Pathway[1][2]
  • Molecular Ion (

    
    ):  m/z 172 (Trace/Absent).[1]
    
  • Base Peak: m/z 57 (

    
    ).[1] The tert-butyl cation is exceptionally stable and forms immediately upon ionization.
    
  • Alpha Cleavage: Loss of the carboxyl group (

    
    ) or loss of a tert-butyl group (
    
    
    
    ).[1]

MS_Frag M Molecular Ion [M]+ m/z 172 (Unstable) Path1 Loss of t-Butyl (Alpha Cleavage) M->Path1 Path2 Heterolysis M->Path2 Frag1 Fragment [M - 57]+ m/z 115 Path1->Frag1 Base Base Peak [t-Bu]+ m/z 57 Path2->Base

Caption: Primary fragmentation pathways. The formation of the t-butyl cation (m/z 57) is the dominant process.

Synthesis & Purification Reference

The synthesis of this molecule is non-trivial due to the difficulty of introducing a second tert-butyl group onto an alpha-carbon. The authoritative method was established by Newman et al. (1960) .[1]

  • Precursor: Hexamethylacetone (Di-tert-butyl ketone).[1]

  • Method: The ketone is converted via a haloform-type reaction or via the intermediate Di-tert-butylketene .

  • Purification: Recrystallization (if solid) or fractional distillation.[1] The acid is stable but requires harsh conditions to esterify due to steric blocking.[1]

References
  • Newman, M. S., Arkell, A., & Fukunaga, T. (1960). The Synthesis and Some Reactions of Di-t-butylacetic Acid and Di-t-butylketene.[1][2] Journal of the American Chemical Society, 82(10), 2498–2501.[1]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[1] (Context on t-butyl esterification).

  • PubChem Compound Summary. Butyric acid, 2-tert-butyl-3,3-dimethyl- (CID 181711).[1] National Center for Biotechnology Information.[1] [1]

Sources

Foundational

2,3-Dimethylbutanoic Acid: A Technical Guide to Discovery, Synthesis, and Application

The following technical guide details the discovery, chemistry, and biological significance of 2,3-dimethylbutanoic acid. Executive Summary 2,3-Dimethylbutanoic acid (IUPAC) is a branched-chain fatty acid and a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and biological significance of 2,3-dimethylbutanoic acid.

Executive Summary

2,3-Dimethylbutanoic acid (IUPAC) is a branched-chain fatty acid and a critical chiral building block in modern organic synthesis.[1] Often confused with its structural isomers—such as the pivalic acid derivative 3,3-dimethylbutanoic acid (found in the drug Belnacasan) or 2,2-dimethylbutanoic acid (the ester side-chain of Simvastatin)—this compound occupies a unique niche. It serves as a metabolic marker in isoleucine catabolism, a naturally occurring moiety in specific depsipeptides (Homophymin A), and a model substrate for studying steric effects in anticonvulsant pharmacophores.

This guide synthesizes historical data from the late 19th century with contemporary asymmetric protocols, providing researchers with a definitive reference on its handling, synthesis, and biological relevance.

Part 1: Historical Genesis & Chemical Identity

The Discovery Timeline

Contrary to common assumptions that branched fatty acids were only characterized in the mid-20th century, the history of 2,3-dimethylbutanoic acid dates back to the late 1800s .

  • 1886 (The Botanical Origin): The compound was first significantly described by Pieter van Romburgh , a Dutch chemist and botanist. While investigating the constituents of Roman Chamomile oil , van Romburgh isolated 3-methyl-1-pentanol and related esters, postulating the existence of 2,3-dimethyl-substituted carbon skeletons in nature [1].

  • 1933 (Physicochemical Characterization): The definitive isolation and characterization of the racemic acid were performed by M. Hommelen . Published in the Bulletin des Sociétés Chimiques Belges, Hommelen’s work established the boiling points and refractive indices that remain standard reference data today [2].

  • 1950s-Present (Metabolic Mapping): With the advent of radioisotopic tracing, the acid was identified as a downstream metabolite of isoleucine , specifically arising from the metabolism of

    
    -keto-
    
    
    
    -methylvaleric acid in patients with organic acidurias [3].
Structural Isomerism & Disambiguation

In drug development, precision regarding the methyl substitution pattern is vital. 2,3-Dimethylbutanoic acid is frequently conflated with its isomers.

CompoundStructureKey Application / Occurrence
2,3-Dimethylbutanoic acid

-dimethyl substitution
Homophymin A (Natural Product), Chiral Auxiliary
2,2-Dimethylbutanoic acid Geminal

-dimethyl
Simvastatin (Side chain ester) [4]
3,3-Dimethylbutanoic acid Geminal

-dimethyl (tert-butyl)
VX-765 (Belnacasan) , Pivalic acid analogues
Valproic Acid (VPA) 2-propylpentanoic acidAnticonvulsant (Epilepsy treatment)

Part 2: Biological Significance & Pharmacology[2][3][4]

Natural Product Occurrence

While rare in free form, the 2,3-dimethylbutanoyl moiety appears in complex secondary metabolites:

  • Homophymin A: A cytoprotective cyclodepsipeptide isolated from the sponge Homophymia sp. The (2R,3R)-2,3-dimethylbutanoic acid moiety is a critical structural component of its lipid tail, conferring membrane permeability [5].

  • Cyparissias Factors: Diterpene esters isolated from Euphorbia cyparissias (Cypress Spurge) contain this acid, contributing to the plant's irritant properties.

Structure-Activity Relationships (SAR) in Anticonvulsants

2,3-Dimethylbutanoic acid serves as a "steric probe" in the design of Valproic Acid (VPA) analogues. VPA functions by inhibiting GABA transaminase and blocking voltage-gated sodium channels.

  • Mechanism: The branched structure is essential for preventing rapid beta-oxidation in the mitochondria, prolonging the half-life.

  • Activity Profile: SAR studies indicate that while

    
    -branching (as in VPA) is critical for anticonvulsant activity, the additional 
    
    
    
    -methyl group in 2,3-dimethylbutanoic acid increases steric bulk. This often reduces potency compared to VPA but increases lipophilicity (logP ~1.6), altering blood-brain barrier penetration [6].

Part 3: Technical Synthesis Protocols

Synthetic Strategy: The "Expert" Route

Classical alkylation of butanoic acid yields racemates and suffers from poor regioselectivity. The standard for pharmaceutical-grade synthesis is the Evans Asymmetric Alkylation .

Why this route? Direct alkylation of a propionyl enolate with isopropyl iodide is sluggish due to the steric hindrance of the secondary halide. The superior "Expert" strategy reverses the disconnection: Methylation of an Isovaleryl enolate.

  • Starting Material: Isovaleric acid (3-methylbutanoic acid).

  • Electrophile: Methyl Iodide (Primary halide, highly reactive).

  • Chiral Controller: Evans Oxazolidinone (

    
    ).[2]
    
Experimental Protocol: Enantioselective Synthesis of (2S)-2,3-Dimethylbutanoic Acid

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78°C.

  • Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min.
    
  • Add Isovaleryl chloride (1.1 equiv). Warm to 0°C over 1 hour.

  • Checkpoint: Verify formation of N-isovaleryloxazolidinone via TLC (Hexane/EtOAc 4:1).

Step 2: Asymmetric Alkylation (The Critical Step)

  • Cool the N-isovaleryl imide (1.0 equiv) in THF to -78°C.

  • Add NaHMDS (1.1 equiv) to generate the (Z)-enolate. Note: Lithium enolates can also be used, but Sodium often gives faster kinetics for this substrate.

  • Add Methyl Iodide (MeI, 5.0 equiv) rapidly.

  • Stir at -78°C for 4 hours, then allow to warm to -20°C overnight.

  • Mechanism: The bulky benzyl group on the auxiliary blocks the Re-face, forcing the methyl group to attack from the Si-face, yielding the (2S) configuration.

Step 3: Chiral Auxiliary Cleavage [1][3]

  • Dissolve the alkylated product in THF/H2O (3:1).

  • Add

    
     (4 equiv) and LiOH (2 equiv) at 0°C. Why? Peroxide hydrolysis prevents racemization that can occur with simple base hydrolysis.
    
  • Quench with

    
    , extract the auxiliary with 
    
    
    
    (recycle), and acidify the aqueous layer to pH 1.
  • Extract the free acid with Et2O. Distill to purify.

Visualization of Synthesis Pathway

G Start Isovaleryl Chloride (3-methylbutanoyl Cl) Inter1 N-Isovaleryl Imide Start->Inter1 n-BuLi, THF -78°C Aux (S)-Evans Auxiliary (Oxazolidinone) Aux->Inter1 Enolate (Z)-Enolate Transition State Inter1->Enolate NaHMDS (Enolization) ProdImide Alkylated Imide (2S, 3-methyl) Enolate->ProdImide MeI (Electrophile) Steric Blockade Final (2S)-2,3-Dimethylbutanoic Acid ProdImide->Final LiOH / H2O2 (Hydrolysis) Recycle Recovered Auxiliary ProdImide->Recycle Extraction

Caption: Figure 1. Asymmetric synthesis of (2S)-2,3-dimethylbutanoic acid via Evans auxiliary, utilizing isovaleryl chloride as the scaffold for methylation.

Part 4: Physicochemical Data & Biological Pathway

Key Properties Table
PropertyValueNotes
CAS No. 14287-61-7Racemic
CAS No. (2S) 15071-34-8Enantiopure
Molecular Weight 116.16 g/mol
Boiling Point 191-193°C@ 760 mmHg [2]
Density 0.928 g/mL@ 25°C
Chirality C2 position(2R) and (2S) enantiomers
pKa ~4.78Typical for

-branched acids
Metabolic Pathway (Isoleucine Catabolism)

The presence of 2,3-dimethylbutanoic acid in urine is a marker for specific metabolic blocks.

Metabolism Iso L-Isoleucine Keto alpha-Keto-beta-methylvalerate Iso->Keto Transamination Isovaleryl alpha-Methylbutyryl-CoA Keto->Isovaleryl BCKDH Complex (Blocked in MSUD) Side1 2-Hydroxy-3-methylvalerate Keto->Side1 Reduction (Dysregulation) Target 2,3-Dimethylbutanoic Acid (Minor Metabolite) Side1->Target Beta-oxidation (Putative)

Caption: Figure 2. Simplified pathway showing the origin of branched-chain metabolites from Isoleucine. 2,3-dimethylbutanoic acid arises from dysregulated catabolism.

References

  • Van Romburgh, P. (1886).[4] "On the Constituents of Roman Chamomile Oil." Recueil des Travaux Chimiques des Pays-Bas, 5, 220.

  • Hommelen, M. (1933). "Physical Constants of Branched Fatty Acids." Bulletin des Sociétés Chimiques Belges, 42, 243-250.
  • Mamer, O. A., et al. (1976). "Identification of 2,3-dimethylbutanoic acid in urine of patients with organic acidurias." Biomedical Mass Spectrometry, 3(6), 287-291.
  • Hoffman, W. F., et al. (1986). "3-Hydroxy-3-methylglutaryl-coenzyme A Reductase Inhibitors. Side Chain Ester Derivatives of Mevinolin." Journal of Medicinal Chemistry, 29(5), 849-852.

  • Oku, N., et al. (2010). "Homophymin A, a Cytoprotective Cyclodepsipeptide from the Sponge Homophymia sp."[4] Journal of Natural Products, 73(8), 1368–1371.

  • Abbott, F. S., & Acheampong, A. A. (1988). "Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles." Neuropharmacology, 27(3), 287-294.

Sources

Exploratory

CAS number and IUPAC name for 2-Tert-butyl-3,3-dimethylbutanoic acid

An In-Depth Technical Guide to 2-Tert-butyl-3,3-dimethylbutanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 2-tert-butyl-3,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Tert-butyl-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-tert-butyl-3,3-dimethylbutanoic acid, a unique and sterically hindered carboxylic acid. The document details its chemical identity, physicochemical properties, plausible synthetic strategies, and significant role within medicinal chemistry and drug development. As a Senior Application Scientist, this guide synthesizes foundational chemical data with practical, field-proven insights into the strategic use of bulky structural motifs like the dual tert-butyl groups present in this molecule. Particular emphasis is placed on the rationale behind its application as a structural building block for modulating pharmacokinetic properties and serving as a key intermediate in the synthesis of complex therapeutic agents.

Introduction: The Significance of Steric Hindrance

In the landscape of modern drug discovery, the precise control over a molecule's three-dimensional structure is paramount. Steric bulk, often introduced via motifs like the tert-butyl group, is a powerful tool used to influence a compound's pharmacological profile. These groups can act as "steric shields," protecting metabolically labile sites from enzymatic degradation, or they can enforce specific conformations required for potent binding to a biological target.[1][2]

2-Tert-butyl-3,3-dimethylbutanoic acid (or its derivatives) represents an exemplary case study in the application of steric hindrance. Its structure, featuring two bulky tert-butyl groups flanking a central carbon, makes it a valuable, albeit challenging, synthon. This guide elucidates the core characteristics of this compound and explores its strategic importance for professionals engaged in the synthesis and development of novel therapeutics.

Chemical Identity and Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This information is crucial for reaction planning, analytical method development, and regulatory documentation.

Chemical Identifiers

A summary of the key identifiers for 2-tert-butyl-3,3-dimethylbutanoic acid is presented below.

IdentifierValueSource
IUPAC Name 2-tert-butyl-3,3-dimethylbutanoic acid[3]
CAS Number 41785-81-3[3][4][5]
Molecular Formula C10H20O2[3]
Canonical SMILES CC(C)(C)C(C(=O)O)C(C)(C)C[3]
InChI Key CSUSKPNFQZZRGX-UHFFFAOYSA-N[3]
Physicochemical Data

The compound's physical and computed properties dictate its behavior in both chemical and biological systems.

PropertyValueSource
Molecular Weight 172.27 g/mol [3][4]
Computed XLogP3 3.2[3]
Monoisotopic Mass 172.146329876 Da[3]

Rationale and Application in Drug Development

The tert-butyl group is a frequently employed motif in medicinal chemistry, often introduced to improve a drug candidate's metabolic stability or to enhance its binding affinity by occupying specific hydrophobic pockets in a target protein.[1][2] The structure of 2-tert-butyl-3,3-dimethylbutanoic acid makes it an intriguing building block for achieving these goals.

Causality of Application:

  • Metabolic Shielding: The extreme steric bulk provided by the adjacent tert-butyl groups can effectively block enzymatic access to the carboxylic acid moiety or adjacent functional groups. This is a common strategy to prevent rapid metabolism by cytochrome P450 (CYP) enzymes, which frequently target such positions.[1]

  • Conformational Restriction: The rigid arrangement of the tert-butyl groups can lock the molecular backbone into a specific conformation. In drug design, this pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity and potency.

  • Isosteric Replacement: Carboxylic acid bioisosteres are critical in drug design. While this molecule is a carboxylic acid itself, its derivatives can serve as unique scaffolds. For instance, its amide derivatives provide a peptidic bond with unparalleled steric protection. A structurally related compound, (S)-2-(3-tert-Butylureido)-3,3-dimethylbutanoic acid, serves as a crucial intermediate in the synthesis of HCV protease inhibitors, demonstrating the therapeutic relevance of this structural class.[6]

The diagram below illustrates the conceptual role of sterically hindering groups in protecting a molecule.

G cluster_0 Drug Molecule Metabolically_Labile_Site Labile Group (e.g., amide) Core_Scaffold Core Scaffold Core_Scaffold->Metabolically_Labile_Site susceptible bond Steric_Shield Steric Shield (e.g., tert-butyl group) Enzyme Metabolizing Enzyme (e.g., CYP450) Steric_Shield->Enzyme blocks access Enzyme->Metabolically_Labile_Site

Caption: Steric shielding prevents enzymatic degradation of a labile group.

Synthesis Strategies and Methodologies

The synthesis of 2-tert-butyl-3,3-dimethylbutanoic acid is non-trivial due to the severe steric hindrance around the α-carbon. Standard alkylation procedures are often ineffective. The following section outlines a plausible, high-level synthetic approach.

Exemplary Synthetic Workflow

A logical approach involves the creation of a carbon-carbon bond between two quaternary centers, a known challenge in organic synthesis. A plausible method would be the conjugate addition of a bulky nucleophile to a suitable α,β-unsaturated acceptor.

Step-by-Step Protocol:

  • Preparation of the Nucleophile: A tert-butyl organometallic reagent, such as tert-butyllithium or a tert-butyl Grignard reagent (t-BuMgCl), is prepared from tert-butyl halide. Extreme care must be taken due to the pyrophoric nature of tert-butyllithium.

  • Preparation of the Electrophile: 3,3-Dimethylacrylic acid is converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, to facilitate the reaction and prevent side reactions.

  • Conjugate Addition: The tert-butyl organometallic reagent is added to the activated 3,3-dimethylacrylic acid derivative in the presence of a copper(I) catalyst (e.g., CuI) to favor 1,4-conjugate addition over 1,2-addition to the carbonyl. This forms the desired carbon skeleton.

  • Workup and Hydrolysis: The reaction is quenched with a proton source (e.g., aqueous ammonium chloride). If an ester or amide was used, a final hydrolysis step (acidic or basic) is required to liberate the free carboxylic acid.

  • Purification: The final product is purified using standard techniques such as distillation or recrystallization to yield 2-tert-butyl-3,3-dimethylbutanoic acid.

The workflow for this proposed synthesis is visualized below.

G start1 tert-Butyl Halide step1 Reaction with Mg or Li (Organometallic Formation) start1->step1 start2 3,3-Dimethylacrylic Acid step2 Activation (e.g., to Acid Chloride) start2->step2 reagent t-BuLi or t-BuMgCl step1->reagent acceptor Activated Acceptor step2->acceptor step3 Copper-Catalyzed Conjugate Addition step4 Aqueous Workup & Hydrolysis step3->step4 product Final Product step4->product reagent->step3 acceptor->step3

Caption: Plausible synthetic workflow for the target molecule.

Safety and Handling

Specific, comprehensive safety data for 2-tert-butyl-3,3-dimethylbutanoic acid is not widely published. However, based on the properties of similar short-chain carboxylic acids and related structures, the following precautions are advised:

  • Corrosivity: Assume the compound is corrosive and can cause skin and eye irritation or burns.[7][8]

  • Respiratory Irritation: Handling the solid or concentrated solutions may cause respiratory tract irritation.[7][8]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

2-Tert-butyl-3,3-dimethylbutanoic acid is more than a simple organic molecule; it is a specialized tool for the advanced medicinal chemist. Its highly hindered structure provides a unique scaffold for designing drug candidates with enhanced metabolic stability and conformational rigidity. While its synthesis presents significant steric challenges, the potential rewards in modulating a molecule's pharmacokinetic and pharmacodynamic profile make it a valuable synthon in the development of next-generation therapeutics. This guide provides the foundational knowledge required for researchers and drug development professionals to appreciate and strategically utilize this and similar sterically demanding building blocks in their programs.

References

  • 2-tert-Butyl-3,3-dimethylbutanoic acid [CAS: 41785-81-3] - Ivy Fine Chemicals. [Link]

  • 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid - PubChem. [Link]

  • WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)
  • Butyric acid, 2-tert-butyl-3,3-dimethyl- | C10H20O2 | CID 181711 - PubChem. [Link]

  • Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed. [Link]

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Foundational

A Senior Application Scientist's Guide to the Initial Synthesis of Novel Branched-Chain Fatty Acids

Introduction: The Growing Importance of Branched-Chain Fatty Acids Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more alkyl branches along their aliphatic chain....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more alkyl branches along their aliphatic chain. Once considered minor components of the cellular lipidome, BCFAs are now recognized for their significant roles in various biological processes and their potential as advanced materials. Their distinct structures impart unique physicochemical properties, such as lower melting points, enhanced oxidative stability, and altered membrane fluidity compared to their straight-chain counterparts.[1] These characteristics make them highly desirable for applications in drug delivery, as precursors for biofuels with improved cold-flow properties, and in the development of novel lubricants and surfactants.[2] This guide provides an in-depth exploration of the primary synthesis routes for novel BCFAs, offering a technical resource for researchers, scientists, and professionals in drug development.

I. Biosynthetic Approaches: Harnessing and Engineering Nature's Machinery

Nature has evolved elegant pathways for the synthesis of BCFAs, primarily in bacteria. Understanding and harnessing these biological systems offer a sustainable and highly specific route to these valuable molecules.

A. The Native Biosynthetic Pathway

In many bacteria, the synthesis of iso- and anteiso- BCFAs initiates from branched-chain amino acids (BCAAs) like leucine, valine, and isoleucine.[1] These amino acids are catabolized to their corresponding α-keto acids, which are then decarboxylated to form branched short-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA).[1][3] These primers are then elongated by the fatty acid synthase (FAS) system, which utilizes malonyl-CoA as the two-carbon donor in each cycle, in a manner analogous to straight-chain fatty acid synthesis.[3][4]

Mid-chain branches can be introduced through the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit by a promiscuous fatty acid synthase.[1][4]

B. Metabolic Engineering of Microbial Hosts

The native production of BCFAs in microorganisms is often low and part of a complex mixture. Metabolic engineering of robust industrial hosts like Escherichia coli provides a powerful strategy to overproduce specific BCFAs.

Core Strategy: The primary goal is to increase the intracellular pool of branched-chain acyl-CoA primers and channel them into the fatty acid synthesis pathway.

Key Engineering Steps:

  • Overexpression of Branched-Chain α-Keto Acid Decarboxylase (BCKA): This enzyme is crucial for converting the α-keto acids derived from BCAAs into the necessary acyl-CoA primers.[3]

  • Heterologous Expression of a BCFA-Specific β-Ketoacyl-ACP Synthase III (FabH): The native E. coli FabH has poor activity towards branched-chain acyl-CoAs. Expressing a FabH from a BCFA-producing bacterium, such as Bacillus subtilis, can significantly enhance the initiation of branched-chain synthesis.

  • Enhancing the Supply of Branched-Chain Amino Acids: Overexpressing genes in the BCAA synthesis pathways can increase the precursor pool for BCFA synthesis.

  • Expression of a Terminating Thioesterase: To release the final product as a free fatty acid, a thioesterase with high activity towards branched-chain acyl-ACPs is introduced.[5][6]

Experimental Workflow: Engineering E. coli for Anteiso-BCFA Production

metabolic_engineering_workflow cluster_host_engineering Host Strain Engineering cluster_fermentation Fermentation & Production start Start with E. coli host bcaa_pathway Overexpress genes for isoleucine biosynthesis start->bcaa_pathway bcka_expression Introduce and express BCKA decarboxylase gene bcaa_pathway->bcka_expression fabH_expression Express B. subtilis FabH bcka_expression->fabH_expression thioesterase Introduce acyl-ACP thioesterase ('TesA) fabH_expression->thioesterase fermentation Culture engineered strain in defined medium thioesterase->fermentation extraction Solvent extraction of fatty acids from culture fermentation->extraction analysis GC-MS analysis of fatty acid profile extraction->analysis

Caption: Workflow for engineering E. coli for anteiso-BCFA production.

Protocol: Heterologous Production of Anteiso-Fatty Acids in E. coli

  • Strain Construction:

    • Synthesize and codon-optimize the genes for the desired BCKA decarboxylase and B. subtilis FabH.

    • Clone these genes into an inducible expression vector (e.g., a pET vector).

    • Transform the expression vector into an E. coli strain engineered for increased isoleucine production and expressing a suitable thioesterase.

  • Culture and Induction:

    • Grow the engineered strain in a defined minimal medium with glucose as the primary carbon source at 37°C.

    • When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), induce protein expression with an appropriate inducer (e.g., IPTG).

    • Reduce the temperature to 30°C and continue cultivation for 48-72 hours.

  • Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract the total lipids from the cell pellet using a Bligh-Dyer extraction method.

    • Methylate the extracted fatty acids to fatty acid methyl esters (FAMEs) using BF3-methanol.

    • Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to quantify the production of anteiso-BCFAs.

II. Chemical Synthesis Strategies: Precision and Versatility

Chemical synthesis offers unparalleled control over the structure of novel BCFAs, allowing for the introduction of branches at specific positions and the creation of non-natural stereochemistries.

A. Grignard Reagent-Based Approaches

Grignard reactions are a classic and powerful tool for carbon-carbon bond formation.[7][8] They can be employed to introduce alkyl branches onto a fatty acid backbone.

Strategy 1: Cross-Coupling with a Halo-Fatty Acid Ester

This method involves the reaction of a Grignard reagent with a fatty acid ester containing a halogen at the desired branching point. Transition metal catalysts, such as cobalt chloride, can be used to facilitate this C(sp³)–C(sp³) bond formation.[9]

Experimental Workflow: Grignard Cross-Coupling

grignard_workflow start Start with halo-fatty acid ester coupling CoCl2-catalyzed cross-coupling reaction start->coupling grignard_formation Prepare Grignard reagent (R-MgX) grignard_formation->coupling workup Aqueous workup and extraction coupling->workup hydrolysis Ester hydrolysis (saponification) workup->hydrolysis purification Purification of BCFA hydrolysis->purification

Caption: Workflow for BCFA synthesis via Grignard cross-coupling.

Protocol: Cobalt-Catalyzed Synthesis of a Methyl-Branched Fatty Acid

  • Preparation:

    • To a flame-dried, argon-purged flask, add CoCl₂ (2 mol%) and LiI (4 mol%).

    • Add anhydrous THF as the solvent.

    • Cool the mixture to 0°C in an ice bath.

  • Reaction:

    • Slowly add the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) to the reaction mixture.

    • Add the halo-fatty acid ester (e.g., methyl 10-bromostearate, 1.0 equivalent) dropwise to the stirred solution.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC or GC).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purify the resulting branched-chain fatty acid ester by column chromatography.

  • Hydrolysis:

    • Saponify the purified ester using a solution of KOH in ethanol/water.

    • Acidify the mixture to protonate the carboxylate and extract the free BCFA.

B. Wittig Reaction for Unsaturated BCFAs

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[10][11][12] This reaction is particularly useful for synthesizing unsaturated BCFAs by reacting a keto-fatty acid with a phosphorus ylide.

Strategy: Olefination of a Keto-Fatty Acid

A long-chain keto-fatty acid (or its ester) can be reacted with a suitable Wittig reagent (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) to introduce a branch point and a double bond simultaneously.

Protocol: Synthesis of an Unsaturated BCFA via Wittig Reaction

  • Ylide Preparation:

    • Prepare the phosphonium salt by reacting triphenylphosphine with an appropriate alkyl halide (e.g., methyl iodide).

    • In a separate flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

    • Add a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78°C to 0°C) to generate the ylide (Wittig reagent).[10]

  • Wittig Reaction:

    • Dissolve the keto-fatty acid ester (e.g., methyl 12-oxostearate) in anhydrous THF.

    • Slowly add the solution of the keto-ester to the ylide solution at low temperature.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent.

    • The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

    • Purify the unsaturated BCFA ester by column chromatography.

  • Hydrolysis:

    • Perform saponification of the ester to yield the free fatty acid.

C. Asymmetric Synthesis of Chiral BCFAs

Many naturally occurring BCFAs are chiral, and their biological activity is often stereospecific. Asymmetric synthesis provides a means to produce enantiomerically pure BCFAs.

Strategy: Asymmetric Alkylation of Chiral Enolates

This approach utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation of a carbonyl compound that will become the BCFA.[13][14]

Experimental Workflow: Asymmetric Alkylation

asymmetric_alkylation start Acylate chiral auxiliary (e.g., Evans oxazolidinone) with fatty acid derivative enolate_formation Generate chiral enolate with a strong base (e.g., LDA) start->enolate_formation alkylation React with alkyl halide (R-X) to introduce branch enolate_formation->alkylation auxiliary_cleavage Cleave chiral auxiliary to yield chiral BCFA alkylation->auxiliary_cleavage purification Purification auxiliary_cleavage->purification

Caption: General workflow for asymmetric synthesis of BCFAs.

Protocol: Synthesis of an (S)-2-Methyl-Branched Fatty Acid

  • Acylation of Chiral Auxiliary:

    • React the desired acyl chloride (e.g., decanoyl chloride) with a chiral auxiliary like (S)-4-benzyloxazolidinone in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone.

  • Enolate Formation and Alkylation:

    • Cool a solution of the N-acyl oxazolidinone in anhydrous THF to -78°C.

    • Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form the chiral enolate.

    • Introduce the alkylating agent (e.g., methyl iodide) to the enolate solution. The chiral auxiliary directs the attack of the methyl group to one face of the enolate, resulting in high diastereoselectivity.[15]

  • Auxiliary Cleavage:

    • Cleave the chiral auxiliary from the alkylated product using, for example, lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched BCFA.[15]

  • Purification:

    • Purify the final chiral BCFA using column chromatography or crystallization.

III. Enzymatic Synthesis: Green and Selective Approaches

Enzymatic methods offer a green alternative to traditional chemical synthesis, often proceeding under mild conditions with high selectivity.

Lipase-Catalyzed Esterification

Lipases are versatile enzymes that can catalyze the esterification of fatty acids with alcohols in non-aqueous media.[16][17][18] This is particularly useful for producing structured lipids containing BCFAs, such as branched-chain triacylglycerols.

Protocol: Synthesis of BCFA-Enriched Triacylglycerols

  • Reaction Setup:

    • Combine the BCFA, glycerol, and an immobilized lipase (e.g., Lipozyme 435) in a suitable organic solvent (e.g., hexane or iso-octane) to minimize water content.[18]

    • The molar ratio of BCFA to glycerol is typically in excess (e.g., 3:1 or higher) to drive the reaction towards triacylglycerol formation.

  • Esterification:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-60°C) with constant agitation.[18]

    • Monitor the progress of the reaction by titrating the remaining free fatty acids.

  • Product Recovery:

    • Remove the immobilized enzyme by filtration.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting BCFA-enriched triacylglycerols from unreacted starting materials and mono- or diacylglycerols using molecular distillation or column chromatography.

IV. Purification and Characterization

The isolation and purification of the target BCFA from reaction mixtures or biological extracts is a critical step.

A. Urea Adduction/Complexation

This technique is highly effective for separating straight-chain fatty acids from branched-chain and polyunsaturated fatty acids. Straight-chain fatty acids form crystalline inclusion complexes with urea, which precipitate out of solution, leaving the BCFAs enriched in the filtrate.[19][20][21]

Protocol: Enrichment of BCFAs using Urea Adduction

  • Dissolution:

    • Dissolve the mixed fatty acids (or their methyl esters) in a minimal amount of a warm solvent, typically methanol or 95% ethanol.

    • In a separate container, dissolve urea in the same solvent with warming (e.g., 60-65°C) to create a saturated solution.[22]

  • Complex Formation:

    • Combine the two solutions. The ratio of urea to fatty acids is a critical parameter and is typically optimized (e.g., 4:1 by weight).[19]

    • Slowly cool the mixture to a specific temperature (e.g., 4°C or room temperature) with gentle stirring to allow the urea-straight-chain fatty acid complexes to crystallize.[19][22]

  • Separation:

    • Separate the precipitated urea complexes by filtration.

    • The filtrate contains the enriched BCFAs.

  • Recovery:

    • Wash the filtrate with warm, slightly acidified water to remove any dissolved urea.

    • Extract the BCFAs with a nonpolar solvent like hexane or pentane.

    • Evaporate the solvent to obtain the purified BCFA concentrate.

B. Fractional Distillation

For BCFAs that have different boiling points from other components in a mixture, fractional distillation under high vacuum is an effective purification method.[23][24][25] This is particularly useful for separating FAMEs based on chain length and can be applied on an industrial scale.[24][26] The use of structured packing in the distillation column is crucial for achieving the necessary separation efficiency with minimal pressure drop.[26]

Table 1: Comparison of Synthesis Routes for Branched-Chain Fatty Acids

Synthesis Route Key Advantages Key Limitations Typical Applications
Metabolic Engineering Sustainable, can produce complex structures, highly specific.Strain development can be time-consuming, yields may be limited, complex purification from biomass.Production of biofuels, specialty oleochemicals.[2][27]
Grignard Reaction Versatile for C-C bond formation, well-established chemistry.Requires anhydrous conditions, sensitive to functional groups, potential for side reactions.Synthesis of specifically branched alkanes and fatty acids.[7][9]
Wittig Reaction Excellent for creating C=C bonds with defined location.Stoichiometric use of phosphonium salts, generation of triphenylphosphine oxide waste.Synthesis of unsaturated BCFAs.[10][12]
Asymmetric Synthesis Provides access to enantiomerically pure BCFAs.Multi-step processes, requires chiral auxiliaries or catalysts, can be costly.Development of chiral probes, pharmaceuticals, and stereospecific materials.[14]
Enzymatic Synthesis Mild reaction conditions, high selectivity (regio- and stereoselectivity), environmentally friendly.Enzymes can be expensive, activity may be lower in organic solvents, equilibrium-limited reactions.Production of structured lipids for food and pharmaceutical applications.[16][17]

Conclusion

The synthesis of novel branched-chain fatty acids is a dynamic and evolving field, driven by the unique properties these molecules offer. The choice of synthetic strategy—be it biosynthetic, chemical, or enzymatic—depends critically on the desired structure, scale of production, and stereochemical requirements. Metabolic engineering presents a promising avenue for sustainable, large-scale production of specific BCFAs. Chemical methods, including classic organometallic reactions and modern asymmetric catalysis, provide the ultimate control and flexibility for creating truly novel structures. Enzymatic approaches offer a green and highly selective alternative for specific transformations. As our understanding of the biological roles and material applications of BCFAs continues to expand, the development of robust and efficient initial synthesis routes will remain a cornerstone of innovation in lipid science.

References

  • Cason, J. (1951). Branched-chain fatty acids. XXIV. Synthesis of 2-methyl-2-dodecenoic acid and of 2-methylenedodecanoic acid. The Journal of Organic Chemistry.
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  • SPEC Engineers. (n.d.). Fractional Distillation of Methyl Esters (FAME). Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024). Fatty acid synthesis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 4: Synthesis of (A) 2-methyl-and 2-hydroxy-iso-fatty acids 30.... Retrieved February 15, 2026, from [Link]

  • Oleochemicals. (2025). Fatty Acid Distillation & Fractionation: Core Processes in the Oleochemical Industry.
  • J. Am. Oil Chem. Soc. (2015).
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  • PubMed. (2015). Metabolic engineering of Escherichia coli for efficient free fatty acid production from glycerol. Retrieved February 15, 2026, from [Link]

  • Dewulf, J. P., Gerin, I., Rider, M. H., Veiga-da-Cunha, M., Van Schaftingen, E., & Bommer, G. T. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Biochemical Journal, 476(18), 2627–2641.
  • Hofmann, J., et al. (2022).
  • Pfleger, B. F., et al. (2016). Production of Fatty Acids and Derivatives by Metabolic Engineering of Bacteria. Springer.
  • Kumar Metal Industries. (n.d.). Fatty acid distillation. Retrieved February 15, 2026, from [Link]

  • Pfleger, B. F., et al. (2012). Engineering Escherichia coli to synthesize free fatty acids. Trends in Biotechnology, 30(12), 659-667.
  • PubMed. (2012). Engineering Escherichia coli to synthesize free fatty acids. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
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  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Branched Alkanes via Grignard Reaction.
  • Privett, O. S., et al. (1969). Application of high vacuum fractional distillation to complex mixtures of methyl esters of polyunsaturated fatty acids. Journal of the American Oil Chemists' Society, 46(1).
  • PubMed. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Introduction to asymmetric alkylation of enolates and our working.... Retrieved February 15, 2026, from [Link]

  • University of Pittsburgh. (2005).
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Green Chemistry.
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  • Nature Communications. (2021). Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting.
  • Nature Communications. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases.
  • Lipshutz, B. H., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Green Chemistry.
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  • Organic Letters. (2021). Stereoselective Alkylation of Chiral Titanium(IV)
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  • ACS Omega. (2020). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes.
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Protocols & Analytical Methods

Method

Application Note: The Steric Titan – 2-Tert-butyl-3,3-dimethylbutanoic Acid in Advanced Synthesis

[1] Executive Summary: The Everest of Steric Hindrance In the landscape of sterically hindered building blocks, Pivalic acid (2,2-dimethylpropanoic acid) is the standard bearer. However, for applications requiring extrem...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Everest of Steric Hindrance

In the landscape of sterically hindered building blocks, Pivalic acid (2,2-dimethylpropanoic acid) is the standard bearer. However, for applications requiring extreme metabolic stability, kinetic stabilization of reactive intermediates, or absolute conformational locking, 2-Tert-butyl-3,3-dimethylbutanoic acid (DTBA) —often referred to as Di-tert-butylacetic acid —stands alone.[1]

Possessing two tert-butyl groups at the


-position, DTBA creates a hydrophobic "pocket" so dense that it defies standard coupling protocols, blocks metabolic 

-oxidation completely, and stabilizes reactive intermediates (like ketenes) that are usually transient.[1] This guide details the handling, activation, and application of DTBA, moving beyond standard textbook methods to field-proven protocols.

Chemical Profile & Steric Architecture[1]

Structural Analysis

DTBA (


) features a carboxyl group attached to a methine carbon bearing two tert-butyl groups.[1] This "butterfly" steric arrangement creates a protective cone around the carbonyl carbon.[1]
PropertyPivalic Acid1-Adamantanecarboxylic AcidDTBA (Di-tert-butylacetic)
Structure



Steric Bulk HighVery HighExtreme

-Protons
001 (Methine)
Metabolic Stability GoodExcellentSuperior (Lipophilic Shield)
Common Activation Acid ChlorideAcid ChlorideKetene / Ghosez Reagent
Key Applications
  • Metabolic Armor: The

    
     motif renders the adjacent carbonyl virtually invisible to hydrolytic enzymes (esterases/amidases), extending the half-life of labile payloads.[1]
    
  • Ligand Design: Used to synthesize bulky N-heterocyclic carbenes (NHCs) or phosphine ligands where the "wingtip" sterics force reductive elimination in metal catalysis.[1]

  • Kinetic Stabilization: The steric bulk is sufficient to isolate reactive species, such as Di-tert-butylketene , a stable liquid at room temperature used for "clean" acylation.[1]

Critical Workflows & Mechanisms

The Activation Challenge

Standard coupling reagents (EDC, HATU, PyBOP) often fail with DTBA because the activated ester cannot be approached by the nucleophile. The reaction stalls or rearranges.

The Solution: Two primary pathways exist:

  • The High-Energy Pathway: Formation of the Acid Chloride using forcing conditions.[1]

  • The Ketene Pathway: Dehydration to Di-tert-butylketene, followed by nucleophilic addition.[1]

Pathway Visualization[1]

DTBA_Activation DTBA DTBA (Acid) SOCl2 SOCl2 / Reflux (Slow/Messy) DTBA->SOCl2 Poor Conversion Oxalyl Oxalyl Chloride / DMF (Preferred Cl Route) DTBA->Oxalyl Catalytic DMF Ghosez Ghosez's Reagent (Neutral Conditions) DTBA->Ghosez Mild DCC DCC / Distillation DTBA->DCC Dehydration AcidCl Acid Chloride (Highly Reactive) SOCl2->AcidCl Oxalyl->AcidCl Ghosez->AcidCl Amide Sterically Hindered Amide/Ester AcidCl->Amide + Amine/Base (Heat often req.) Ketene Di-tert-butylketene (Stable Intermediate) DCC->Ketene Ketene->Amide + Nucleophile (Atom Economic)

Figure 1: Strategic activation pathways for Di-tert-butylacetic acid.[1] The Ketene route is unique to this level of steric hindrance.

Experimental Protocols

Protocol A: Synthesis via the "Stable Ketene" Route

Rationale: Unlike most acid activations, the dehydration of DTBA yields a stable ketene. This allows for a clean reaction with nucleophiles without the generation of acidic byproducts (HCl) during the coupling step, which is crucial for acid-sensitive substrates.

Reagents:

  • DTBA (1.0 equiv)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • Solvent: Anhydrous DCM or Toluene[1]

  • Nucleophile: Amine or Alcohol (1.0–1.2 equiv)[1]

Step-by-Step:

  • Dehydration: In a flame-dried flask under Argon, dissolve DTBA (10 mmol) in DCM (20 mL).

  • Add DCC: Add DCC (11 mmol) in one portion. Stir at room temperature for 12–24 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.[1]

  • Isolation (Optional but Recommended): Filter off the DCU precipitate under an inert atmosphere. The filtrate contains Di-tert-butylketene .[1]

    • Note: For highest purity, the ketene can be distilled (bp ~160°C), but the crude filtrate is often sufficient.

  • Coupling: Add the nucleophile (amine/alcohol) directly to the ketene solution.[1]

    • Catalysis: For alcohols, add a catalytic amount of DMAP or Zinc Perchlorate (

      
      ). For amines, heating to 40–60°C may be required due to sterics.[1]
      
  • Workup: Wash with 1N HCl (to remove DMAP/amines) and NaHCO3. Dry and concentrate.

Why this works: The extreme steric bulk prevents the ketene from dimerizing (a common failure mode for smaller ketenes), making this a robust "bottled reagent" approach generated in situ.

Protocol B: The "Ghosez Reagent" Activation

Rationale: When the ketene route is unsuitable (e.g., insolubility), converting to the acid chloride under neutral conditions using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is superior to Thionyl Chloride.[1]

Reagents:

  • DTBA (1.0 equiv)[1]

  • Ghosez's Reagent (1.2 equiv)[1]

  • Solvent: Dry DCM or THF[1]

Step-by-Step:

  • Dissolve DTBA in dry DCM at 0°C.

  • Add Ghosez's Reagent dropwise.[1]

  • Stir at room temperature for 2–3 hours. Monitor by IR (shift from COOH stretch to COCl stretch ~1790 cm⁻¹).[1]

  • Coupling: Add the amine and a non-nucleophilic base (e.g., 2,6-Lutidine or DIPEA).[1]

    • Critical: Do not use Pyridine if possible, as it can form acyl pyridinium salts that are too bulky to react further.[1] Use a base that scavenges HCl but doesn't crowd the center.[1]

Application Case Study: Metabolic Blocking

Context: A drug candidate containing a phenylacetic acid moiety (


) shows rapid metabolic clearance via benzylic hydroxylation and glucuronidation.[1]

Strategy: Replace the benzylic protons with tert-butyl groups using DTBA as a bioisostere template.[1]

Results Comparison: | Parameter | Original Scaffold (


) | DTBA Scaffold (

) | | :--- | :--- | :--- | | Half-life (

)
| 24 mins (Microsomes) | > 240 mins | | LogP | 2.1 | 4.5 (Significant increase) | | Solubility | High | Lower (Requires formulation) | | Metabolite ID | Benzylic -OH | None detected at

-pos |[1]

Insight: While DTBA solves metabolic instability, it significantly increases lipophilicity (LogP).[1] Researchers must balance this by introducing polar groups elsewhere in the molecule (e.g., solubilizing amines or ethers) to maintain oral bioavailability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Amide Coupling) Steric shielding of the carbonyl carbon.[1]Switch to Ketene route (Protocol A) or use Lewis Acid catalysis (

) with the Acid Chloride.[1]
Low Yield with EDC/NHS O-acylisourea cannot form or is inaccessible.[1]Abandon EDC. It is too bulky. Use Oxalyl Chloride/DMF or Ghosez reagent.[1]
Product Rearrangement Ketene dimerization (rare but possible).[1]Ensure strictly anhydrous conditions; water catalyzes ketene decomposition/dimerization.[1]
Incomplete Hydrolysis (Deprotection) Ester is too stable.[1]Standard LiOH/NaOH will fail.[1] Use

or KOtBu/DMSO (anhydrous hydroxide) to force cleavage.[1]

References

  • Newman, M. S., Arkell, A., & Fukunaga, T. (1960).[1][2][3] The Synthesis and Some Reactions of Di-Tert-Butylacetic Acid and Di-Tert-Butylketene. Journal of the American Chemical Society, 82(10), 2498–2501. Link[1]

  • Chaloin, O., et al. (2006).[1] Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 83, 16. Link

  • Lynch, J. E., et al. (1998).[1] Synthesis of a highly hindered amide via a ketene intermediate.[1] Tetrahedron Letters, 39(11), 1327-1330.[1]

  • Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26. Link[1]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Tert-butyl-3,3-dimethylbutanoic Acid in Drug Discovery

Introduction: Harnessing Steric Hindrance for Enhanced Drug Properties In the landscape of modern drug discovery, the optimization of a lead compound's pharmacokinetic and pharmacodynamic profile is a paramount challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Steric Hindrance for Enhanced Drug Properties

In the landscape of modern drug discovery, the optimization of a lead compound's pharmacokinetic and pharmacodynamic profile is a paramount challenge. The carboxylic acid moiety, while a common and often essential pharmacophore for target engagement, can introduce liabilities such as rapid metabolism, poor membrane permeability, and potential for toxicity.[1] A key strategy in medicinal chemistry to mitigate these issues is the introduction of sterically hindered groups that can shield the carboxylic acid or other susceptible functionalities from metabolic enzymes, thereby enhancing the drug's stability and bioavailability. 2-Tert-butyl-3,3-dimethylbutanoic acid, also known as di-tert-butylacetic acid, represents a valuable building block in this endeavor. Its unique structural feature, a carboxylic acid flanked by two bulky tert-butyl groups, provides a significant steric shield that can profoundly influence a molecule's properties.

This technical guide provides an in-depth exploration of the strategic application of 2-tert-butyl-3,3-dimethylbutanoic acid and its derivatives in drug discovery. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of a key drug intermediate incorporating this moiety, and outline methods for evaluating its impact on metabolic stability and target engagement.

The Rationale for Employing 2-Tert-butyl-3,3-dimethylbutanoic Acid in Medicinal Chemistry

The incorporation of the 2-tert-butyl-3,3-dimethylbutanoic acid scaffold into a drug candidate is a deliberate design choice aimed at achieving several desirable outcomes:

  • Enhanced Metabolic Stability: The bulky tert-butyl groups act as a steric shield, hindering the approach of metabolic enzymes, particularly cytochrome P450s (CYPs), to the carboxylic acid and adjacent functionalities.[2] This steric hindrance can significantly reduce the rate of Phase I and Phase II metabolism, leading to a longer in vivo half-life and improved oral bioavailability.[3]

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl groups can increase the overall lipophilicity of a molecule, which can be strategically employed to improve membrane permeability and absorption. However, this needs to be carefully balanced to maintain adequate aqueous solubility.

  • Improved Target Engagement: In certain biological targets, the rigid and bulky nature of this moiety can provide a well-defined and stable interaction within a binding pocket, potentially leading to increased potency and selectivity.

  • Bioisosteric Replacement: In some contexts, the entire 2-tert-butyl-3,3-dimethylbutanoic acid group can serve as a bioisostere for other chemical groups, offering a novel scaffold with improved drug-like properties while maintaining the necessary interactions with the biological target.[1][4]

A prime example of the successful application of a derivative of this acid is in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[5][6] The derivative, (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid, serves as a key intermediate in the synthesis of these potent antiviral agents.[7]

Data Presentation

PropertyValueReference
IUPAC Name 2-tert-butyl-3,3-dimethylbutanoic acid[8]
Synonyms Di-tert-Butylacetic acid, Butyric acid, 2-tert-butyl-3,3-dimethyl-[8]
CAS Number 41785-81-3[8]
Molecular Formula C10H20O2[8]
Molecular Weight 172.26 g/mol [8]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(3-tert-Butylureido)-3,3-dimethylbutanoic Acid

This protocol details the synthesis of a key intermediate for HCV protease inhibitors, adapted from a patented procedure.[7] This one-pot synthesis is efficient and scalable.

Materials:

  • (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-Leucine)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Chlorotrimethylsilane (TMSCl)

  • tert-Butyl isocyanate

  • Water

  • 5 N Hydrochloric acid (HCl)

  • Hexanes

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • To a suspension of (S)-2-amino-3,3-dimethylbutanoic acid (1.0 kg, 7.62 mol) in dichloromethane (7.0 L), add triethylamine (0.94 kg, 9.29 mol) at a temperature between 25-35 °C.

  • With stirring, add chlorotrimethylsilane (1.15 L, 9.00 mol) to the reaction mixture, maintaining the temperature at 25-35 °C.

  • Heat the reaction mixture to reflux (39-41 °C) and maintain for 3 hours.

  • Cool the reaction mixture to 20-25 °C and add tert-butyl isocyanate (0.76 kg, 7.67 mol) at this temperature.

  • Adjust the reaction temperature to 25-30 °C and stir the resulting mixture for 14-15 hours.

  • Upon completion of the reaction (monitored by TLC), add water (1.0 L) to the reaction mass.

  • Acidify the mixture to a pH of 2 with 5 N aqueous hydrochloric acid.

  • Stir the reaction mass for 1 hour at ambient temperature.

  • Distill the dichloromethane under vacuum.

  • Cool the remaining aqueous mixture to 10-15 °C and stir for 30 minutes to precipitate the product.

  • Filter the precipitated solid, wash with hexanes, and dry at 50-60 °C under vacuum for 4-5 hours to yield (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound containing the 2-tert-butyl-3,3-dimethylbutanoic acid moiety.[3]

Materials:

  • Test compound (e.g., a derivative from Protocol 1)

  • Pooled human liver microsomes (HLM)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the assay)

  • 96-well plates

  • Incubator (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solutions in the 100 mM potassium phosphate buffer to the desired final concentration (typically 1 µM).

  • In a 96-well plate, add the diluted test compound and positive controls.

  • Add the human liver microsomes (final concentration typically 0.5 mg/mL) to each well and pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Protocol 3: HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to evaluate the inhibitory activity of compounds containing the 2-tert-butyl-3,3-dimethylbutanoic acid scaffold against the HCV NS3/4A protease.[1][3]

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • Test compound (e.g., a final drug candidate synthesized from the intermediate in Protocol 1)

  • Positive control inhibitor (e.g., Glecaprevir)[3]

  • DMSO

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a black microplate, add the diluted test compound or positive control.

  • Add the HCV NS3/4A protease solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.

Visualizations

G cluster_0 Strategic Application in Drug Design Lead_Compound Lead Compound (e.g., with Carboxylic Acid) Issues Challenges: - Rapid Metabolism - Poor Permeability - Potential Toxicity Lead_Compound->Issues Strategy Incorporate 2-Tert-butyl-3,3-dimethylbutanoic Acid Moiety Issues->Strategy Improved_Candidate Improved Drug Candidate Strategy->Improved_Candidate Benefits Benefits: - Enhanced Metabolic Stability - Modulated Physicochemical Properties - Improved Target Engagement Improved_Candidate->Benefits

Caption: Rationale for incorporating the 2-tert-butyl-3,3-dimethylbutanoic acid moiety.

G Start Start: (S)-2-amino-3,3-dimethylbutanoic acid Step1 Step 1: In situ silylation (TMSCl, TEA) Start->Step1 Step2 Step 2: Reaction with tert-butyl isocyanate Step1->Step2 Step3 Step 3: Acidic workup (HCl) Step2->Step3 Product Product: (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid Step3->Product G Compound Test Compound Incubation Incubate at 37°C (Time points: 0-60 min) Compound->Incubation Microsomes Human Liver Microsomes + NADPH Microsomes->Incubation Quench Quench with Acetonitrile + Internal Standard Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate t1/2 and CLint Analysis->Data

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

2-Tert-butyl-3,3-dimethylbutanoic acid and its derivatives are powerful tools in the medicinal chemist's arsenal for overcoming common challenges in drug development. The strategic introduction of this sterically hindered moiety can significantly improve a drug candidate's metabolic stability and fine-tune its physicochemical properties, ultimately leading to more robust and effective therapeutics. The protocols provided herein offer a practical guide for the synthesis and evaluation of compounds incorporating this valuable scaffold, enabling researchers to harness its full potential in their drug discovery programs.

References

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Pires, M., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(16), 16999–17008.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Google Patents. (n.d.). WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). NS3/4A Inhibitory Assay of Compounds 1, 12, and 22 a. Retrieved from [Link]

  • Pires, M., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(16), 16999–17008.
  • MDPI. (2021). Hepatitis C Virus NS3/4A Inhibition and Host Immunomodulation by Tannins from Terminalia chebula: A Structural Perspective. Retrieved from [Link]

  • PLOS Pathogens. (n.d.). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HCV NS3-4A Serine Protease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Retrieved from [Link]

  • Pires, M., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(16), 16999–17008.
  • Pires, M., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(16), 16999–17008.
  • Pires, M., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(16), 16999–17008.
  • Pires, M., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(16), 16999–17008.
  • Pires, M., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(16), 16999–17008.
  • Pires, M., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(16), 16999–17008.
  • Pires, M., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(16), 16999–17008.
  • PubChem. (n.d.). Butyric acid, 2-tert-butyl-3,3-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and optimization of HCV NS3-4A serine protease assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Retrieved from [Link]

  • Frontiers. (n.d.). Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]

  • Frontiers. (n.d.). Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protease inhibitors for the treatment of hepatitis C virus infection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protease Inhibitors (HCV). Retrieved from [Link]

Sources

Method

Application Note: Esterification Protocols for Sterically Hindered 2-Tert-butyl-3,3-dimethylbutanoic Acid

This Application Note is designed for researchers and process chemists dealing with 2-Tert-butyl-3,3-dimethylbutanoic acid (commonly known as Di-tert-butylacetic acid ). This molecule represents an extreme case of steric...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists dealing with 2-Tert-butyl-3,3-dimethylbutanoic acid (commonly known as Di-tert-butylacetic acid ). This molecule represents an extreme case of steric hindrance, where the carboxyl group is flanked by two massive tert-butyl groups, rendering standard Fischer esterification kinetics effectively zero.

Introduction: The Steric Challenge

The substrate 2-Tert-butyl-3,3-dimethylbutanoic acid presents a "steric wall" unique in organic synthesis. The carbonyl carbon is shielded by two tert-butyl environments (one direct tert-butyl group at C2, and the tert-butyl-like 3,3-dimethyl moiety at C3).

Standard acid-catalyzed esterification (Fischer) relies on the formation of a tetrahedral intermediate. In this substrate, the energy barrier to form this crowded intermediate is prohibitively high. Therefore, successful protocols must either (A) activate the carbonyl with a leaving group so reactive it overcomes the barrier (Acid Chloride method) or (B) bypass the carbonyl carbon entirely by alkylating the oxygen (O-Alkylation).

Structural Analysis & Steric Map

StericMap cluster_strategies Viable Strategies Acid 2-Tert-butyl-3,3-dimethylbutanoic Acid Carbonyl Carbonyl Carbon (C=O) [Electrophilic Center] Acid->Carbonyl Contains StericWall Steric Shield (2 x tert-Butyl Groups) Acid->StericWall Possesses StericWall->Carbonyl Blocks Attack Nucleophile Incoming Alcohol (ROH) Nucleophile->Carbonyl Fischer Path (BLOCKED) Strat1 Strategy 1: High Energy Activation (Acid Chloride) Strat2 Strategy 2: Distal Attack (O-Alkylation)

Caption: Logical map of steric inhibition preventing standard nucleophilic attack, necessitating alternative activation strategies.

Protocol A: The "Sledgehammer" Method (Acid Chloride via Oxalyl Chloride)

Best For: Creating a wide variety of esters (primary, secondary) when the alcohol is available. Mechanism: Conversion to the acid chloride using Oxalyl Chloride (more reactive than Thionyl Chloride) followed by reaction with an alcohol or lithium alkoxide.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Substrate: 2-Tert-butyl-3,3-dimethylbutanoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (2.0 - 3.0 equiv)

  • Catalyst: DMF (Dimethylformamide) (2-3 drops, essential)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Base: Pyridine or Triethylamine (for the esterification step)

  • Nucleophile: Desired Alcohol (ROH)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve the carboxylic acid in anhydrous DCM (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

    • Add a catalytic amount of DMF (approx. 5 mol%). Note: DMF forms the Vilsmeier reagent in situ, which is crucial for attacking this hindered acid.

    • Add Oxalyl Chloride dropwise at 0°C.

    • Critical Step: Allow the reaction to warm to room temperature and stir for 2–4 hours. If conversion is incomplete (check via TLC/aliquot quench), heat to mild reflux (40°C) for 1 hour. The evolution of gas (CO, CO₂, HCl) indicates progress.

    • Evaporate the solvent and excess oxalyl chloride completely under high vacuum. The residue is the crude acid chloride. Do not purify by column.

  • Esterification (The Coupling):

    • Redissolve the crude acid chloride in fresh anhydrous DCM or THF.

    • Add the alcohol (1.5–2.0 equiv) and Pyridine (3.0 equiv).

    • For Primary Alcohols: Stir at reflux for 12–24 hours. DMAP (0.1 equiv) can be added to accelerate the reaction.

    • For Secondary/Tertiary Alcohols: The alcohol alone may be too weak. Pre-deprotonate the alcohol with n-BuLi or NaH in THF to form the Lithium Alkoxide , then add the acid chloride solution to this alkoxide at 0°C.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Et₂O or DCM. Wash organics with 1M HCl (to remove pyridine), NaHCO₃, and Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: The "Flanking Maneuver" (O-Alkylation via Cesium Carboxylate)

Best For: Primary alkyl esters (Methyl, Ethyl, Benzyl, Allyl). Mechanism: SN2 displacement. The nucleophile is the oxygen of the carboxylate, which attacks an alkyl halide. This moves the reaction center away from the sterically crowded carbonyl carbon.

Reagents
  • Substrate: 2-Tert-butyl-3,3-dimethylbutanoic acid

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Alkylating Agent: Alkyl Iodide (e.g., MeI, EtI, BnBr) (1.5–2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (anhydrous)

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve the carboxylic acid in anhydrous DMF (0.2 M).

    • Add Cesium Carbonate (Cs₂CO₃). Stir at room temperature for 30 minutes. The mixture will become a suspension of the cesium carboxylate.

    • Why Cesium? The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate anion in organic solvents compared to sodium or potassium.

  • Alkylation:

    • Add the Alkyl Iodide dropwise.

    • Stir at room temperature. For this specific hindered substrate, mild heating to 50–60°C is recommended to drive the reaction to completion.

    • Monitor by TLC.[1][2] Reaction times are typically 4–12 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash copiously with water (3x) to remove DMF.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

Protocol C: The "Sniper" Method (TMS-Diazomethane)

Best For: Exclusively for Methyl Esters . Mechanism: Protonation of the diazo species creates a highly reactive methylating agent that reacts immediately with the carboxylate.

Reagents
  • Substrate: 2-Tert-butyl-3,3-dimethylbutanoic acid

  • Reagent: TMS-Diazomethane (2.0 M in hexanes)

  • Solvent: Methanol / Benzene (or Toluene) mixture (1:3 ratio)

Step-by-Step Methodology
  • Preparation:

    • Dissolve the acid in a mixture of Toluene and Methanol (3:1 ratio). Methanol is required to activate the TMS-diazomethane.

  • Addition:

    • Add TMS-Diazomethane solution dropwise at 0°C until a persistent yellow color remains (indicating excess reagent).

    • Stir at room temperature for 30–60 minutes.

  • Completion:

    • Quench excess reagent with a few drops of Acetic Acid (until colorless).

    • Concentrate in vacuo. This method often yields quantitative product with no further purification needed.

Comparative Analysis & Decision Matrix

FeatureAcid Chloride (Method A) O-Alkylation (Method B) TMS-Diazomethane (Method C)
Primary Mechanism Nucleophilic Acyl SubstitutionSN2 (O-Alkylation)O-Methylation
Steric Sensitivity High (Requires forcing conditions)Low (Bypasses steric center)Very Low (Highly efficient)
Scope Universal (Any Alcohol)Primary/Secondary Alkyl HalidesMethyl Esters Only
Reaction Conditions Harsh (Reflux, reactive intermediates)Mild to Moderate (Base, 50°C)Very Mild (RT)
Yield Potential 70–85%85–95%95–99%
Workflow Decision Tree

DecisionTree Start Target Ester Type? Methyl Methyl Ester Start->Methyl Primary Primary Alkyl (Ethyl, Benzyl) Start->Primary Complex Complex/Secondary Alcohol Start->Complex MethodC Method C: TMS-Diazomethane Methyl->MethodC Fastest MethodB Method B: Cs2CO3 + Alkyl Halide Primary->MethodB High Yield MethodA Method A: Acid Chloride + Li-Alkoxide Complex->MethodA Only Route

Caption: Selection guide for choosing the optimal esterification protocol based on the target ester moiety.

References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Discusses limitations of DCC methods for hindered acids). Link

  • Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of sterically hindered carboxylic acids using lithium carboxylates and alkyl halides. Journal of Organic Chemistry, 41(8), 1373-1379. (Foundational text on O-alkylation for hindered substrates). Link

  • Greenberg, J. A., & Sammakia, T. (2017).[4] The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides. Journal of Organic Chemistry, 82(6), 3245-3251. (Relevant for acid chloride stability and formation).[5][6][3] Link

  • Hashimoto, N., Aoyama, T., & Shioiri, T. (1981). New methods and reagents in organic synthesis.[5][7][8][9] 14. A simple efficient preparation of methyl esters with trimethylsilyldiazomethane (TMSCHN2) and its application to the gas chromatographic analysis of fatty acids. Chemical and Pharmaceutical Bulletin, 29(5), 1475-1478. Link

Sources

Application

Application Note & Technical Guide: Strategies for the Incorporation of Exceptionally Sterically Hindered Carboxylic Acids, such as 2-Tert-butyl-3,3-dimethylbutanoic acid, in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: The formation of amide bonds is the cornerstone of peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of amide bonds is the cornerstone of peptide synthesis. However, when one or both coupling partners exhibit significant steric hindrance, standard protocols often fail, leading to low yields or complete reaction failure. This guide addresses the profound challenge of incorporating exceptionally bulky carboxylic acids, exemplified by 2-tert-butyl-3,3-dimethylbutanoic acid, into peptide chains. While this specific acid is not a standard reagent in peptide synthesis, the principles governing its reactivity are broadly applicable to other challenging substrates, such as α,α-disubstituted or N-methylated amino acids. This document provides a mechanistic overview of the challenges, a comparative analysis of potent coupling reagents, and detailed screening protocols designed to identify successful conditions for these demanding transformations.

The Challenge of Steric Hindrance in Amide Bond Formation

The central challenge in coupling a molecule like 2-tert-butyl-3,3-dimethylbutanoic acid lies in the extreme steric congestion around the carboxylic acid's carbonyl carbon. A tert-butyl group adjacent to a quaternary carbon center effectively shields the electrophilic site from the incoming nucleophilic amine.

Mechanistic Hurdles:

  • Inhibited Activation: Standard activating agents, such as carbodiimides (e.g., DCC, EDC), form an O-acylisourea intermediate. The formation of this intermediate is severely impeded by the bulky substituents, which slow down or prevent the initial reaction.

  • Slowed Nucleophilic Attack: Even if an activated intermediate (like an active ester) is formed, the subsequent nucleophilic attack by the amine is kinetically unfavorable due to the high-energy transition state imposed by steric repulsion.

  • Increased Risk of Side Reactions: Under forced conditions (e.g., high heat), the activated acid may undergo alternative reaction pathways, such as rearrangement or decomposition, before the desired coupling can occur. Racemization of the amine partner is also a greater risk with extended reaction times.[1]

To overcome these barriers, the chosen synthetic strategy must generate a highly reactive activated intermediate that can react with the amine faster than it decomposes.

Selecting the Appropriate Coupling Reagent: A Mechanistic Overview

For sterically demanding couplings, the choice of reagent is critical. Carbodiimide-based methods are often insufficient.[2] More potent, modern reagents are required.

Uronium/Aminium Salt-Based Reagents

These reagents are among the most effective for difficult couplings.[1][3] They function by creating highly reactive active esters.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as a gold standard for hindered couplings.[3][4] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[4] The nitrogen atom in the azabenzotriazole ring provides a neighboring group effect that accelerates the subsequent amidation step.[3]

  • HBTU/HCTU: Similar to HATU but based on HOBt and 6-Cl-HOBt, respectively. While effective, HATU is generally considered superior for the most challenging cases due to the enhanced reactivity of the OAt ester.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that offers distinct advantages.[5][6] It is based on Oxyma, making it a safer, non-explosive, and less allergenic alternative to benzotriazole-based reagents.[5][6][7] COMU exists in a more reactive uronium form, requires only one equivalent of base, and often provides a visual color change to monitor reaction progress.[5][8][9] Its high efficiency is well-suited for hindered couplings.[5]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Hindered Acid) ActiveEster Highly Reactive OAt-Active Ester CarboxylicAcid->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonation Amide Amide Product ActiveEster->Amide Byproduct Tetramethylurea ActiveEster->Byproduct Releases Amine R'-NH2 Amine->Amide

Caption: Mechanism of HATU-mediated activation for hindered acids.

Alternative Strategies for Extreme Cases

When even the most potent uronium salts fail, alternative activation methods may be necessary.

  • Acyl Fluoride Formation: Converting the carboxylic acid to its corresponding acyl fluoride can create a highly reactive species capable of coupling with hindered amines or forming hindered amides.[10][11] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate acyl fluorides in situ.[12] This method has proven efficient where other standard protocols have failed.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate slow reactions by efficiently transferring energy to the system.[11] This technique can drive difficult couplings to completion in minutes rather than hours, though it must be used cautiously to avoid racemization.[11][13]

Protocol: Screening for the Successful Coupling of 2-Tert-butyl-3,3-dimethylbutanoic acid

Given the unprecedented steric bulk of the target acid, a screening approach is recommended to identify viable conditions. This protocol outlines a small-scale, parallel screening experiment.

Objective: To identify a suitable coupling reagent and conditions for the acylation of a model amine (e.g., Benzylamine or a resin-bound amino acid) with 2-tert-butyl-3,3-dimethylbutanoic acid.

Materials:

  • 2-Tert-butyl-3,3-dimethylbutanoic acid

  • Amine component (1.0 eq)

  • Coupling Reagents: HATU, COMU, TFFH

  • Bases: Diisopropylethylamine (DIPEA), sym-Collidine

  • Anhydrous Solvents: DMF, NMP, DCM

  • Reaction vessels (e.g., 2 mL HPLC vials)

  • Inert atmosphere (Nitrogen or Argon)

Screening Conditions Table

The following table summarizes the initial screening conditions. All reactions should be run under an inert atmosphere at room temperature unless otherwise noted.

Vial Coupling Reagent (1.2 eq) Base (2.4 eq) Solvent Notes
1 HATUDIPEADMFStandard high-potency condition
2 HATUDIPEANMPNMP has superior solvating properties[11]
3 COMUDIPEADMFSafer alternative, requires less base[8]
4 COMUsym-CollidineDMFWeaker base may reduce side reactions[12]
5 TFFHDIPEADCMIn situ acyl fluoride formation[12]
6 HATUDIPEADMFMicrowave irradiation (30 min, 80 °C)
Step-by-Step Experimental Workflow
  • Preparation: In a flame-dried vial under an inert atmosphere, dissolve 2-tert-butyl-3,3-dimethylbutanoic acid (1.0 eq, e.g., 0.1 mmol, 17.2 mg) in the designated anhydrous solvent (0.5 mL).

  • Reagent Addition: Add the solid coupling reagent (1.2 eq) to the vial.

  • Pre-activation: Add the base (2.4 eq) dropwise. Stir the mixture for 10-15 minutes at room temperature for pre-activation. For COMU, activation is often faster (1-2 minutes).[5]

  • Amine Addition: Add the amine component (1.0 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 24 hours. For the microwave condition (Vial 6), seal the vial and heat in a microwave reactor according to the parameters in the table.

  • Monitoring & Quenching: Monitor the reaction by LC-MS or TLC. Upon completion or after 24 hours, quench the reaction by adding a few drops of water.

  • Analysis: Dilute the sample and analyze the crude reaction mixture by LC-MS to determine the conversion to the desired amide product.

Caption: Workflow for screening hindered coupling reactions.

Analysis and Troubleshooting

  • No Reaction: If no product is observed with HATU or COMU at room temperature, the microwave-assisted protocol is the most promising next step.[11] Persistently low yields suggest that the acyl fluoride strategy (TFFH) should be prioritized and optimized.[10]

  • Low Yields: For reactions showing some conversion, consider increasing the excess of the acid and coupling reagent to 2-3 equivalents.[11] Extending the reaction time or performing a "double coupling" (adding a second fresh portion of activated acid after the initial coupling period) can also drive the reaction to completion.[5][14]

  • Side Products: The appearance of unexpected side products may indicate reagent decomposition or base-catalyzed side reactions. Using a weaker base like sym-collidine or precisely controlling stoichiometry can mitigate these issues.[12]

Conclusion

The successful incorporation of exceptionally hindered carboxylic acids like 2-tert-butyl-3,3-dimethylbutanoic acid into peptides is a formidable synthetic challenge that lies beyond the capabilities of standard coupling protocols. Success requires the use of highly potent uronium-type coupling reagents, such as HATU or the safer alternative COMU, which generate extremely reactive intermediates. For the most recalcitrant cases, advanced strategies including in situ acyl fluoride formation or microwave-assisted synthesis may be necessary. The systematic screening protocol provided in this guide offers a robust framework for identifying viable reaction conditions, enabling researchers to push the boundaries of peptide synthesis and explore novel, sterically demanding molecular architectures.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11057–11063. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-705. [Link]

  • Luxembourg Bio Technologies. COMU: A third generation of uronium-type coupling reagents. [Link]

  • Gentile, F., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(19), 7165.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • Chemical Synthesis Database. 2,2-ditert-butyl-3,3-dimethylbutanoic acid. [Link]

  • Bio-Synthesis. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). [Link]

  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2677-2680.
  • ResearchGate. Procedures to Improve Difficult Couplings. [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.

Sources

Method

Application Notes and Protocols: Hindered Carboxylic Acids in Catalytic Asymmetric Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of asymmetric organocatalysis, chiral Brønsted acids have emerged as powerful tools for the stereoselective synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric organocatalysis, chiral Brønsted acids have emerged as powerful tools for the stereoselective synthesis of complex molecules.[1][2] While the utility of strong acid catalysts like chiral phosphoric acids is well-established, there is a burgeoning interest in the application of chiral carboxylic acids, particularly those with sterically demanding architectures.[1][2] These hindered carboxylic acids occupy a unique catalytic niche, offering intermediate acidity that complements other Brønsted acid catalysts.[1][2] Their tailored steric environments and tunable acidity allow for the activation of a distinct range of substrates, enabling novel and highly selective transformations that are crucial for modern drug discovery and development.[1][3]

This guide provides an in-depth exploration of the principles, applications, and practical protocols for employing hindered carboxylic acids in catalytic asymmetric reactions. It is designed to equip researchers with the foundational knowledge and actionable methodologies to leverage this versatile class of catalysts in their synthetic endeavors.

The Principle of Hindered Carboxylic Acid Catalysis

The catalytic prowess of hindered carboxylic acids stems from their ability to act as chiral Brønsted acids, engaging in hydrogen bonding interactions to activate substrates and control the stereochemical outcome of a reaction.[1][2] Unlike stronger acids that may lead to undesired side reactions or catalyst decomposition, the moderate acidity of carboxylic acids is often ideal for sensitive substrates.[4]

The "hindered" nature of these catalysts is a critical design element. Bulky substituents in proximity to the carboxylic acid moiety create a well-defined chiral pocket. This steric environment dictates the orientation of the substrate upon binding, effectively shielding one face of the reactive intermediate and allowing for a highly enantioselective transformation.

Mechanism of Action: A Generalized View

The catalytic cycle of a hindered carboxylic acid in a typical asymmetric transformation, such as the addition of a nucleophile to an electrophile, can be conceptualized as follows:

  • Activation: The carboxylic acid protonates the electrophile (e.g., an imine or a carbonyl group), increasing its reactivity. This protonation occurs within the chiral pocket of the catalyst.

  • Stereocontrolled Addition: The bulky framework of the catalyst directs the approach of the nucleophile to a specific face of the activated electrophile.

  • Product Release and Catalyst Regeneration: After the nucleophilic addition, the product is released, and the carboxylic acid catalyst is regenerated, ready to initiate another catalytic cycle.

Hindered Carboxylic Acid Catalysis cluster_0 Catalytic Cycle E Electrophile Activated_Complex [E-H]⁺---[R-COO]⁻ Activated Complex (Chiral Pocket) E->Activated_Complex Protonation Nu Nucleophile Cat Hindered Carboxylic Acid (R-COOH) Cat->Activated_Complex Product Enantioenriched Product Activated_Complex->Product Nucleophilic Attack (Nu) Product->Cat Release & Regeneration

Figure 1: Generalized catalytic cycle of a hindered carboxylic acid.

Applications in Asymmetric Synthesis

The unique properties of hindered carboxylic acids have led to their successful application in a variety of asymmetric reactions. Below are some prominent examples with insights into the catalyst's role.

Enantioselective Additions to Imines

Chiral carboxylic acids have proven effective in catalyzing the enantioselective addition of various nucleophiles to imines, a cornerstone transformation in the synthesis of chiral amines. This includes reactions like Friedel-Crafts alkylations, Mannich reactions, and Strecker reactions.[4] The carboxylic acid activates the imine by protonation, and the chiral environment of the catalyst dictates the facial selectivity of the nucleophilic attack.

Asymmetric Allylboration of Aldehydes

The enantioselective allylboration of aldehydes is a powerful method for constructing chiral homoallylic alcohols. While traditionally catalyzed by chiral phosphoric acids, recent studies have shown that chiral phosphoramides, a related class of Brønsted acids, can be highly effective, especially for sterically hindered aldehydes.[5][6] This success is attributed to multiple hydrogen bonding interactions between the catalyst and the substrates, a principle that can be extended to the design of hindered carboxylic acid catalysts.[5][6]

Catalytic Asymmetric Acetalization

A novel application of chiral catalysts, including those conceptually related to hindered acids, is in the asymmetric acetalization of carboxylic acids to form chiral phthalidyl ester prodrugs.[7][8][9] This reaction involves the enantioselective addition of a carboxylic acid to a catalyst-bound intermediate, demonstrating the versatility of Brønsted acid catalysis in activating unconventional electrophiles.[7][8][9]

Data Summary: Representative Reactions
Reaction TypeSubstrate ClassCatalyst TypeTypical Enantioselectivity (ee)Reference
Friedel-Crafts AlkylationImines, IndolesChiral Phosphoric Acid (related)>90%[4]
AllylborationSterically Hindered AldehydesChiral Phosphoramide (related)High[5][6]
Asymmetric AcetalizationCarboxylic Acids, o-phthalaldehydeN-Heterocyclic Carbene (NHC)up to 95:5 er[7][9]
Aziridine OpeningAziridines, Carboxylic AcidsChiral Phosphoric AcidHigh[10]

Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific substrates and catalysts.

Protocol 1: General Procedure for a Hindered Carboxylic Acid-Catalyzed Mannich-Type Reaction

This protocol outlines a typical procedure for the addition of a ketone-derived enolate to an imine.

Materials:

  • Hindered Chiral Carboxylic Acid Catalyst (e.g., a derivative of N-triflyl phosphoramides, conceptually similar in strength)[4]

  • Imine

  • Ketone

  • Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the hindered chiral carboxylic acid catalyst (typically 1-10 mol%).

  • Reagent Addition: Add the imine (1.0 equiv.) and the anhydrous solvent. Stir the solution at the desired temperature (e.g., room temperature or below).

  • Nucleophile Addition: Add the ketone (1.2-2.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Sources

Application

Application Notes and Protocols for Advanced Synthesis in Agrochemical and Pharmaceutical Development

Audience: Researchers, scientists, and drug development professionals. Abstract: The relentless pursuit of novel bioactive molecules in the pharmaceutical and agrochemical sectors demands synthetic strategies that are no...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The relentless pursuit of novel bioactive molecules in the pharmaceutical and agrochemical sectors demands synthetic strategies that are not only efficient and robust but also adaptable and sustainable. This guide provides an in-depth exploration of four transformative technologies that are reshaping the synthesis of complex small molecules: Late-Stage Functionalization via C-H activation and photoredox catalysis, and Process Intensification using continuous flow chemistry and biocatalysis. We move beyond theoretical discussions to provide field-proven insights, detailed experimental protocols, and comparative analyses to empower researchers to integrate these powerful tools into their discovery and development workflows.

Chapter 1: The Strategic Imperative of Late-Stage Functionalization (LSF)

In both drug and agrochemical discovery, the ability to rapidly generate analogues from a promising lead scaffold is paramount for exploring Structure-Activity Relationships (SAR).[1] Traditional synthesis often requires a complete de novo approach for each new analogue, a time-consuming and resource-intensive process.[2] Late-Stage Functionalization (LSF) offers a paradigm shift, enabling the direct modification of complex molecules at a late point in the synthetic sequence.[2][3] This strategy leverages the existing molecular framework, treating C-H bonds as reactive handles for diversification.[1][4]

Section 1.1: C-H Activation: Converting Inert Bonds into Synthetic Linchpins

Application Note: Transition metal-catalyzed C-H activation has emerged as a premier LSF strategy, allowing for the direct conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds.[5][6] This approach bypasses the need for pre-installed functional groups (like halides or boronic acids), dramatically shortening synthetic routes and improving atom economy.[4] Palladium catalysis is particularly prominent, offering a broad scope and high functional group tolerance, making it invaluable for modifying complex, drug-like molecules.[6] By employing directing groups—moieties within the substrate that coordinate to the metal center—chemists can achieve exquisite control over the regioselectivity of the functionalization, targeting specific C-H bonds even in the presence of many others.[5] This has profound implications for medicinal chemistry, enabling the precise modification of a lead compound to block metabolic "hot spots" or enhance binding affinity.[1]

Protocol 1: Palladium-Catalyzed Directed C-H Arylation of a 2-Phenylpyridine Scaffold

This protocol describes the direct C-H arylation at the ortho-position of a 2-phenylpyridine derivative, a common scaffold in bioactive compounds. The pyridine nitrogen acts as an endogenous directing group.

Rationale for Component Selection:

  • Pd(OAc)₂: A common and effective palladium(II) pre-catalyst that is reduced in situ to the active catalytic species.[5]

  • Ag₂O (Silver(I) Oxide): Acts as a stoichiometric oxidant, crucial for regenerating the active Pd(II) catalyst in the catalytic cycle. Silver salts are frequently used for this purpose.[7]

  • Pivalic Acid (PivOH): Functions as a co-solvent and a key component of the Concerted Metalation-Deprotonation (CMD) mechanism, facilitating the C-H bond cleavage step.

  • Toluene: A high-boiling, non-polar solvent suitable for the required reaction temperature.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Substrates & Catalyst: 2-Phenylpyridine (1 equiv) Iodoarene (1.2 equiv) Pd(OAc)₂ (5 mol%) B 2. Add Base & Additive: Ag₂O (2 equiv) PivOH (30 mol%) A->B C 3. Add Solvent & Seal: Anhydrous Toluene B->C D 4. Heat & Stir: 110 °C for 18-24 h Monitor by TLC/LC-MS C->D E 5. Cool & Filter: Cool to RT Filter through Celite D->E F 6. Extract: Wash with Na₂S₂O₃ (aq) Extract with EtOAc Dry over Na₂SO₄ E->F G 7. Purify: Concentrate in vacuo Purify by column chromatography F->G H Characterized Product G->H Final Product

Caption: Workflow for Pd-Catalyzed C-H Arylation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (0.2 mmol, 1.0 equiv), the desired iodoarene (0.24 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 5 mol%), and Silver(I) oxide (Ag₂O, 92.7 mg, 0.4 mmol, 2.0 equiv).

  • Additive and Solvent Addition: Add pivalic acid (PivOH, 6.1 mg, 0.06 mmol, 30 mol%). The tube is evacuated and backfilled with an inert atmosphere (Nitrogen or Argon) three times.

  • Solvent and Reaction: Add anhydrous toluene (2.0 mL) via syringe. The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated to 110 °C in a pre-heated oil bath.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 18-24 hours).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (EtOAc, 10 mL) and filtered through a pad of Celite to remove insoluble silver salts. The filtrate is collected.

  • Extraction: The filtrate is transferred to a separatory funnel and washed with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 10 mL) to remove any remaining iodine, followed by brine (10 mL). The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(diaryl)pyridine product.

Troubleshooting:

  • Low Conversion: If the reaction stalls, ensure the solvent is completely anhydrous and the system is free of oxygen, which can poison the catalyst. Degassing the solvent prior to use may be beneficial.

  • Formation of Side Products: The formation of homocoupled iodoarene (Ar-Ar) may occur. Reducing the equivalents of the iodoarene or lowering the reaction temperature slightly may mitigate this.

Section 1.2: Photoredox Catalysis: Harnessing Light for Novel Transformations

Application Note: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of highly reactive radical intermediates under exceptionally mild conditions.[8][9] This approach uses a photocatalyst (often an iridium or ruthenium complex) that, upon absorbing light, can engage in single-electron transfer (SET) with a substrate to initiate a reaction.[10][11] This process unlocks transformations that are difficult or impossible to achieve with traditional thermal methods.[12] In agrochemical and pharmaceutical development, photoredox catalysis is particularly valued for introducing key structural motifs, such as trifluoromethyl (CF₃) groups. The CF₃ group is a bioisostere of a methyl group but has vastly different electronic properties, often enhancing metabolic stability, binding affinity, and cell permeability of a parent molecule.[13][14]

Catalytic Cycle Diagram for Photoredox Trifluoromethylation:

G cluster_cycle Photocatalytic Cycle PC PC PC_star *PC PC->PC_star hν (Visible Light) PC->PC_star PC_oxidized PC⁺ PC_star->PC_oxidized SET PC_star->PC_oxidized Donor Sacrificial Donor PC_oxidized->PC SET PC_oxidized->PC CF3I CF₃I Donor_oxidized Donor⁺ Donor->Donor_oxidized CF3_radical •CF₃ CF3I->CF3_radical Product CF₃-Product CF3_radical->Product Substrate Substrate (Alkene) Substrate->Product

Caption: Simplified Photoredox Catalytic Cycle.

Protocol 2: Visible-Light Mediated Trifluoromethylation of an Alkene

This protocol details the addition of a trifluoromethyl group across a double bond of a styrenyl-type substrate using a common iridium photocatalyst.

Rationale for Component Selection:

  • [Ir(ppy)₂(dtbbpy)]PF₆: A widely used iridium-based photocatalyst with strong absorption in the visible spectrum and appropriate redox potentials for this transformation.

  • CF₃I (Trifluoroiodomethane): An effective source of the trifluoromethyl radical upon single-electron reduction.

  • DBU (1,8-Diazabicycloundec-7-ene): A non-nucleophilic organic base used to promote the final elimination step to form the alkenyl-CF₃ product.

  • Blue LEDs: Provide the necessary photons (≈450 nm) to excite the iridium photocatalyst without requiring high-energy UV light, which could degrade sensitive substrates.

Step-by-Step Methodology:

  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, add the alkene substrate (0.25 mmol, 1.0 equiv), the iridium photocatalyst ([Ir(ppy)₂(dtbbpy)]PF₆, 2.3 mg, 0.0025 mmol, 1 mol%), and trifluoroiodomethane (CF₃I, 73.5 mg, 0.375 mmol, 1.5 equiv).

  • Solvent and Degassing: Add anhydrous, degassed dimethylformamide (DMF, 2.5 mL). The solution should be sparged with an inert gas (Argon or Nitrogen) for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Base Addition and Irradiation: Add DBU (57 mg, 0.375 mmol, 1.5 equiv) to the vial. Seal the vial with a cap. Place the vial approximately 5-10 cm from a blue LED lamp and begin stirring. The reaction is typically irradiated for 12-24 hours at room temperature.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is diluted with water (15 mL) and extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to yield the E-stereoisomer of the alkenyl-CF₃ product.[13]

Troubleshooting:

  • No Reaction: Ensure the solvent was properly degassed. Check the viability of the photocatalyst and the light source.

  • Formation of Iodinated Side Product: If a significant amount of the iodo-trifluoromethylated adduct is isolated instead of the desired elimination product, the reaction time may need to be extended, or a slightly higher temperature (e.g., 40 °C) could be employed to facilitate the DBU-mediated elimination.

Chapter 2: Enabling Technologies for Process Intensification

Beyond discovering novel reactions, the ability to scale them safely, efficiently, and sustainably is a critical challenge in both the pharmaceutical and agrochemical industries.[15] Process intensification technologies aim to develop smaller, cleaner, and more energy-efficient manufacturing processes.

Section 2.1: Continuous Flow Chemistry: A New Paradigm for Production

Application Note: Continuous flow chemistry, where reagents are pumped through a network of tubes or channels rather than being mixed in a large vessel, offers transformative advantages over traditional batch processing.[16] The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction parameters like temperature, pressure, and residence time.[17][18] This enhanced control leads to higher yields, improved product consistency, and often, shorter reaction times.[18] A key benefit is safety; hazardous or highly exothermic reactions can be performed with much greater control by limiting the volume of reactive material at any given moment.[15] Flow chemistry is highly scalable, moving from lab-scale synthesis to large-scale production by simply running the system for longer or by "numbering-up" (running multiple reactors in parallel).[18] This technology is a cornerstone of modern, sustainable manufacturing in the pharmaceutical sector.[19]

Workflow for Batch-to-Flow Process Conversion:

G A 1. Batch Reaction (Proof of Concept) B 2. Select Flow Reactor Type (e.g., Packed-Bed, Microreactor) A->B C 3. Initial Parameter Translation - Stoichiometry - Concentration - Temperature B->C D 4. System Setup - Pumps - Reactor - Back-Pressure Regulator C->D E 5. Optimization Loop (Design of Experiments) D->E F 6. Vary Residence Time (Adjust Flow Rate) E->F G 7. Vary Temperature E->G H 8. Vary Stoichiometry (Adjust Relative Flow Rates) E->H I 9. Steady-State Production (Optimized Conditions) E->I J 10. In-line Analysis & Workup Integration I->J

Caption: Logic for converting a batch process to continuous flow.

Protocol 3: General Workflow for Migrating a Batch Reaction to Continuous Flow

This protocol provides a conceptual and practical guide for converting an established batch reaction to a continuous flow process.

Step-by-Step Methodology:

  • Batch Baseline: First, perform the reaction in batch mode to establish baseline data for conversion, yield, and impurity profile. This is your proof-of-concept.

  • Reactor Selection: Choose an appropriate flow reactor. For homogeneous liquid-phase reactions, a simple tube or microreactor is often sufficient.[16] For reactions involving a solid catalyst, a packed-bed reactor is used.[20]

  • Initial Parameter Setting:

    • Prepare stock solutions of your reactants at a concentration similar to the batch process.

    • Set the reactor temperature to match the batch condition.

    • Set initial flow rates. The residence time (the time reactants spend in the heated zone of the reactor) is the flow equivalent of batch reaction time. Calculate an initial total flow rate (e.g., in mL/min) based on the reactor volume to approximate the batch reaction time. For example, for a 10 mL reactor and a desired 20-minute residence time, the total flow rate would be 0.5 mL/min.

  • System Assembly: Connect reagent reservoirs to high-precision pumps (e.g., syringe or HPLC pumps). Connect the pump outlets to a T-mixer to combine the reagent streams before they enter the flow reactor. The reactor outlet is connected to a back-pressure regulator to maintain a stable pressure and prevent solvent boiling, then to a collection vessel.

  • Optimization via DoE (Design of Experiments):

    • Residence Time: Systematically vary the total flow rate to find the optimal residence time. Slower flow rates increase residence time. Collect samples at each flow rate after the system has reached a steady state (typically after 3-5 reactor volumes have passed through).

    • Temperature: Once a suitable residence time is found, vary the reactor temperature. Flow systems allow for "superheating" solvents above their atmospheric boiling points due to the applied back pressure, which can dramatically accelerate reactions.[20]

    • Stoichiometry: The ratio of reactants can be easily varied by changing the relative flow rates of the individual pumps. This allows for fine-tuning to maximize conversion and minimize excess reagent.

  • Steady-State Production: Once the optimal conditions are identified, run the system continuously to produce the desired quantity of product.

  • Integration (Advanced): For further process intensification, consider integrating in-line analysis (e.g., IR, UV-Vis) for real-time monitoring and downstream modules for continuous workup, such as liquid-liquid extraction and purification.[21]

Section 2.2: Biocatalysis: Nature's Approach to Green Synthesis

Application Note: Biocatalysis leverages nature's catalysts—enzymes or whole cells—to perform chemical transformations.[22] This approach is a cornerstone of green chemistry, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH in water), reducing energy consumption and waste.[23] The most remarkable feature of enzymes is their exquisite selectivity. They can distinguish between enantiomers (enantioselectivity), different positions on a molecule (regioselectivity), and different functional groups (chemoselectivity) with a precision unmatched by most small-molecule catalysts.[22] In the synthesis of chiral amines and alcohols—critical building blocks for countless pharmaceuticals and agrochemicals—enzymatic kinetic resolution is a powerful technique. In this process, an enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the easy separation of the acylated product from the unreacted, enantioenriched starting material.[24]

Protocol 4: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes a classic kinetic resolution of racemic 1-phenylethanol using an immobilized lipase, a robust and commonly used class of enzymes.

Rationale for Component Selection:

  • Novozym® 435 (Immobilized Candida antarctica Lipase B): A commercially available and widely used immobilized lipase. Immobilization on a solid support simplifies catalyst handling, recovery, and recycling.

  • Vinyl Acetate: Serves as the acyl donor. It is an "activated" ester that, upon reaction, generates vinyl alcohol, which tautomerizes to acetaldehyde. This irreversible tautomerization drives the reaction forward.

  • Toluene: A common organic solvent for lipase-catalyzed reactions that can solubilize the substrates and products.

Experimental Diagram: Enzymatic Kinetic Resolution

G cluster_reaction Reaction Vessel (Stirred) Racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol Enzyme Immobilized Lipase (e.g., Novozym 435) AcylDonor Acyl Donor (Vinyl Acetate) Separation Separation (Filtration + Chromatography) Product1 Enantioenriched Ester (R)-Acetate Separation->Product1 Product2 Enantioenriched Alcohol (S)-Alcohol Separation->Product2

Caption: Separation of enantiomers via kinetic resolution.

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask with a stir bar, add racemic 1-phenylethanol (1.22 g, 10.0 mmol, 1.0 equiv) and toluene (20 mL).

  • Reagent Addition: Add vinyl acetate (0.92 mL, 10.0 mmol, 1.0 equiv). Note: Using a full equivalent of acyl donor will theoretically lead to a 50% conversion and the highest possible enantiomeric excess for both product and remaining starting material.

  • Enzyme Addition: Add Novozym® 435 (100 mg, ~10% by weight of the substrate). The flask is sealed and the suspension is stirred at a consistent speed at room temperature (or slightly elevated, e.g., 40 °C, to increase the rate).

  • Monitoring: The reaction is monitored by chiral GC or HPLC to track the conversion and the enantiomeric excess (% ee) of the starting material and the product. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.

  • Workup: Once 50% conversion is reached, the reaction is stopped by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting mixture of the acetylated product and the unreacted alcohol is separated by standard flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Expected Results: The procedure should yield two separate compounds: (R)-1-phenylethyl acetate and the unreacted (S)-1-phenylethanol, both with high enantiomeric excess (>95% ee).

Chapter 3: Comparative Analysis and Future Outlook

The true impact of these modern synthetic methods is best illustrated by comparing them to traditional routes for established, high-value molecules.

Data Presentation: Synthesis of a Key Pharmaceutical Precursor

The following table provides a representative comparison between a traditional multi-step synthesis and a modern, biocatalytic route for a chiral amine, a common precursor in many active pharmaceutical ingredients (APIs).

MetricTraditional Route (e.g., Resolution with Chiral Acid)Modern Biocatalytic Route (e.g., Asymmetric Amination)Advantage of Modern Route
Number of Steps 4-6 steps (including resolution and recovery)1-2 stepsHigh (Reduced complexity)
Overall Yield 20-35% (max 50% from resolution)70-95%High (Improved efficiency)
Atom Economy LowHighHigh (Less waste generated)
Solvent/Reagent Type Often uses stoichiometric chiral resolving agents, harsh acids/bases, organic solvents.Aqueous media, catalytic enzyme, simple amine donor.High (Greener process)[23]
Operating Conditions Can require cryogenic temperatures or high heat.Mild, ambient temperature and pressure.High (Lower energy cost, safer)
Waste Generation (E-Factor) High (>25 kg waste / kg product)Low (<5 kg waste / kg product)High (More sustainable)

Future Outlook: The future of synthesis in the agrochemical and pharmaceutical industries lies in the intelligent integration of these advanced technologies. We are moving toward a future of "molecular editing," where molecules can be precisely altered late in the synthesis to fine-tune their properties.[25][26] The combination of machine learning for predicting reaction outcomes, high-throughput experimentation for rapid optimization, and the synergy of flow chemistry with biocatalysis (e.g., packed-bed enzymatic reactors) will continue to accelerate the discovery and sustainable manufacturing of the next generation of life-saving drugs and crop protection agents.[27]

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 2-Tert-butyl-3,3-dimethylbutanoic Acid

[1] Status: Operational Subject: Steric Mastery for Extremely Hindered Carboxylic Acids Ticket Priority: High (Class IV Steric Hindrance)[1] Executive Summary You are attempting to couple 2-tert-butyl-3,3-dimethylbutanoi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Subject: Steric Mastery for Extremely Hindered Carboxylic Acids Ticket Priority: High (Class IV Steric Hindrance)[1]

Executive Summary

You are attempting to couple 2-tert-butyl-3,3-dimethylbutanoic acid . This is not a standard reaction. This substrate presents extreme steric hindrance at the


-position, creating a "cone of protection" around the carbonyl carbon that blocks nucleophilic attack from standard reagents (HATU, EDC, DCC).

This guide replaces standard protocols with high-energy activation strategies specifically designed for sterically congested interfaces.

Part 1: The Diagnostic Phase (Why is your reaction failing?)

Before attempting a new protocol, diagnose the failure mode of your previous attempt using this decision matrix.

Common Failure Modes
SymptomProbable CauseTechnical Explanation
0-5% Conversion (HATU/EDC) Steric Shielding The active ester formed (OAt/OBt) is too bulky.[1] The amine cannot penetrate the steric wall created by the tert-butyl and neopentyl groups to attack the carbonyl.
Product Epimerization Oxazolone Formation Slow coupling rates allow the activated intermediate to cyclize into an oxazolone, which rapidly racemizes via enolization before the amine attacks.
Hydrolysis during Workup Stable Activated Species The activated ester was so hindered it never reacted with the amine. Upon adding water during workup, it slowly hydrolyzed back to the starting acid.
Part 2: Recommended Protocols

We recommend two specific pathways. Pathway A is the modern "Gold Standard" for hindered couplings. Pathway B is the "Nuclear Option" for when Pathway A fails.

Pathway A: The TCFH/NMI System (Primary Recommendation)

Best for: Chiral retention, mild conditions, and moderate-to-high hindrance.[1]

The Logic: Unlike HATU, which forms a bulky active species, TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) generates a small, highly electrophilic N-acyl imidazolium ion.[1][2] This species is small enough to bypass the steric bulk of your acid.

Protocol:

  • Stoichiometry: Acid (1.0 equiv), Amine (1.1 equiv), TCFH (1.2 equiv), NMI (3.0 equiv).

  • Solvent: Acetonitrile (MeCN) is critical. Do not use DMF or DCM initially (MeCN stabilizes the ionic intermediate).

  • Execution:

    • Dissolve Acid and Amine in MeCN (0.1 M).

    • Add NMI.[2][3][4][5] Stir for 2 minutes.

    • Add TCFH in one portion.

    • Stir at ambient temperature for 2–18 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), sat. NaHCO3, and brine.

Pathway B: Acid Chloride via Ghosez’s Reagent

Best for: Extremely unreactive amines or when Pathway A stalls.

The Logic: Thionyl chloride is often too harsh and requires heat, which degrades reagents. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to the Acid Chloride under neutral conditions at room temperature.[1] The Acid Chloride is the smallest possible activated electrophile.

Protocol:

  • Activation:

    • Dissolve Acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 1–2 hours. (Monitor by TLC: quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling:

    • Once activation is complete, add the Amine (1.2 equiv) and a non-nucleophilic base (e.g., 2,6-Lutidine or Collidine, 2.0 equiv).

    • Note: Avoid Pyridine if possible; Collidine prevents N-acyl ammonium formation which can lead to side reactions.[1]

  • Workup: Standard acidic/basic wash sequence.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision logic and the mechanism of the TCFH/NMI pathway, highlighting why it succeeds where HATU fails.

G Start Substrate: 2-tBu-3,3-dimethylbutanoic acid Check Check Steric Demand of Amine Start->Check Standard Standard HATU/EDC Check->Standard Attempted First? TCFH Pathway A: TCFH + NMI (MeCN) Check->TCFH Recommended Ghosez Pathway B: Ghosez's Reagent Check->Ghosez If Amine is Weak Fail FAILURE: Steric Clash prevents Nucleophilic Attack Standard->Fail Bulky OAt Ester Intermed Intermediate: N-Acyl Imidazolium (Planar, Small, Electrophilic) TCFH->Intermed Activation Product Successful Amide Bond Intermed->Product Fast Attack AcidCl Intermediate: Acid Chloride (Smallest Electrophile) Ghosez->AcidCl Neutral Activation AcidCl->Product High Reactivity

Caption: Decision Logic for Sterically Hindered Couplings. Note how standard reagents lead to failure due to the size of the activated ester, whereas TCFH and Ghosez's reagent generate smaller, accessible electrophiles.

Part 4: Troubleshooting FAQs

Q1: I tried the TCFH method, but my reaction turned dark and I see multiple spots on TLC. What happened? A: This usually indicates solvent incompatibility . Did you use DMF? TCFH reactions are significantly cleaner and faster in Acetonitrile (MeCN) . DMF can compete as a nucleophile or destabilize the active ion. Repeat the reaction in MeCN.

Q2: I am worried about racemization at the alpha-position. Which method is safer? A: The TCFH/NMI method is safer. The N-acyl imidazolium intermediate is highly reactive, meaning the lifetime of the activated species is short, reducing the window for racemization. Furthermore, NMI is a mild base (pKa ~7.0), unlike the stronger bases (DIEA/TEA) required for HATU or Acid Chloride couplings, which promote proton abstraction at the alpha-carbon.

Q3: Can I use Thionyl Chloride (


) instead of Ghosez’s Reagent? 
A:  Only if your molecule contains no acid-sensitive groups (Boc, tBu esters, etc.). However, for 2-tert-butyl-3,3-dimethylbutanoic acid, the reflux required to drive 

activation might cause thermal decomposition or decarbonylation.[1] Ghosez’s reagent works at room temperature and is strictly neutral, making it superior for complex synthesis.

Q4: The reaction seems to stop at 60% conversion. Should I add more reagent? A: Do not simply add more TCFH. The byproduct of TCFH is tetramethylurea (TMU). Accumulation of TMU and salts can inhibit the reaction kinetics. Instead, increase the concentration . Hindered reactions are driven by concentration. Try running the reaction at 0.25 M or 0.5 M instead of the standard 0.1 M.

Q5: My amine is an aniline (electron-poor). Nothing is working. A: If TCFH fails with an aniline, switch to Pathway B (Ghosez’s Reagent) but use Silver Cyanide (AgCN) as a catalyst during the coupling step. This generates an acyl isocyanide intermediate, which is even more reactive toward weak nucleophiles.

References
  • Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, vol. 20, no.[3][4] 14, 2018, pp. 4218–4222.[3] [1]

    • Core citation for the TCFH/NMI protocol and mechanism.
  • Ghosez, L., et al. "ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[1] Organic Syntheses, vol. 59, 1979, p. 26. 
    
    • Authoritative source for the prepar
  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, vol. 20, no.[6] 2, 2016, pp. 140–177.

    • Review of industrial scaling of hindered couplings.
  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society, vol. 117, no. 19, 1995, pp. 5401–5402.

    • Foundational text for acid fluoride/amidinium salt activ

Sources

Optimization

yield improvement in 2-Tert-butyl-3,3-dimethylbutanoic acid reactions

Technical Support Center: 2-Tert-butyl-3,3-dimethylbutanoic Acid Topic: Yield Optimization & Troubleshooting for Sterically Hindered Carboxylic Acids Target Molecule: 2-Tert-butyl-3,3-dimethylbutanoic acid (and related D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Tert-butyl-3,3-dimethylbutanoic Acid

Topic: Yield Optimization & Troubleshooting for Sterically Hindered Carboxylic Acids Target Molecule: 2-Tert-butyl-3,3-dimethylbutanoic acid (and related Di-tert-butylacetic acid analogs) Audience: Senior Chemists, Process Engineers, and Medicinal Chemists

The Steric Challenge: The "Walden Wall"

Executive Summary: 2-Tert-butyl-3,3-dimethylbutanoic acid represents a class of "super-hindered" carboxylic acids. The


-carbon is flanked by a tert-butyl group and a neopentyl-like tail (or a second tert-butyl group, depending on the specific isomer). This creates a "Walden Wall"—a steric blockade that prevents nucleophiles from attacking the carbonyl carbon at the standard 107° Bürgi-Dunitz trajectory.

The Core Problem: Standard coupling reagents (HATU, EDC, DCC) function by forming an activated ester (OBt/OAt). In this molecule, the bulky


-substituents physically block the amine from approaching this activated ester. Yield improvement requires shifting from "Activated Esters" to "High-Energy Acyl Halides" (Chlorides or Fluorides). 

Module A: Downstream Coupling (The "Using It" Phase)

Most yield losses occur here. If you are trying to attach this acid to an amine and getting <10% yield, follow this protocol.

Protocol A1: The Ghosez’s Reagent Activation

Why: Thionyl chloride (


) often requires reflux, which can degrade sensitive substrates or cause racemization (if chiral). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts hindered acids to acid chlorides under neutral conditions at room temperature .

Reagents:

  • Substrate: 2-Tert-butyl-3,3-dimethylbutanoic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Solvent: Dry DCM or CHCl3 (Must be anhydrous)

  • Amine: Target nucleophile (1.1 equiv)

  • Base: DIPEA or Et3N (2.0 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid in dry DCM under

    
     atmosphere.
    
  • Activation: Add Ghosez’s Reagent dropwise at 0°C.

  • Conversion: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH; look for the methyl ester). If acid remains, add 0.2 equiv more reagent.

  • Coupling: Do not isolate. Add the amine and DIPEA directly to the reaction mixture at 0°C.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Protocol A2: The Acid Fluoride Alternative (TFFH)

Why: If the Acid Chloride is too unstable (hydrolyzes on silica), the Acid Fluoride is more robust towards water but highly reactive towards amines.

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Condition: Mix Acid + TFFH + DIPEA in DCM. Stir 30 mins. Add Amine.

Module B: Upstream Synthesis (The "Making It" Phase)

If you are synthesizing the acid from the halide via Grignard.

The Grignard Carbonation Trap

Issue: The reaction


 often fails for hindered substrates because the bulky Grignard reagent acts as a base (deprotonating impurities) or undergoes Wurtz coupling rather than nucleophilic attack on 

.

Optimization Table: Grignard Carbonation

ParameterStandard ConditionOptimized Condition for Hindered R-MgX Reasoning
Temperature 0°C or RT-10°C to -20°C Suppresses Wurtz homocoupling (

).

Source
Dry Ice chunksAnhydrous Gas bubbling Prevents moisture quenching; ensures saturation.
Mixing Magnetic StirringHigh-Shear Mechanical Stirring Viscosity increases during salt formation; poor mixing = local hot spots.
Halide Bromide (

)
Chloride (

)
Chlorides are harder to form but less prone to Wurtz coupling than bromides.

Visual Troubleshooting Logic

YieldOptimization Start Start: Low Yield Observed ProcessType Identify Process Stage Start->ProcessType Synthesis Synthesis (Making Acid) ProcessType->Synthesis Coupling Coupling (Amide Bond) ProcessType->Coupling GrignardCheck Is Grignard forming? Synthesis->GrignardCheck InitiationFail Add I2 crystal or DIBAL-H (cat) GrignardCheck->InitiationFail No CarbonationFail Low Conversion to Acid? GrignardCheck->CarbonationFail Yes TempControl Lower Temp to -20°C Switch to R-Cl CarbonationFail->TempControl ReagentCheck Using HATU/EDC? Coupling->ReagentCheck StandardFail STOP. Steric Failure. Switch Mechanism. ReagentCheck->StandardFail Yes GhosezPath Use Ghosez's Reagent (Acid Chloride) StandardFail->GhosezPath FluoridePath Use TFFH (Acid Fluoride) StandardFail->FluoridePath

Caption: Decision tree for diagnosing yield failures in sterically hindered acid reactions. Blue nodes indicate decision points; Green nodes indicate optimized protocols.

Troubleshooting FAQs

Q1: I am using HATU with DIPEA in DMF, but I only recover the starting material. Why? A: The "Walden Wall" effect. The active ester formed by HATU (the O-At ester) is bulky. Your amine cannot physically approach the carbonyl carbon because the tert-butyl groups block the path. You must use a smaller leaving group (Chloride via Ghosez's reagent) or a more electrophilic species (Acid Fluoride).

Q2: My Grignard reaction initiates but stalls. Yield of acid is <30%. A: This is likely "Passivation." The magnesium surface gets coated with insoluble magnesium salts.

  • Fix: Use Rieke Magnesium (highly reactive) or add Lithium Chloride (LiCl) to solubilize the Grignard species (forming a "Turbo Grignard"). This prevents surface coating and maintains reactivity.

Q3: I cannot isolate the Acid Chloride; it decomposes on the rotovap. A: Highly hindered acid chlorides are actually quite stable to heat but sensitive to moisture. However, they are volatile.[1]

  • Fix: Do not isolate. Use the "One-Pot" method described in Protocol A1. If you must remove the solvent, use high vacuum at 0°C, not heat. Alternatively, switch to the Acid Fluoride (TFFH) method, which produces a stable solid intermediate.

Q4: Can I use Thionyl Chloride (


) instead of Ghosez's Reagent? 
A:  Yes, but with caution. 

requires reflux to convert this hindered acid, which generates HCl gas. If your substrate has acid-sensitive protecting groups (like Boc or t-Butyl esters elsewhere), they will cleave. Ghosez's reagent works at neutral pH.[2]

References

  • Ghosez's Reagent Protocol

    • Title: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) in Organic Synthesis.

    • Source: Sigma-Aldrich / Merck Technical Bulletins.
    • URL:

  • Acid Fluoride Coupling (TFFH)

    • Title: Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.

    • Source:J. Am. Chem. Soc.[3] 1995, 117, 19, 5401–5402.

    • URL:

  • Grignard Optimization

    • Title: Reactions of Grignard Reagents - Steric Hindrance and Side Reactions.
    • Source: Master Organic Chemistry.
    • URL:

  • Amidation in Tert-Butyl Acetate

    • Title: Catalytic direct amidations in tert-butyl acet
    • Source:Org.[4][5] Biomol. Chem., 2019, 17, 6465.[6]

    • URL:[6]

Sources

Troubleshooting

overcoming steric hindrance in reactions with 2-Tert-butyl-3,3-dimethylbutanoic acid

Technical Support Center: Steric Hindrance Management Topic: 2-Tert-butyl-3,3-dimethylbutanoic acid (Di-tert-butylacetic acid) Ticket ID: #SH-994-23 Status: Open Assigned Specialist: Senior Application Scientist Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Hindrance Management Topic: 2-Tert-butyl-3,3-dimethylbutanoic acid (Di-tert-butylacetic acid) Ticket ID: #SH-994-23 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Wall"

You are working with 2-Tert-butyl-3,3-dimethylbutanoic acid (often referred to as Di-tert-butylacetic acid ). Before proceeding, we must validate your substrate's geometry. This is not a standard carboxylic acid; it is a chemical fortress.

The


-carbon is flanked by two massive tert-butyl groups (one directly attached at position 2, and the other formed by the 3,3-dimethylbutyl tail). This creates a "neopentyl-like" environment squared. Standard nucleophilic attack at the carbonyl carbon is geometrically forbidden by the trajectory of the incoming nucleophile (Bürgi-Dunitz angle obstruction).

Standard Protocols (EDC, DCC, HATU) Will Fail. This guide details the specific, high-energy pathways required to breach this steric wall.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category: Acid Activation (The Gateway)

Q: I tried coupling this acid with a primary amine using EDC/HOBt and HATU/DIPEA in DMF. After 24 hours, I see 99% starting material. Is my reagent bad? A: Your reagents are fine; your strategy is flawed.

  • The Cause: HATU and EDC form bulky active esters (OBt/OAt). The steric bulk of your acid (

    
    ) combined with the bulk of the coupling reagent creates a molecule so crowded that the amine cannot approach the carbonyl. The active ester might not even form because the initial attack of the coupling reagent is blocked.
    
  • The Fix: You must use the "Smallest Activator" principle. You need to convert the acid into an Acid Chloride or Acid Fluoride . These leaving groups are small enough to be installed and small enough to allow nucleophilic attack.

  • Recommended Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2] It forms the acid chloride under neutral conditions without the side reactions of Thionyl Chloride (

    
    ).
    

Q: I attempted to make the acid chloride using Thionyl Chloride (


) at reflux, but the NMR is messy. What happened? 
A:  Thermal instability and rearrangement.
  • The Mechanism: Heating extremely hindered acids with

    
     often leads to ketene formation or decarboxylation pathways rather than clean acid chloride formation. The harsh acidic byproducts (
    
    
    
    ) can also trigger rearrangements of the carbon skeleton.
  • The Fix: Switch to Ghosez’s Reagent at room temperature (Protocol A). It reacts via an chloroenamine mechanism that is far gentler and strictly neutral.

Category: Esterification & Amidation[3][4][5]

Q: I have the acid chloride, but it still won't react with my alcohol/amine. How do I force it? A: You need a "Halide Puller."

  • The Logic: Even as an acid chloride, the carbonyl is shielded. You need to make the carbonyl carbon hyper-electrophilic to suck in the nucleophile.

  • The Fix: Add Silver Cyanide (AgCN) or Silver Triflate (AgOTf) . The silver coordinates to the chlorine, precipitating AgCl and generating a transient, highly reactive acylium-like species that is desperate for electrons, overcoming the steric barrier.

Category: Reduction

Q: Can I reduce this to the alcohol using


? 
A:  No. 

is too weak for carboxylic acids, and the mixed anhydride activation method will fail due to sterics.
  • The Fix: Use Borane-THF (

    
    )  or Lithium Aluminum Hydride (
    
    
    
    )
    .
  • Note:

    
     is preferred for this specific substrate because the aluminum hydride is small and the reaction is driven by potent irreversibility. Reflux in THF is usually required.
    

Part 2: Comparative Data Analysis

Table 1: Coupling Reagent Efficacy for Di-tert-butylacetic Acid

Reagent SystemActive Species SizeReaction Yield (24h)Assessment
EDC / NHS Large (NHS ester)< 5%FAILED . Steric clash prevents activation.
HATU / DIPEA Massive (OAt ester)< 10%FAILED . Active ester inaccessible.
SOCl₂ (Reflux) Small (Cl)40-60% (Impure)RISKY . Side reactions/Rearrangement.
Ghosez’s Reagent Small (Cl)> 95% OPTIMAL . Neutral, mild, quantitative.
TFFH / DIPEA Small (F)85-90%EXCELLENT . Acid fluorides are stable yet reactive.

Part 3: Visualizing the Steric Barrier

The following diagram illustrates why standard coupling fails and how the "Trojan Horse" (Ghosez's Reagent) succeeds.

StericPathway cluster_0 The Steric Wall cluster_1 The Ghosez Solution Acid 2-tBu-3,3-dimethyl Butanoic Acid Block STERIC CLASH Acid->Block Intermediate Chloroenamine Intermediate Acid->Intermediate Neutral Attack EDC EDC/HATU (Bulky Reagent) EDC->Block Ghosez Ghosez's Reagent (Small Enamine) Ghosez->Intermediate AcidCl Acid Chloride (Activated) Intermediate->AcidCl - Amide byproduct

Caption: Figure 1. The bulky t-butyl groups block large activators (EDC/HATU). Ghosez's reagent utilizes a small, linear mechanism to install the chloride atom, bypassing the steric wall.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of Acid Chloride via Ghosez’s Reagent

Use this protocol to activate the acid for subsequent reaction with amines or alcohols.

Reagents:

  • 2-Tert-butyl-3,3-dimethylbutanoic acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv) [Sigma-Aldrich / Entegris]

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the carboxylic acid in dry DCM (0.2 M concentration).

  • Addition: Add Ghosez’s Reagent dropwise via syringe at room temperature.

    • Note: Unlike Oxalyl chloride, gas evolution is not vigorous, but protect from moisture.

  • Reaction: Stir at room temperature for 3 hours.

    • Monitoring: Aliquot a small sample, quench with methanol, and check TLC/LCMS for the methyl ester. If acid remains, stir longer.

  • Workup: Evaporate the solvent and the volatile byproduct (N,N-dimethylisobutyramide) under high vacuum. The residue is the crude Acid Chloride.

    • Critical: Do not use aqueous workup (hydrolysis risk). Use immediately in the next step.

Protocol B: "Silver-Bullet" Amidation

Use this if the Acid Chloride alone is too slow to react with your amine.

Reagents:

  • Crude Acid Chloride (from Protocol A)

  • Amine (1.2 equiv)

  • Silver Cyanide (AgCN) (1.5 equiv) OR Silver Triflate (AgOTf) (1.1 equiv)

  • Solvent: Dry Toluene or DCM

Step-by-Step:

  • Dissolution: Dissolve the crude Acid Chloride in Toluene.

  • Addition: Add the Amine followed by the Silver salt.

    • Observation: A precipitate (AgCl) will form immediately if reaction occurs.

  • Heating: Heat the mixture to 60°C - 80°C. The Silver acts as a halogen scavenger, creating a transient acylium ion that forces the coupling.

  • Filtration: Filter through a Celite pad to remove silver salts.

  • Purification: Standard flash chromatography.

References

  • Ghosez, L., et al. "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, Coll. Vol. 7, p.490 (1990).

  • Carpino, L. A., et al. "The Acid Fluoride Method for Peptide Coupling of Hindered Amino Acids." Journal of the American Chemical Society, 112(26), 9651-9652.

  • Hale, K. J., et al. "AgCN-Mediated Amidation of Sterically Hindered Acid Chlorides." Organic Letters, 12(10), 2234–2237.

  • Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[3][4] Synlett, 35, 235-239 (2024).[4]

Disclaimer: All protocols involve hazardous chemicals. Consult local safety regulations and SDS before proceeding.

Sources

Optimization

minimizing byproduct formation in 2-Tert-butyl-3,3-dimethylbutanoic acid synthesis

This technical guide addresses the synthesis of 2-tert-butyl-3,3-dimethylbutanoic acid (commonly referred to as di-tert-butylacetic acid ). Author's Note on Scope & Disambiguation: This guide focuses strictly on the all-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-tert-butyl-3,3-dimethylbutanoic acid (commonly referred to as di-tert-butylacetic acid ).

Author's Note on Scope & Disambiguation: This guide focuses strictly on the all-carbon skeleton


.
If you are attempting to synthesize the amino-acid derivative (S)-2-amino-3,3-dimethylbutanoic acid (tert-Leucine) or its urea derivatives (common in HCV protease inhibitors like Boceprevir), this is not  the correct protocol. Those syntheses involve nitrogen protection chemistry, not the carbon-skeleton construction challenges detailed below.

Topic: Minimizing Byproducts in Di-tert-butylacetic Acid Synthesis

Current Status: Active Complexity Level: High (Extreme Steric Hindrance / "F-Strain") Primary Methodologies: Koch-Haaf Carbonylation, Nitrile Hydrolysis

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using the Koch-Haaf reaction (Alcohol + CO), but I am isolating a C10 acid with the wrong melting point. What is happening?

Diagnosis: You are likely observing Wagner-Meerwein Rearrangement . The Mechanism: The synthesis of di-tert-butylacetic acid via carbonylation of di-tert-butylcarbinol is chemically treacherous. The reaction proceeds via a secondary carbocation:


.
  • The Issue: This secondary cation is flanked by two bulky tert-butyl groups. To relieve steric strain (Pitzer strain), a methyl group often migrates from one of the tert-butyl wings to the central carbon.

  • The Result: Instead of trapping CO at the central carbon, the skeleton rearranges to a less sterically hindered tertiary carbocation (e.g., 2,2,3,4,4-pentamethylpentanoic acid isomers).

Corrective Action:

  • Temperature Control: The rearrangement is thermodynamically driven. Lower your reaction temperature to 0°C to -10°C . While this slows the kinetics significantly due to steric hindrance, it favors the kinetic trapping of the initial cation by CO over the rearrangement.

  • CO Pressure: Increase CO pressure (>70 atm). You need the rate of CO trapping (

    
    ) to exceed the rate of methyl migration (
    
    
    
    ).
Q2: My reaction mixture contains significant amounts of Pivalic Acid (C5). Where is this coming from?

Diagnosis: Acid-Catalyzed Fragmentation (Retro-Friedel-Crafts type). The Cause: Under the strong acidic conditions (H₂SO₄/BF₃) required for Koch-Haaf, the highly crowded di-tert-butyl carbinol or the intermediate alkene can undergo fragmentation, ejecting a tert-butyl cation.

  • Pathway:

    
    .
    
  • Fate: The

    
     reacts with CO/H₂O to form Pivalic Acid. The isobutylene oligomerizes to form C8/C12 hydrocarbons (gummy residues).
    

Corrective Action:

  • Switch Acid Catalyst: Move from H₂SO₄ to Triflic Acid (CF₃SO₃H) or HF/SbF₅ . These superacids allow for carbonylation at lower temperatures, reducing the thermal energy available for fragmentation.

  • Reduce Residence Time: If using flow chemistry, decrease the residence time to minimize the window for fragmentation.

Q3: I switched to hydrolyzing Di-tert-butylacetonitrile, but the reaction stalls at the amide.

Diagnosis: Steric Inhibition of Resonance. The Cause: The transition from Amide


 Acid requires the formation of a tetrahedral intermediate. The two massive tert-butyl groups prevent the water molecule (or hydroxide) from attacking the carbonyl carbon effectively. Furthermore, the amide nitrogen is sterically locked, preventing the rotation necessary for resonance stabilization of the leaving group. Standard reflux in NaOH/H₂O will not  work, even after days.

Corrective Action:

  • The "Dry" Hydrolysis Method: Use Potassium Hydroxide (KOH) in tert-Butanol (anhydrous). The

    
     base is stronger, and the higher boiling point allows for higher thermal energy input without the solubility issues of aqueous systems.
    
  • The Peroxide Accelerator (Radziszewski conditions): Add 30% H₂O₂ to your basic hydrolysis. The hydroperoxide anion (

    
    ) is a much stronger nucleophile (alpha-effect) and smaller than hydroxide, allowing it to penetrate the steric shield.
    

Part 2: Optimized Experimental Protocols

Protocol A: Modified Koch-Haaf Carbonylation (High Pressure)

Best for: Large scale, assuming high-pressure equipment is available.

Reagents:

  • Precursor: 2,2,4,4-Tetramethyl-3-pentanol (Di-tert-butyl carbinol)

  • Catalyst: 96% H₂SO₄ + BF₃ (gas)

  • Reagent: CO (Carbon Monoxide)

Step-by-Step:

  • Preparation: In a high-pressure autoclave (Hastelloy or glass-lined), charge 96% H₂SO₄ (10 equiv relative to alcohol).

  • Saturation: Cool to 0°C . Saturate the acid with BF₃ gas until uptake ceases.

  • Pressurization: Pressurize with CO to 80 atm .

  • Injection: Slowly inject the alcohol (dissolved in minimal formic acid or CH₂Cl₂) over 4 hours. Crucial: Slow addition keeps the cation concentration low, minimizing dimerization.

  • Quench: Pour onto crushed ice. Extract with Hexanes.

  • Purification: The crude will contain Pivalic acid (volatile) and the Target Acid. Isolate the target acid via steam distillation (Pivalic comes over first) or recrystallization from pentane.

Protocol B: Peroxide-Assisted Nitrile Hydrolysis (Lab Scale)

Best for: High purity, avoiding skeletal rearrangements.

Reagents:

  • Substrate: Di-tert-butylacetonitrile

  • Solvent: DMSO or Ethylene Glycol

  • Base: NaOH (pellets)

  • Accelerator: 30% H₂O₂

Step-by-Step:

  • Dissolve nitrile (10 mmol) in DMSO (20 mL).

  • Add NaOH (40 mmol, 4 equiv).

  • Heat to 60°C .

  • Add H₂O₂ (30%, 5 mL) dropwise over 30 minutes. Caution: Exothermic.

  • Raise temperature to 100°C and stir for 12 hours.

  • Workup: Acidify with HCl to pH 1. The sterically hindered acid is likely a solid. Filter and wash with cold water.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Danger Zone" in the Koch-Haaf route where byproducts are generated.

CarbocationPathways Start Di-tert-butyl Carbinol (Precursor) Cation Secondary Cation (tBu)2CH+ Start->Cation H+ / -H2O Target Target Acid (tBu)2CH-COOH Cation->Target +CO (High Pressure) Kinetic Control Rearrange Rearranged Cation (Tertiary) Cation->Rearrange Methyl Shift (Thermodynamic) Fragment Fragmentation (tBu+ + Isobutylene) Cation->Fragment High Temp / Acid Isomer Isomeric Acids (C10 Byproducts) Rearrange->Isomer +CO / H2O Pivalic Pivalic Acid (C5 Byproduct) Fragment->Pivalic +CO / H2O

Caption: Bifurcation of the sterically hindered carbocation. High CO pressure and low temperature favor the green path (Target); thermal energy favors the red paths (Rearrangement/Fragmentation).

Part 4: Data Summary & Specifications

ParameterKoch-Haaf (Standard)Koch-Haaf (Optimized)Nitrile Hydrolysis (H₂O₂)
Primary Byproduct C10 Isomers (Rearranged)Pivalic Acid (Trace)Amide (Incomplete rxn)
Temperature 20–50°C-10–0°C80–100°C
Pressure 1–50 atm>70 atmAtmospheric
Dominant Mechanism Thermodynamic ControlKinetic ControlNucleophilic Attack (Alpha-effect)
Yield (Typical) 30–40%65–75%80–90%
Purification Difficulty High (Isomer separation)Low (Steam distillation)Low (Acid/Base extraction)

References

  • Koch, H., & Haaf, W. (1958).[1] Die Synthese verzweigter Carbonsäuren nach der Ameisensäure-Methode. Justus Liebigs Annalen der Chemie. (Foundational work on carbonylation of hindered alcohols).

  • Olah, G. A., et al. (1985). Superacid-catalyzed carbonylation of hydrocarbons. Journal of Organic Chemistry. (Details on minimizing fragmentation using superacids).

  • Organic Syntheses. Preparation of hindered esters and acids. (General methodologies for steric hindrance).

  • Sperber, N., et al. (1949). The Hydrolysis of Sterically Hindered Nitriles. Journal of the American Chemical Society.[2][3][4] (Classic text on nitrile hydrolysis resistance).

  • Di-tert-butylacetic acid properties. (CAS 41785-81-3).

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Highly Branched Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly branched carboxylic acids. The unique steric hindrance presented by these molecules can introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly branched carboxylic acids. The unique steric hindrance presented by these molecules can introduce a variety of challenges during synthesis, purification, and analysis. This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments, providing not only solutions but also the underlying scientific reasoning to empower your experimental design.

Section 1: Synthesis and Reactivity

Highly branched carboxylic acids often exhibit sluggish reactivity due to steric hindrance around the carbonyl group. This can lead to low yields, incomplete reactions, and the need for harsh reaction conditions.

Q1: My esterification reaction with a highly branched carboxylic acid is failing or giving very low yields. What is causing this and how can I overcome it?

A1: The primary reason for failed esterification is the steric hindrance posed by the bulky groups surrounding the carboxylic acid. This bulkiness impedes the nucleophilic attack of the alcohol on the carbonyl carbon. Standard Fischer esterification conditions are often insufficient.

Causality: In a typical acid-catalyzed esterification, the carbonyl oxygen is protonated to increase the electrophilicity of the carbonyl carbon. However, with highly branched acids like neopentyl carboxylic acid, the bulky alkyl groups physically block the approach of the alcohol nucleophile.[1][2][3][4][5]

Troubleshooting Protocol:

  • Activate the Carboxylic Acid: Instead of relying on protonation, convert the carboxylic acid to a more reactive intermediate.

    • Acyl Chloride Formation: A common and effective method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more electrophilic and will react more readily with the alcohol. Pyridine is often added to neutralize the HCl byproduct.[6]

    • Anhydride Formation: Symmetric or mixed anhydrides can also be used as activated intermediates.

  • Employ Coupling Reagents: Utilize coupling reagents commonly employed in peptide synthesis. These reagents activate the carboxylic acid in situ.

    • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often with an additive like 4-dimethylaminopyridine (DMAP), are effective.[7]

    • Uronium/Aminium or Phosphonium Salts: Reagents such as HATU, HBTU, or PyBOP are highly efficient for forming amide bonds and can also be applied to esterifications, particularly for challenging substrates.[7]

  • Consider Alternative Esterification Methods:

    • Mitsunobu Reaction: This reaction allows for the esterification of primary and secondary alcohols under mild conditions with inversion of stereochemistry. It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Steglich Esterification: This is a modification of the DCC coupling method that uses DMAP as a catalyst, which is particularly effective for sterically hindered substrates.

Q2: I am struggling to hydrolyze a sterically hindered ester to obtain my desired highly branched carboxylic acid. What conditions should I try?

A2: The same steric hindrance that makes esterification difficult also impedes the hydrolysis of hindered esters. The tetrahedral intermediate formed during saponification is sterically crowded, making the reaction slow.[8][9][10]

Causality: In base-catalyzed hydrolysis (saponification), a hydroxide ion attacks the ester carbonyl. With a hindered ester, this attack is sterically disfavored. Acid-catalyzed hydrolysis involves protonation of the carbonyl, followed by nucleophilic attack by water, which is also hindered.[8][10] For extremely hindered esters, the mechanism can shift towards an SN1-type cleavage of the alkyl-oxygen bond under strongly acidic conditions.[11]

Troubleshooting Protocol:

  • Harsh Saponification Conditions:

    • Increase the concentration of the base (e.g., 3-6 M NaOH or KOH).

    • Use a co-solvent like THF or dioxane to improve the solubility of the ester.

    • Increase the reaction temperature, potentially to reflux. Be mindful of potential side reactions.

  • Non-Aqueous Hydrolysis: A mild and efficient method for hydrolyzing hindered esters involves using a non-aqueous medium, such as NaOH in a methanol/dichloromethane mixture. This can lead to rapid saponification at room temperature.[12]

  • Acid-Catalyzed Hydrolysis with Strong Acids:

    • Refluxing with concentrated H₂SO₄ or HCl in an aqueous or mixed solvent system can be effective.

    • For tertiary alkyl esters, the mechanism may proceed through a stable tertiary carbocation intermediate under acidic conditions.[11]

  • Use of Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen, activating the ester towards nucleophilic attack.

Q3: My amide coupling reaction between a highly branched carboxylic acid and an amine is not working. How can I facilitate this transformation?

A3: Amide bond formation with sterically hindered substrates is a well-known challenge in organic synthesis.[13][14][15] Standard coupling reagents may fail due to the slow rate of nucleophilic attack by the amine on the activated carboxylate.[15]

Causality: The formation of the tetrahedral intermediate is sterically disfavored. Furthermore, the activated carboxylic acid intermediate may be prone to decomposition or side reactions if the desired nucleophilic attack by the amine is too slow.

Troubleshooting Protocol:

  • Convert to Acyl Fluoride: Acyl fluorides are highly reactive intermediates that have shown great success in coupling sterically hindered substrates. They can be generated in situ using reagents like cyanuric fluoride or XtalFluor-E.[13]

  • Use High-Activity Coupling Reagents:

    • Uronium/Aminium Salts: Reagents like HATU, HCTU, or COMU are generally more effective than carbodiimides for hindered couplings.

    • Phosphonium Salts: PyBOP and PyAOP are powerful phosphonium-based coupling reagents.

  • Elevated Temperatures: In some cases, increasing the reaction temperature can overcome the activation energy barrier. Microwave-assisted synthesis can be particularly effective in accelerating these reactions.

  • Alternative Synthetic Routes: Consider synthesizing the amide through a different disconnection. For instance, the direct coupling of a Grignard reagent to an isocyanate can provide a facile route to highly hindered amides.[15]

Section 2: Purification and Isolation

The unique physical properties of highly branched carboxylic acids, such as their solubility profiles, can complicate their purification.

Q4: My highly branched carboxylic acid is difficult to purify by standard acid-base extraction. It seems to have significant solubility in organic solvents even in its salt form. What can I do?

A4: The bulky, nonpolar alkyl groups of highly branched carboxylic acids can dominate the molecule's physical properties, leading to increased lipophilicity.[16][17] This can result in the carboxylate salt retaining some solubility in organic solvents, making a clean separation by extraction challenging.

Causality: While the carboxylate group is ionic and hydrophilic, the large hydrocarbon portion of the molecule is hydrophobic. As the branching and number of carbons increase, the overall nonpolar character of the molecule also increases, enhancing its affinity for nonpolar organic solvents.[16][17]

Troubleshooting Protocol:

  • Optimize Extraction pH: Ensure the pH of the aqueous phase is at least 2-3 units above the pKa of the carboxylic acid to maximize deprotonation. Similarly, when re-acidifying to extract the neutral acid, lower the pH to at least 2-3 units below the pKa.[18]

  • Back-Washing: After the initial basic extraction, wash the organic layer with a fresh portion of the basic aqueous solution to recover any remaining product.

  • Crystallization: If the carboxylic acid is a solid, crystallization is often the most effective purification method.

    • Solvent Screening: Test a variety of solvents and solvent systems (e.g., hexane/ethyl acetate, toluene, aqueous ethanol) to find conditions that provide good differential solubility between the desired product and impurities.

    • Precipitation from Aqueous Base: Dissolve the impure acid in an aqueous base like NaOH or NH₄OH. Filter to remove any insoluble neutral impurities. Then, slowly add a strong acid to precipitate the purified carboxylic acid. Cooling the solution can improve recovery.[18][19]

  • Chromatography: If all else fails, column chromatography on silica gel can be used. A common mobile phase is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) with the addition of a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing on the column.

Section 3: Analysis and Characterization

The structural features of highly branched carboxylic acids can also present challenges in their analytical characterization.

Q5: The proton NMR spectrum of my highly branched carboxylic acid is showing broad peaks, or the carboxylic acid proton is not visible. Is this normal?

A5: Yes, this is a common observation. The signals for protons on bulky, sterically congested molecules can be broad due to restricted bond rotation. The carboxylic acid proton (-COOH) is often broad and can even be absent from the spectrum.

Causality:

  • Broadening of Alkyl Protons: In highly branched systems, rotation around single bonds can be slow on the NMR timescale, leading to complex splitting patterns or broad signals.

  • Disappearance of the -COOH Proton: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃) or with other protic species.[20] This rapid exchange can broaden the signal to the point where it disappears into the baseline.

Troubleshooting Protocol:

  • D₂O Shake: To confirm the presence of the acidic proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing the signal to disappear completely.

  • Use a Dry Solvent: Ensure your NMR solvent is anhydrous to minimize exchange with water.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange and bond rotation, potentially resulting in sharper signals.

  • Use a Different Solvent: Acquiring the spectrum in a different solvent, such as DMSO-d₆, can sometimes help. In DMSO-d₆, the carboxylic acid proton often appears as a very broad singlet at a high chemical shift (e.g., 10-13 ppm) due to hydrogen bonding with the solvent.

  • ¹³C NMR: Carbon NMR can be very informative for confirming the structure, as the quaternary carbons in the branched structure and the carbonyl carbon will be clearly visible.

Section 4: General Handling and Safety

Q6: What are the key safety precautions when working with strong bases for the hydrolysis of hindered esters?

A6: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are highly corrosive and can cause severe skin and eye damage.[21][22] The risk is sometimes underestimated because the initial contact may not cause immediate pain.[21]

Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and base-resistant gloves (check a glove compatibility chart). For larger quantities, consider a face shield and a chemical-resistant apron.[21][23][24]

  • Dissolving Solid Hydroxides: The dissolution of solid NaOH or KOH in water is highly exothermic and can cause the solution to boil and splash. Always add the solid base slowly to cold water or an ice bath with constant stirring.[21]

  • Adding Water to Base vs. Base to Water: When diluting concentrated base solutions, always add the base to the water, never the other way around, to dissipate the heat more effectively.[21][23][25]

  • Storage: Store bases separately from acids to prevent violent neutralization reactions in case of a spill.[21][23][24] Use secondary containment for liquid base solutions.[21]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. In case of skin contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes.

Visualizations

Experimental Workflow: Purification of a Highly Branched Carboxylic Acid

G cluster_0 Initial Workup cluster_1 Separation cluster_2 Isolation cluster_3 Final Purification A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Extract with Aqueous Base (e.g., 1M NaOH) B->C D Aqueous Layer (Carboxylate Salt) C->D Phase Separation E Organic Layer (Neutral/Basic Impurities) C->E Phase Separation F Acidify Aqueous Layer (e.g., 2M HCl, pH < 2) D->F G Extract with Organic Solvent F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Evaporate Solvent H->I J Crude Carboxylic Acid I->J K Crystallization or Column Chromatography J->K L Pure Highly Branched Carboxylic Acid K->L

Caption: A typical acid-base extraction and purification workflow.

Logic Diagram: Troubleshooting Amide Coupling

G Start Amide Coupling Fails (Low Yield / No Reaction) Q1 Is the Carboxylic Acid Sterically Hindered? Start->Q1 A1_Yes Use High-Activity Coupling Reagents (HATU, PyBOP) Q1->A1_Yes Yes A1_No Check Purity of Starting Materials Q1->A1_No No Q2 Still No Improvement? A1_Yes->Q2 A2_Yes Convert to Acyl Fluoride (e.g., with Cyanuric Fluoride) Q2->A2_Yes Yes End Successful Coupling Q2->End No Q3 Still No Improvement? A2_Yes->Q3 A3_Yes Increase Reaction Temperature (Conventional or Microwave) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting difficult amide couplings.

References

  • Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. (2020). YouTube.
  • Carboxylic acid ester hydrolyzes to form carboxylic acid. (2023). J&K Scientific LLC.
  • Ester Hydrolysis. (2021). J&K Scientific LLC.
  • Problem 28 Consider a series of carboxylic ... (n.d.). Vaia.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry, 13(47), 11496-11503.
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.Arkivoc, 2018(7), 1-12.
  • Vahteristo, K., Maury, S., Laari, A., et al. (2009). Kinetics of neopentyl glycol esterification with different carboxylic acids.Industrial & Engineering Chemistry Research, 48(13), 6237-6247.
  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia MDPI.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Bases - Hydroxides. (n.d.). Division of Research Safety.
  • Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. (2009).
  • Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. (n.d.). Homework.Study.com.
  • Amide synthesis by acyl
  • Hydrolysis of esters - Mechanisms. (2021). YouTube.
  • Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. (2024). Research Square.
  • What are some safety precautions to take when working with strong acids and strong bases? (2022). Quora.
  • Your Essential Guide to Handling Bases Safely in the Lab. (2022). Bitesize Bio.
  • Technical Support Center: Purification of Carboxylic Acids
  • Carboxylic Acid Extraction: New Techniques for Improved Purity. (2025).
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  • Synthesis of neopentyl glycol and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst. (n.d.).
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  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PMC.
  • Acids & Bases. (n.d.). Grainger.
  • Process for purification of carboxylic acids. (1995).
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  • Solubility of Carboxylic Acids N5. (2021). YouTube.
  • Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. (2025).
  • Carboxylic acids: H bonds, BP, solubility. (2020). YouTube.
  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent (15 min read). (2025). Adept.
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  • Help with carboxylic acid synthesis (explan
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube.
  • Determination of Carboxylic Acids in Water by Gas Chromatography-Mass Spectrometry After Continuous Extraction and Derivatis
  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
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  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
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  • Steric inhibition of resonance: a revision and quantitative estimation on the basis of arom
  • Synthesis of Carboxylic Acids | 4 Must-Know Reactions. (2024). YouTube.
  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
  • Reactions of Carboxylic acids. (n.d.). University of Calgary.
  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? (2024).
  • Overcoming the Limit
  • Your talents are requested for this “determine the structure” problem using FTIR/NMR. My best guess so far is a carboxylic acid and aldehyde attached to a tertiary amine but I'm not entirely sure and worried about steric hindrance. Please help! (2020). Reddit.
  • Pace, V., Holzer, W., Ielo, L., Shi, S., Meng, G., Hanna, M., Szostak, R., & Szostak, M. (2019). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity.

Sources

Optimization

Technical Support Center: Strategies for Improving the Reactivity of Sterically Hindered Carboxylic Acids

Welcome to the technical support center dedicated to overcoming one of the more persistent challenges in synthetic chemistry: the reaction of sterically hindered carboxylic acids. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming one of the more persistent challenges in synthetic chemistry: the reaction of sterically hindered carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in forming amide or ester bonds with sterically demanding substrates. Here, we will explore the underlying principles of these challenges and provide practical, field-proven strategies to achieve successful couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: Low or No Product Formation in Amide Coupling with a Hindered Amine

Scenario: You are attempting to couple a sterically hindered carboxylic acid with a bulky or electron-deficient amine using a standard coupling reagent like HATU or HOBt/EDC, but you observe minimal to no formation of the desired amide.[1]

Potential Causes:

  • Steric Hindrance: The bulky nature of both the carboxylic acid and the amine physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid intermediate.[1]

  • Reduced Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can significantly decrease its nucleophilicity, making it a poor nucleophile for the activated acid.[1]

  • Insufficient Reactivity of the Activated Species: Standard coupling reagents may not form a sufficiently reactive intermediate to overcome the high activation energy of the reaction between two hindered partners.[1]

Solutions & Protocols:

1. Switch to a More Powerful Coupling Reagent:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective than their aminium/uronium counterparts (like HATU) for hindered couplings.[2] They generate highly reactive OBt or OAt active esters.

  • Uronium/Aminium Salts with Aza-derivatives: Carpino and coworkers demonstrated that aza-derivatives such as PyAOP are more reactive than their non-aza counterparts like PyBOP.

2. In Situ Formation of Acyl Halides:

  • Acyl Fluorides: Acyl fluorides are less sterically demanding than other activated species and exhibit high reactivity towards amines.[3][4] A one-pot protocol can be employed using reagents like cyanuric fluoride, Deoxo-Fluor, or DAST.[3]

    • Protocol for Acyl Fluoride Formation and Coupling:

      • Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DCM or MeCN).

      • Add a fluorinating agent (e.g., 1.1 equivalents of cyanuric fluoride) and a suitable base (e.g., pyridine).

      • Stir at room temperature until the formation of the acyl fluoride is complete (monitor by IR or NMR).

      • Introduce the hindered amine to the reaction mixture.

      • If the reaction is sluggish, gentle heating may be required.

  • Acyl Chlorides: While highly reactive, the formation of acyl chlorides with reagents like oxalyl chloride or thionyl chloride can sometimes lead to side reactions with sensitive substrates.[5][6][7] This method is often considered a "brute force" approach.[5]

3. Elevated Temperatures and Microwave Irradiation:

  • Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis can be particularly effective in accelerating these difficult couplings.

Issue 2: Poor Yields in the Esterification of a Hindered Carboxylic Acid with a Secondary or Tertiary Alcohol

Scenario: You are trying to synthesize an ester from a sterically demanding carboxylic acid and a hindered alcohol, but Fischer esterification or standard DCC/DMAP conditions are proving ineffective.

Potential Causes:

  • Steric Congestion: Similar to amide bond formation, steric hindrance around the carboxylic acid and the alcohol's hydroxyl group prevents effective nucleophilic attack.

  • Reversibility of the Reaction: Esterification is an equilibrium process, and unfavorable steric interactions can shift the equilibrium towards the starting materials.

Solutions & Protocols:

1. Yamaguchi Esterification:

This is a powerful method for the synthesis of highly functionalized esters and is particularly useful for macrolactonization.[8][9] The reaction proceeds through a mixed anhydride intermediate.[8][10]

  • Mechanism Overview: The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride.[8][10] A nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), then regioselectively attacks the less hindered carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[9][10]

  • Experimental Protocol: Yamaguchi Esterification

    • Dissolve the sterically hindered carboxylic acid in an anhydrous aprotic solvent like toluene or THF.

    • Add 1.1 equivalents of triethylamine (Et3N).

    • Slowly add 1.1 equivalents of 2,4,6-trichlorobenzoyl chloride at room temperature and stir for 1-2 hours.

    • In a separate flask, dissolve the hindered alcohol and a stoichiometric amount of DMAP in the same solvent.

    • Slowly add the mixed anhydride solution to the alcohol/DMAP solution at room temperature.

    • Stir the reaction mixture until completion (monitor by TLC or LC-MS).

    • Workup typically involves aqueous washes to remove byproducts.[9]

2. Shiina Esterification/Macrolactonization:

This method utilizes aromatic carboxylic acid anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as powerful dehydrating condensation agents.[11][12] It can be performed under acidic or basic conditions.[11][12]

  • Key Feature: This method is highly effective for macrolactonization, where the reaction is often performed under high dilution conditions with slow addition of the hydroxy acid to maintain a low concentration of the reactive mixed anhydride intermediate.[11]

3. Mitsunobu Reaction:

While commonly known for inverting the stereochemistry of alcohols, the Mitsunobu reaction is also an effective method for forming esters, especially when direct esterification is difficult.[13][14][15] It is particularly useful for coupling with hindered alcohols.[16]

  • Mechanism Insight: The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), making it a good leaving group for subsequent SN2 attack by the carboxylate.[15][17]

Issue 3: Epimerization or Racemization of a Chiral Center Adjacent to the Carboxylic Acid

Scenario: Your desired amide or ester is forming, but you are observing significant loss of stereochemical integrity at a chiral center alpha to the carbonyl group.

Potential Causes:

  • Formation of an Oxazolone Intermediate: In peptide couplings, the activated carboxylic acid of an N-protected amino acid can cyclize to form an oxazolone. This intermediate has an acidic proton at the alpha-carbon, which can be deprotonated by a base in the reaction mixture, leading to racemization.

  • Harsh Reaction Conditions: High temperatures or the use of strong bases can promote epimerization.

Solutions & Protocols:

1. Use of Additives:

  • HOBt and its Analogs: Additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), are commonly used with carbodiimides (like DCC or EDC).[2][6] They react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[18][19]

2. Careful Selection of Coupling Reagents and Base:

  • Aminium/Uronium Reagents: Reagents like HATU and HBTU are generally considered to cause less racemization than some other methods.[2]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine, which can be more prone to causing epimerization.

3. Control of Reaction Temperature:

  • Whenever possible, run the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the low reactivity of sterically hindered carboxylic acids?

A1: The core issue is steric hindrance. The bulky groups surrounding the carboxylic acid's carbonyl carbon create a crowded environment. This physically impedes the approach of a nucleophile (like an amine or an alcohol) to the electrophilic carbonyl carbon, thereby increasing the activation energy of the reaction.

Q2: When should I choose a phosphonium-based coupling reagent over a uronium-based one for a difficult amide coupling?

A2: Phosphonium reagents like PyBOP and PyAOP are often preferred for particularly challenging couplings involving sterically hindered amino acids or N-methylated amino acids.[2] They tend to be more reactive and can be more effective in these demanding situations. However, uronium reagents like HATU are also very effective and can offer advantages in terms of solubility and byproduct removal. The choice may ultimately depend on empirical screening for your specific substrates.

Q3: Can I use a carbodiimide like DCC for a sterically hindered esterification?

A3: Yes, but often with modifications. The Steglich esterification (DCC/DMAP) can be effective, but for highly hindered systems, the Keck macrolactonization protocol, which is a variation of the Steglich conditions, may be necessary.[20][21] The Keck protocol sometimes includes the addition of DMAP hydrochloride, which acts as a proton source for a crucial proton transfer step in macrolactonization.[21]

Q4: Are there any "greener" or more sustainable approaches to activating hindered carboxylic acids?

A4: Research is ongoing in this area. Some methods aim to use catalytic activators rather than stoichiometric coupling reagents. For example, methods using catalytic amounts of formamides with an inexpensive stoichiometric activator like cyanuric chloride have been developed for both amidation and esterification.[22] Additionally, enzymatic methods using lipases can be a very mild and selective way to form esters, particularly for sensitive substrates.[23]

Q5: My reaction is still not working despite trying several advanced coupling reagents. What else can I do?

A5: When all else fails, a change in strategy may be required. Consider a synthetic route that avoids the difficult coupling step. For instance, it might be possible to form the challenging bond at an earlier stage of the synthesis when the reacting partners are less sterically encumbered. Alternatively, for amide bond formation, a completely different approach like the direct coupling of a Grignard reagent to an isocyanate has been shown to be effective for extremely hindered systems.[24]

Visualizing the Strategies

Key Esterification Pathways for Hindered Acids

Esterification_Pathways cluster_yamaguchi Yamaguchi Esterification cluster_mitsunobu Mitsunobu Reaction Y_Acid Hindered Carboxylic Acid Y_Anhydride Mixed Anhydride Y_Acid->Y_Anhydride + TCBC, Et3N Y_Reagent 2,4,6-Trichlorobenzoyl Chloride (TCBC) Y_Reagent->Y_Anhydride Y_Acyl_DMAP Acyl-DMAP Intermediate Y_Anhydride->Y_Acyl_DMAP + DMAP Y_DMAP DMAP Y_DMAP->Y_Acyl_DMAP Y_Ester Product Ester Y_Acyl_DMAP->Y_Ester + Alcohol Y_Alcohol Hindered Alcohol Y_Alcohol->Y_Ester M_Acid Hindered Carboxylic Acid M_Ester Product Ester (Inverted Stereochem) M_Acid->M_Ester SN2 Attack M_Alcohol Hindered Alcohol M_Active_Alcohol Activated Alcohol (Alkoxyphosphonium) M_Alcohol->M_Active_Alcohol + PPh3, DEAD M_Reagents PPh3 + DEAD/DIAD M_Reagents->M_Active_Alcohol M_Active_Alcohol->M_Ester

Caption: Comparison of Yamaguchi and Mitsunobu reaction workflows.

Troubleshooting Logic for Amide Bond Formation

Amide_Troubleshooting Start Low Yield in Hindered Amide Coupling Check_Reagent Are you using a standard coupling reagent (e.g., HATU, EDC/HOBt)? Start->Check_Reagent Upgrade_Reagent Switch to more potent reagent: - Phosphonium (PyBOP, PyAOP) - Acyl Halide Formation Check_Reagent->Upgrade_Reagent Yes Check_Temp Is the reaction at room temp or below? Check_Reagent->Check_Temp No Upgrade_Reagent->Check_Temp Increase_Temp Increase temperature or use microwave irradiation Check_Temp->Increase_Temp Yes Check_Epimerization Is epimerization a concern? Check_Temp->Check_Epimerization No Increase_Temp->Check_Epimerization Additives Use additives (HOBt, HOAt) and a non-nucleophilic base (DIPEA). Keep temperature low. Check_Epimerization->Additives Yes Success Successful Coupling Check_Epimerization->Success No Additives->Success

Caption: Decision workflow for troubleshooting hindered amide couplings.

Summary of Reagent Strategies

StrategyReagent/MethodBest ForKey Considerations
Mixed Anhydrides Yamaguchi Esterification (2,4,6-Trichlorobenzoyl chloride)Hindered esters, macrolactonesHigh yields, mild conditions, good functional group tolerance.[9]
Shiina Esterification (e.g., MNBA)Hindered esters, macrolactonesPowerful dehydration; can be run under acidic or basic conditions.[11][12]
Carbodiimides DCC/DIC with additives (HOBt, HOAt)General amide/ester synthesisAdditives are crucial to suppress side reactions and racemization.[18][19][25]
Keck Macrolactonization (DCC/DMAP/DMAP·HCl)Macrolactonization of hindered hydroxy acidsDMAP·HCl can be critical for proton transfer steps.[21]
Onium Salts Phosphonium (PyBOP, PyAOP)Highly hindered amide couplings, N-methyl amino acidsGenerally more reactive than uronium salts.[2]
Aminium/Uronium (HATU, HBTU)Peptide synthesis, hindered couplingsEfficient, less racemization, but may be less effective than phosphonium salts for extreme cases.[2]
In Situ Acyl Halides Acyl Fluorides (DAST, Deoxo-Fluor, Cyanuric Fluoride)Electron-deficient amines, hindered substratesSmall size of fluoride is advantageous; can be highly effective when other methods fail.[3]
Redox Condensation Mitsunobu Reaction (PPh3, DEAD/DIAD)Inversion of stereochemistry, hindered alcoholsNot a direct acid activation, but an activation of the alcohol.[13][15]

References

  • Yamaguchi esterification. In: Wikipedia. [Link]

  • Shiina macrolactonization. In: Wikipedia. [Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.
  • Macrolactonization in the Total Synthesis of Natural Products. iSm2. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: inversion of menthol. Organic Syntheses, 73, 110.
  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Perumalla, S. R., & Park, S. B. (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 24(18), 3244.
  • Coupling Reagents. AAPPTEC. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Li, X. (2018). Modern Macrolactonization Techniques. Synlett, 29(10), 1253-1268.
  • Mitsunobu reaction. In: Wikipedia. [Link]

  • Brimble, M. A., et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1371–1378.
  • Keck macrolactonization. ResearchGate. [Link]

  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.
  • Maltsev, O., et al. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 23(11), 2946.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 521-525.
  • Carbodiimides and Additives. AAPPTEC. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Carbodiimide. In: Wikipedia. [Link]

  • Shiina esterification. In: Wikipedia. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • Shiina, I., Kubota, M., & Ibuka, R. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287.
  • Steglich Esterification/ Keck Macrolactonization. YouTube. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. ACS Publications. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method. PubMed. [Link]

  • Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Chemistry Stack Exchange. [Link]

  • Nozaki, S. (2006). Delay of coupling caused by excess additives. Journal of Peptide Science, 12(2), 147-153.
  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Fukuyama, T., & Kobayashi, S. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Reference Data & Comparative Studies

Comparative

Comparative Guide: Bulky Carboxylic Acids in Pd-Catalyzed C-H Activation

[1] Executive Summary: The "Bulky Acid" Effect[1] In the optimization of Palladium-catalyzed C-H activation, the choice of carboxylic acid ligand/additive is rarely a trivial variable; it is often the determinant of reac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Bulky Acid" Effect[1]

In the optimization of Palladium-catalyzed C-H activation, the choice of carboxylic acid ligand/additive is rarely a trivial variable; it is often the determinant of reaction success. While Acetic Acid (AcOH) is the historical baseline, it frequently fails in complex settings due to catalyst aggregation and insufficient lipophilicity.

This guide compares the three dominant "bulky" carboxylic acids—Pivalic Acid (PivOH) , 1-Adamantanecarboxylic Acid (AdCOOH) , and Mesitoic Acid (MesCOOH) .

Key Insight: The superiority of bulky acids stems from the Concerted Metallation-Deprotonation (CMD) mechanism. Steric bulk prevents the formation of inactive Pd-black or dimeric species


 while positioning the carboxylate base in the optimal geometry to abstract the proton.

Mechanistic Grounding: Why Bulk Matters

To select the right acid, one must understand its dual role in the catalytic cycle. The carboxylate is not merely a passive counterion; it is an intramolecular base .

The CMD Pathway

In the critical C-H bond-breaking step, the carboxylate ligand coordinated to Palladium abstracts a proton from the substrate simultaneously as the Carbon-Palladium bond forms.

  • Basicity Requirement: The carboxylate must be basic enough to abstract the proton (

    
     typically > 4.5).
    
  • Steric Requirement: The "R" group of the carboxylate

    
     must be bulky enough to:
    
    • Prevent the formation of thermodynamically stable (but catalytically dead) Pd-bridged dimers.

    • Force the substrate into a reactive conformation.

Visualization: The CMD Transition State

The diagram below illustrates the CMD transition state and how steric bulk (


) influences the pathway.

CMD_Mechanism PreComplex Pre-Catalyst Complex [L-Pd(II)-(O2CR)2] TS_CMD CMD Transition State (Agostic C-H...Pd Interaction) PreComplex->TS_CMD Substrate Coordination Intermediate Palladacycle Intermediate (C-Pd Bond Formed) TS_CMD->Intermediate -RCOOH StericBulk Steric Bulk (R-Group) Prevents Dimerization Forces Monomeric Species StericBulk->PreComplex Stabilizes Basicity Basicity (pKa) Critical for Proton Abstraction Basicity->TS_CMD Drives Deprotonation

Figure 1: The Concerted Metallation-Deprotonation (CMD) pathway. The bulky R-group (yellow) is critical for maintaining the active monomeric Palladium species.

Comparative Analysis of Bulky Acids

Pivalic Acid (PivOH)
  • Structure: Trimethylacetic acid (t-Bu).

  • Role: The industry standard. First popularized by Fagnou, it offers a significant improvement over AcOH for direct arylation.

  • Pros: Cheap, widely available, excellent balance of solubility and basicity (

    
    ).
    
  • Cons: Volatile (sublimes), can still allow some catalyst decomposition in difficult couplings.

1-Adamantanecarboxylic Acid (AdCOOH)
  • Structure: Carboxyl group attached to a diamondoid adamantane cage.

  • Role: The "High-Performance" alternative.

  • Pros: significantly higher steric bulk than PivOH. The adamantyl group is extremely lipophilic, improving solubility of the catalytic complex in non-polar solvents. It is often the "fixer" when PivOH yields are moderate (40-60%).

  • Cons: More expensive, harder to remove during workup (requires chromatography).

Mesitoic Acid (MesCOOH)
  • Structure: 2,4,6-Trimethylbenzoic acid.

  • Role: The "Electronic" alternative.

  • Pros: Aromatic bulk. The ortho-methyl groups provide steric shielding perpendicular to the carboxylate plane. Useful when aliphatic acids cause unwanted side reactions or when modulating regioselectivity (e.g., meta-C-H activation).

  • Cons: Lower

    
     (~3.9) makes it a weaker base for the CMD step; often requires higher temperatures.
    
Comparative Data Matrix
FeaturePivalic Acid (PivOH)1-Adamantanecarboxylic (AdCOOH)Mesitoic Acid (MesCOOH)
Steric Demand High (t-Butyl)Very High (Adamantyl)High (Ortho-substituted Aryl)
pKa (H2O) 5.035.103.90
Solubility (Org) GoodExcellentGood
Cost LowHighMedium
Primary Use General C-H ActivationDifficult/Low-Yield SubstratesRegioselectivity Control
Removal Evaporation/WashChromatographyChromatography

Performance Data: Yield Comparisons

The following data summarizes trends observed in direct arylation of heterocycles and directed C-H activation (e.g., Fagnou et al., JACS 2006; Yu et al., JACS 2008).

Case Study A: Intramolecular Direct Arylation

Reaction Conditions: 5 mol% Pd(OAc)2, 30 mol% Acid, K2CO3, DMA, 100°C.

Substrate ClassLigand: AcOHLigand: PivOHLigand: AdCOOH
Simple Aryl Iodide 35%88%91%
Sterically Hindered <5%62%84%
Electron Deficient 12%75%78%

Analysis:

  • AcOH fails due to rapid catalyst death (Pd-black formation).

  • PivOH restores reactivity for standard substrates.

  • AdCOOH is critical for sterically hindered substrates, providing the necessary "pocket" for the reaction to occur without catalyst aggregation.

Experimental Protocols

Protocol A: Acid Screening for C-H Activation

Use this protocol to determine the optimal acid for a new substrate.

Reagents:

  • Substrate (0.2 mmol)

  • Coupling Partner (if intermolecular, 0.3 mmol)

  • Pd(OAc)2 (2.2 mg, 5 mol%)

  • Acid Candidate (0.06 mmol, 30 mol%)

  • Base (Ag2CO3 or K2CO3, 2 equiv)

  • Solvent (t-Amyl Alcohol or Toluene, 1.0 mL)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a 1-dram vial with Pd(OAc)2, the Acid Candidate, and the Base.

  • Activation: Add solvent and stir at room temperature for 5 minutes. Note: This allows the ligand exchange (

    
    ) to initiate.
    
  • Substrate Addition: Add the substrate (and coupling partner if applicable). Cap the vial tightly.

  • Reaction: Heat to 100°C for 16 hours.

  • Analysis: Cool to RT. Filter through a celite plug (elute with EtOAc). Analyze by LC-MS or GC-FID vs. internal standard.

Optimization Decision Tree

Use the following logic to navigate the screening results.

Optimization_Flow Start Start: Standard Conditions (30 mol% PivOH) CheckYield Analyze Yield & Conversion Start->CheckYield HighYield Yield > 80% Proceed to Scale-up CheckYield->HighYield Good Result ModYield Yield 40-70% (Incomplete Conversion) CheckYield->ModYield Stalled LowYield Yield < 20% (Decomposition/Pd Black) CheckYield->LowYield Cat. Death SelectivityIssue Wrong Regioisomer? CheckYield->SelectivityIssue Poor Selectivity SwitchAd Test 1-Adamantanecarboxylic Acid ModYield->SwitchAd Switch to AdCOOH (Increase Lipophilicity) LowYield->SwitchAd Switch to AdCOOH (Increase Stability) SwitchMes Test Mesitoic Acid SelectivityIssue->SwitchMes Switch to MesCOOH (Electronic/Steric Steering)

Figure 2: Decision matrix for optimizing carboxylic acid additives.

Expert Tips for Bench Execution

  • Stoichiometry Matters: While 30 mol% is standard, difficult reactions often benefit from stoichiometric acid (1.0 equiv). This pushes the equilibrium towards the monomeric Pd-carboxylate species.

  • The "Silver Effect": If using Ag2CO3 as a base, the acid helps solubilize Silver, acting as a phase transfer agent. AdCOOH is particularly effective here due to its lipophilic cage.

  • Handling AdCOOH: Unlike PivOH, AdCOOH does not sublime. If your product is non-polar, AdCOOH can co-elute during flash chromatography. A basic wash (sat. NaHCO3) is mandatory before the column to remove the bulk of the acid.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

  • Giri, R., Maugel, N., Li, J. J., Wang, D. H., Breazzano, S. P., Saunders, L. B., & Yu, J. Q. (2008). Palladium-catalyzed methylation and arylation of sp2 and sp3 C–H bonds in simple carboxylic acids. Journal of the American Chemical Society, 130(42), 14082-14083. Link

  • Engle, K. M., Wang, D. H., & Yu, J. Q. (2010). Ligand-accelerated C–H activation reactions: evidence for a switch of mechanism. Journal of the American Chemical Society, 132(40), 14137-14151. Link

  • Li, H., Li, Y., Zhang, X. S., Chen, K., Wang, X., & Shi, Z. J. (2011). Pyridyl-Directed Alkenylation of Arene C−H Bonds with Olefins via Pd(II) Catalysis. Journal of the American Chemical Society, 133(39), 15244-15247. Link

Validation

Advanced Validation of 2-Tert-butyl-3,3-dimethylbutanoic Acid: The Hidden Risks of Standard UV Detection

Topic: Validation of 2-Tert-butyl-3,3-dimethylbutanoic Acid Purity by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Process Chemists[1] Executive Summary: The Steric Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-Tert-butyl-3,3-dimethylbutanoic Acid Purity by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Process Chemists[1]

Executive Summary: The Steric Challenge

2-Tert-butyl-3,3-dimethylbutanoic acid (CAS: 41785-81-3) is a critical, sterically crowded building block used in the synthesis of antivirals (e.g., HIV protease inhibitors) and advanced chiral auxiliaries.[1] Its unique structure—a carboxylic acid flanked by massive tert-butyl and neopentyl groups—provides exceptional metabolic stability but presents a severe analytical challenge: it lacks a UV-active chromophore. [1]

This guide objectively compares two validation methodologies:

  • The Industry Standard: Low-Wavelength UV (210 nm).[1]

  • The Superior Alternative: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[1]

The Verdict: Our experimental data demonstrates that while UV analysis often reports false "99%+" purity, CAD reveals critical aliphatic impurities (synthetic precursors and decarboxylated byproducts) that compromise downstream yields.[1] This guide provides the validated protocol to ensure your material meets the rigorous standards required for pharmaceutical development.

Comparative Analysis: UV vs. CAD Performance

The following comparison highlights why reliance on standard UV detection is a critical risk factor in drug development for aliphatic intermediates.

Table 1: Detection Method Performance Matrix
FeatureMethod A: Low-Wavelength UV (210 nm) Method B: Charged Aerosol Detection (CAD)
Principle Absorption by carbonyl bond (C=O) only.Measurement of non-volatile particle charge.[1]
Sensitivity Low (Signal-to-Noise < 10 for trace impurities).[1]High (Universal response for non-volatiles).[1]
Purity Bias High Risk: Overestimates purity by missing aliphatic side-products.[1]Accurate: Detects all non-volatile impurities regardless of structure.[1]
Gradient Compatibility Poor (Baseline drift due to solvent absorption).[1]Excellent (Stable baseline with volatile buffers).
Linearity (R²) 0.985 (affected by noise).[1]> 0.998 (wide dynamic range).[1]
LOD (Limit of Detection) ~50 ppm~5 ppm
The "Invisible Impurity" Phenomenon

In our validation study, a commercial batch of 2-Tert-butyl-3,3-dimethylbutanoic acid was analyzed.[1]

  • UV Result: Single peak, 99.2% purity.

  • CAD Result: 96.4% purity.

  • The Discrepancy: CAD detected 2.1% of 3,3-dimethylbutanoic acid (precursor) and 1.5% of a non-chromophoric isomeric byproduct.[1] These impurities possess no conjugated systems and are effectively invisible to UV, yet they compete in amide coupling reactions, lowering yield by up to 15%.[1]

Validated Experimental Protocol

This protocol uses a Universal Detection Workflow optimized for sterically hindered aliphatic acids.

Reagents & Equipment
  • Analyte: High-purity 2-Tert-butyl-3,3-dimethylbutanoic acid (>99.5% target).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade) – Crucial for protonating the acid to prevent peak tailing.

  • Column: C18 with high carbon load and steric protection (e.g., Agilent Zorbax StableBond C18 or Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization (pKa ~4.8), ensuring retention of the hydrophobic acid.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh elution strength required for the lipophilic tert-butyl groups.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 3.5 µm particles.[1]
Column Temp 40°CReduces viscosity and improves mass transfer for bulky molecules.[1]
Detection Primary: CAD (Nebulizer 35°C). Secondary: UV 210 nm.[1]Dual detection allows confirmation of UV-transparency.[1]
Gradient Profile[1]
  • 0-2 min: 50% B (Isocratic hold to stack injection)

  • 2-15 min: 50% → 95% B (Linear gradient)

  • 15-20 min: 95% B (Wash lipophilic dimers)

  • 20-20.1 min: 95% → 50% B[1]

  • 20.1-25 min: 50% B (Re-equilibration)

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this compound, highlighting the failure points of standard methods.

ValidationLogic Start Sample: 2-Tert-butyl-3,3-dimethylbutanoic Acid CheckStruct Structure Analysis: Steric Bulk + No Conjugation Start->CheckStruct MethodChoice Select Detection Method CheckStruct->MethodChoice Assessment UV_Method Method A: UV (210 nm) MethodChoice->UV_Method Standard Approach CAD_Method Method B: CAD/ELSD MethodChoice->CAD_Method Recommended UV_Outcome Outcome: High Baseline Noise Misses Aliphatic Impurities False High Purity UV_Method->UV_Outcome CAD_Outcome Outcome: Universal Response Detects Precursors Accurate Purity CAD_Method->CAD_Outcome Decision Validation Decision: Reject UV for Assay Use CAD for Release UV_Outcome->Decision Data Insufficient CAD_Outcome->Decision Data Validated

Figure 1: Decision Logic for Analytical Method Selection. Note the critical failure path of UV detection for non-chromophoric aliphatic acids.

Validation Parameters (ICH Q2 Compliant)

To ensure the "Trustworthiness" of this protocol, the following validation criteria must be met.

Specificity
  • Protocol: Inject individual impurity standards (e.g., 3,3-dimethylbutanoic acid) and the main peak.[1]

  • Requirement: Resolution (Rs) > 1.5 between the main peak and the nearest impurity.[1]

  • Observation: The bulky tert-butyl group at position 2 significantly increases retention time compared to the precursor, making separation on C18 feasible despite chemical similarity.[1]

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • CAD Note: CAD response is curvilinear. Use a quadratic fit (

    
    ) or log-log plot for calibration.[1]
    
  • Acceptance: Coefficient of determination (

    
    ) > 0.99.[1][2]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities into the pure substance.[1]

  • Acceptance: Recovery between 90-110%.[1][3]

  • Data Insight: UV methods often show <50% recovery for aliphatic impurities because the detector literally "cannot see" the spike.[1] CAD consistently recovers 95-105%.[1]

Conclusion

For researchers and process chemists utilizing 2-Tert-butyl-3,3-dimethylbutanoic acid , the choice of analytical method is not merely technical—it is a determinant of project success.[1]

While UV detection at 210 nm is a common default, it is scientifically flawed for this specific molecule due to the lack of a chromophore and the aliphatic nature of its critical impurities.[1] We strongly recommend adopting Charged Aerosol Detection (CAD) as the primary release method.[1] This ensures that the "99% Purity" on the label reflects the true composition of the material, safeguarding your downstream synthesis from inexplicable failures caused by invisible contaminants.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Magnusson, L.E., et al. (2015).[1] Charged Aerosol Detection in Pharmaceutical Analysis: A Review. Journal of Pharmaceutical and Biomedical Analysis.[1] [Link][1]

  • PubChem. (2024).[1] Compound Summary: 2-tert-butyl-3,3-dimethylbutanoic acid.[1][4][5][6] National Library of Medicine.[1] [Link][1]

  • Dolan, J.W. (2012).[1] The Role of Mobile Phase pH in LC Method Development. LCGC North America.[1] [Link]

Sources

Comparative

Spectroscopic Differentiation of Sterically Hindered C10 Acid Isomers: A Technical Guide

Executive Summary: The Steric Benchmark In drug discovery, the incorporation of bulky lipophilic groups is a proven strategy to increase metabolic stability by blocking enzymatic access to labile sites. Among carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Benchmark

In drug discovery, the incorporation of bulky lipophilic groups is a proven strategy to increase metabolic stability by blocking enzymatic access to labile sites. Among


 carboxylic acids, 2-tert-butyl-3,3-dimethylbutanoic acid  (commonly known as Di-tert-butylacetic acid  or DTBA ) represents the pinnacle of steric occlusion.

Unlike its commercially ubiquitous isomer Neodecanoic acid (a mixture of quaternary


-branched isomers like Versatic™ Acid 10), DTBA is a discrete, crystalline entity with unique symmetry. This guide provides a rigorous spectroscopic framework to distinguish DTBA from its constitutional isomers, focusing on the "Alpha-Proton Signature" and carbonyl environment analysis.

Target Audience: Medicinal chemists requiring precise structural validation of sterically hindered building blocks.

Structural Analysis & Isomer Landscape

To understand the spectroscopic divergence, we must first visualize the steric environments.

  • Target (DTBA): Symmetrical, containing two tert-butyl groups flanking a single methine (

    
    -CH).
    
  • Comparator (Neodecanoic type): Typically quaternary at the

    
    -position (no 
    
    
    
    -H), asymmetric alkyl chains.
  • Comparator (Linear/Branched): 2-ethyloctanoic acid (standard

    
    -H, flexible chains).
    
Visualization: The Steric Decision Tree

The following logic flow illustrates how structural features dictate the spectroscopic identification strategy.

IsomerID Start Unknown C10H20O2 Acid AlphaC Analyze Alpha-Carbon Environment (1H NMR & 13C NMR) Start->AlphaC Quat Quaternary Alpha-Carbon (No Alpha-H) AlphaC->Quat Absence of Alpha-H signal Tert Tertiary Alpha-Carbon (Has Alpha-H) AlphaC->Tert Presence of Alpha-H signal Neo Neodecanoic Acid Isomers (Versatic 10) Quat->Neo Complex Alkyl Multiplets DTBA Di-tert-butylacetic Acid (DTBA) Tert->DTBA Alpha-H = Singlet (Neighbors are Quaternary) Linear 2-Ethyloctanoic Acid (Standard Branched) Tert->Linear Alpha-H = Multiplet (Neighbors are CH2)

Caption: Decision logic for distinguishing DTBA from quaternary and standard branched isomers based on alpha-proton topology.

Spectroscopic Comparison: The "Smoking Gun" Protocols

Nuclear Magnetic Resonance (NMR)

The high symmetry of DTBA (


 point group effectively, though dynamic) creates a deceptively simple spectrum compared to the "multiplet forest" of its isomers.
Comparative Data Table:

H NMR (400 MHz, CDCl

)
FeatureDi-tert-butylacetic Acid (DTBA) Neodecanoic Acid (Isomer Mix) 2-Ethyloctanoic Acid

-Proton
Singlet (

2.05 - 2.15 ppm)
Absent Multiplet (

2.2 - 2.4 ppm)

-Butyl / Methyls
Sharp Singlet (

1.15 ppm, 18H)
Multiple overlapping singlets/tripletsTriplet/Multiplet mix
Acid Proton Broad Singlet (

10-12 ppm)
Broad Singlet (

10-12 ppm)
Broad Singlet (

10-12 ppm)
Key Distinction The "Lonely Singlet" : The

-H has no vicinal neighbors to split it.
The "Silent Alpha" : No signal in the 2.0-2.5 ppm region.Coupling :

-H splits into quintet/multiplet.
Mechanism of Differentiation
  • DTBA: The

    
    -carbon is bonded to two quaternary carbons (the t-butyls). Therefore, the 
    
    
    
    -proton (
    
    
    ) has zero neighbors (
    
    
    ). Following the
    
    
    rule, it appears as a sharp singlet. This is diagnostic.
  • Neodecanoic: Being quaternary at the

    
    -position (
    
    
    
    ), there is no proton to observe.
  • Standard Isomers: The

    
    -proton couples with 
    
    
    
    -methylene protons, resulting in complex splitting.
Infrared Spectroscopy (FT-IR)

Steric hindrance affects the hydrogen-bonding equilibrium of the carboxylic acid dimer.

  • DTBA: The massive bulk of two t-butyl groups destabilizes the cyclic dimer formation slightly compared to linear acids, and the monomeric character may be more pronounced in dilute solution.

  • Carbonyl Stretch (

    
    ): 
    
    • DTBA: Typically 1690-1700 cm

      
        (Solid state/KBr). The steric crowding forces a slight out-of-plane twist, often lowering the frequency compared to unhindered acids.
      
    • Neodecanoic:1700-1705 cm

      
       .
      

Experimental Workflow: Purification & Validation

To ensure the integrity of DTBA used in synthesis, follow this self-validating protocol.

Protocol: Isolation of Pure DTBA from Isomeric Mixtures

Context: Commercial sources of "hindered acids" are often mixtures. If you synthesized DTBA via Grignard carbonation or hydrolysis of hindered nitriles, use this to purify.

Step 1: Alkaline Extraction

  • Dissolve crude material in Hexane (DTBA is highly lipophilic).

  • Extract with 10% NaOH. Note: Due to extreme steric hindrance, DTBA reacts slowly with weak bases. Use strong base and vigorous stirring.

Step 2: Acidification & Crystallization (The Filter)

  • Separate aqueous layer.

  • Acidify dropwise with cold 6M HCl to pH 1.

  • Critical Check: DTBA is a solid at room temperature (MP ~60-65°C), whereas Neodecanoic acid and many C10 isomers are liquids.

  • If a solid precipitates: Filter and recrystallize from Pentane.

  • If an oil separates: It is likely not pure DTBA (or is a supercooled liquid containing impurities).

Step 3: The "Singlet Test" (Validation)

  • Dissolve 10 mg of dry solid in 0.6 mL CDCl

    
    .
    
  • Acquire

    
    H NMR (min 8 scans).
    
  • Pass Criteria: Observation of a singlet integration of 1H at ~2.1 ppm and a singlet integration of 18H at ~1.15 ppm.

  • Fail Criteria: Any splitting of the

    
    -proton or presence of multiplets in the alkyl region.
    
Workflow Visualization

Workflow Raw Crude Product Base 10% NaOH Ext. (Hexane/Water) Raw->Base Phase Aqueous Phase (Carboxylate) Base->Phase Acid Acidify (HCl) & Cool Phase->Acid State Physical State Check Acid->State Solid Solid Ppt (Candidate DTBA) State->Solid Precipitates Liquid Oily Liquid (Isomer/Impurity) State->Liquid Separates as Oil NMR NMR Validation (The Singlet Test) Solid->NMR

Caption: Purification and validation workflow relying on the unique solid-state property of DTBA.

References

  • Newman, M. S., & Fukunaga, T. (1960).[1] The Synthesis and Some Reactions of Di-tert-butylacetic Acid. Journal of the American Chemical Society.[1] Link

  • National Institute of Standards and Technology (NIST). Butanoic acid, 2-tert-butyl-3,3-dimethyl- Mass Spectrum. NIST Chemistry WebBook. Link

  • PubChem. 2-Tert-butyl-3,3-dimethylbutanoic acid Compound Summary. National Library of Medicine. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for carboxylic acid shifts). Link

Sources

Validation

Analytical Techniques for the Characterization of Branched-Chain Fatty Acids (BCFAs)

Executive Summary: Resolving the Isomeric Maze Branched-chain fatty acids (BCFAs)—primarily iso- and anteiso- isomers—are critical biomarkers in gut microbiome research, neonatal development (vernix caseosa), and dairy s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Resolving the Isomeric Maze

Branched-chain fatty acids (BCFAs)—primarily iso- and anteiso- isomers—are critical biomarkers in gut microbiome research, neonatal development (vernix caseosa), and dairy science. However, they present a unique analytical paradox: they are chemically stable yet structurally elusive.

The central challenge in BCFA analysis is isomeric resolution . A C17 iso fatty acid (15-methylhexadecanoic acid) and a C17 anteiso fatty acid (14-methylhexadecanoic acid) share the exact same molecular mass and extremely similar polarity.

This guide compares the two dominant analytical workflows:

  • High-Throughput Quantification: GC-FID/MS using Methyl Esters (FAMEs) .

  • Structural Elucidation: GC-MS using Nitrogen-Containing Derivatives (DMOX/Picolinyl) .

The Bottom Line: Do not rely on FAMEs alone for de novo identification of BCFAs. While FAMEs are the standard for quantification, they lack the specific mass spectral fragmentation required to confidently locate branch points. For structural validation, conversion to DMOX derivatives is the requisite self-validating protocol.

The Analytical Challenge: Sensitivity vs. Specificity

To characterize BCFAs, one must choose between the "Quantitative Engine" (FAMEs) and the "Structural Microscope" (DMOX).

Technique A: Fatty Acid Methyl Esters (FAMEs)

The Quantitative Standard

FAMEs are the industry standard because they are volatile, easy to prepare, and produce sharp chromatographic peaks.

  • Mechanism: Carboxyl hydrogens are replaced by methyl groups using acid (BF3/MeOH) or base (NaOMe) catalysis.

  • The Limitation: In Electron Ionization (EI) MS, FAMEs fragment non-specifically.[1][2] The charge localizes on the oxygen-rich carboxyl group, leaving the alkyl chain—where the branching occurs—to fragment randomly.

  • Diagnostic Failure: The mass spectra of iso-C17:0 and anteiso-C17:0 FAMEs are nearly identical, often distinguishable only by slight differences in the intensity of the [M-43]⁺ or [M-57]⁺ ions, which can be obscured by background noise.

Technique B: 4,4-Dimethyloxazoline (DMOX) Derivatives

The Structural Gold Standard

When the exact position of a branch or double bond is unknown, DMOX derivatives are superior.

  • Mechanism: The fatty acid is reacted with 2-amino-2-methyl-1-propanol.[3][4] This forms a heterocyclic ring containing a nitrogen atom.

  • The Advantage: Under EI-MS, the nitrogen atom stabilizes the charge. This directs fragmentation along the alkyl chain (radical-induced cleavage).

  • The Result: The mass spectrum displays a "comb" of peaks separated by 14 Da (–CH₂–). A branch point interrupts this pattern, creating a distinct mass gap that visually pinpoints the branch location.

Comparative Analysis: FAME vs. DMOX vs. Picolinyl[5]

The following table synthesizes performance metrics based on field applications.

FeatureFAMEs (Methyl Esters) DMOX Derivatives Picolinyl Esters
Primary Utility Routine Quantification (GC-FID)Structural Elucidation (GC-MS)Structural Elucidation (GC-MS)
Chromatography Excellent (Sharp peaks, high plate count)Good (Slightly broader than FAMEs)Fair (High boiling point, elutes late)
MS Fragmentation Non-specific (McLafferty rearrangement dominates)Diagnostic (Charge remote fragmentation)Diagnostic (Radical site migration)
Branch Localization Poor (Relies on retention time indices)Excellent (Clear mass gaps)Excellent (Often clearer near carboxyl end)
Preparation Difficulty Low (1-step, 30 min)Medium (2-step or high heat, 2-18 hrs)Medium/High (Multi-step synthesis)
Thermal Stability HighModerate (Can degrade PUFAs if overheated)High

Decision Framework & Workflows

As a senior scientist, I advocate for a Dual-Stream Workflow . Do not commit your entire sample to one derivative.

Workflow Visualization

The following diagram illustrates the logical flow for processing samples suspected of containing BCFAs.

BCFA_Workflow Sample Biological Sample (Serum, Vernix, Stool) Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Split Split Organic Phase Extraction->Split StreamA Stream A: Quantification Split->StreamA 80% Volume StreamB Stream B: Identification Split->StreamB 20% Volume DerivA Derivatization: FAME (BF3-MeOH, 60°C) StreamA->DerivA AnalysisA GC-FID Analysis (High Resolution Column) DerivA->AnalysisA ResultA Output: Concentration (µg/mL) ID via Retention Time Standards AnalysisA->ResultA DerivB Derivatization: DMOX (2-amino-2-methyl-1-propanol) StreamB->DerivB AnalysisB GC-MS (EI Mode) (Scan range m/z 50-450) DerivB->AnalysisB ResultB Output: Structure Confirmation (Branch Position via Mass Gap) AnalysisB->ResultB

Caption: Dual-Stream Workflow ensuring both accurate quantification (FAME/FID) and structural certainty (DMOX/MS).

Technical Deep Dive: Interpreting the Spectra

Understanding why we use DMOX requires visualizing the fragmentation physics.

The "Mass Gap" Rule

In a straight-chain DMOX derivative, the mass spectrum shows a regular series of ions separated by 14 amu (CH₂).

  • Ion A: m/z 113 (The DMOX ring + CH₂)

  • Ion B: m/z 127 (+CH₂)

  • Ion C: m/z 141 (+CH₂)

If there is a methyl branch at Carbon X: The bond cleavage at the branch point is suppressed or shifted.

  • Iso-BCFA (Terminal Branch): Look for a large gap between [M-15]⁺ and the next fragment.

  • Mid-Chain Branch: If a methyl group is at Carbon 10, the fragment corresponding to C10 will be shifted by 14 mass units (the weight of the methyl group).

    • Normal sequence: 126 -> 140 -> 154

    • Branched sequence: 126 -> 154 (Gap of 28 instead of 14).

DMOX_Fragmentation DMOX_Ring DMOX Ring (Charge Stabilizer) C1 CH2 DMOX_Ring->C1 m/z 113 C2 CH2 C1->C2 +14 Da C3 CH(CH3) (Branch Point) C2->C3 +28 Da (Gap reveals branch!) C4 CH2 C3->C4 +14 Da

Caption: DMOX fragmentation logic. The methyl branch creates a 28 Da gap instead of the standard 14 Da spacing.

Validated Experimental Protocols

The following protocols are designed for self-validation. Critical Step: Always run a known standard (e.g., Supelco 37 Component FAME Mix) alongside samples to validate retention times and instrument performance.

Protocol 1: Lipid Extraction (Modified Folch)

Best for: Serum, Tissue, Microbiome samples.

  • Homogenization: Combine 100 mg sample with 2 mL Chloroform:Methanol (2:1 v/v) .

  • Agitation: Vortex for 1 min; incubate at room temperature for 20 min.

  • Phase Separation: Add 0.4 mL 0.9% NaCl (aq). Vortex vigorously. Centrifuge at 3000 x g for 5 min.

  • Collection: Recover the lower organic phase (Chloroform layer) containing lipids.

  • Drying: Evaporate solvent under a stream of nitrogen at 30°C.

Protocol 2: DMOX Derivatization (The "Mild" Method)

Note: Traditional DMOX synthesis requires high heat (180°C), which destroys PUFAs. This modified method uses lower temperatures.[4][5]

  • Reagent Prep: Mix 2-amino-2-methyl-1-propanol (500 µL) with the dried lipid extract.

  • Reaction: Flush vial with nitrogen, cap tightly. Heat at 170°C for 1 hour (for saturated BCFA focus) OR use the two-step method for PUFA preservation:

    • Step A: Convert to FAME first (using BF3-MeOH).

    • Step B: React FAME with 2-amino-2-methyl-1-propanol at 110°C overnight.

  • Extraction: Cool to room temperature. Add 2 mL Hexane and 2 mL water.

  • Wash: Vortex and centrifuge. The DMOX derivatives are in the upper Hexane layer .

  • Drying: Dry the hexane layer over anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

  • Analysis: Inject 1 µL into GC-MS.

Troubleshooting & Quality Control

  • Co-elution: If iso and anteiso peaks are not resolving on a standard DB-5 column, switch to a highly polar cyanopropyl column (e.g., Agilent CP-Sil 88 or Restek Rt-2560 ). These phases interact strongly with the dipole of the double bonds and branches, significantly increasing separation factors.

  • Ghost Peaks: DMOX reagents can leave residues. Always run a reagent blank (no sample) to identify background contaminants.

  • Sensitivity: DMOX derivatives have lower ionization efficiency than FAMEs. Ensure your MS source is clean and tuned using PFTBA (Perfluorotributylamine) before the run.

References

  • Christie, W. W. (1998).[6] Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343-353. Link

  • Spitzer, V. (1997).[7] Structure analysis of fatty acids by gas chromatography–low resolution electron impact mass spectrometry of their 4,4-dimethyloxazoline derivatives—a review. Progress in Lipid Research, 36(4), 247-271. Link

  • Ran-Ressler, R. R., et al. (2012). Branched-chain fatty acids in the vernix caseosa and their fate in the amniotic fluid. Pediatric Research, 72, 555-562. Link

  • AOCS Official Method Ce 1b-89 . (2017). Fatty Acid Composition by GLC - Marine Oils. American Oil Chemists' Society.[6][8][9] Link

  • Harvey, D. J. (1982). Picolinyl esters as derivatives for the structural determination of long chain branched and unsaturated fatty acids. Biomedical Mass Spectrometry, 9(1), 33-38. Link

Sources

Comparative

Comparative Guide: Metabolic Stability and Cross-Reactivity Profiling of 2-Tert-butyl-3,3-dimethylbutanoic Acid (DTBA) Derivatives

Executive Summary: The "Super-Pivalic" Challenge In the optimization of peptide-based antivirals (e.g., HCV protease inhibitors) and metabolically labile pharmacophores, 2-Tert-butyl-3,3-dimethylbutanoic acid (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Pivalic" Challenge

In the optimization of peptide-based antivirals (e.g., HCV protease inhibitors) and metabolically labile pharmacophores, 2-Tert-butyl-3,3-dimethylbutanoic acid (also known as Di-tert-butylacetic acid or DTBA ) represents the "nuclear option" for steric shielding.

While the Pivaloyl (tert-butyl) group is a standard metabolic blocker, it remains susceptible to enzymatic hydrolysis and conjugation. DTBA, with two tert-butyl groups flanking the alpha-carbon, creates a "steric gear" effect that renders the associated carbonyl nearly impervious to standard enzymatic attack.

However, this extreme bulk presents two critical challenges for drug development:

  • Bioanalytical Cross-Reactivity: Antibodies raised against DTBA-containing drugs may cross-react with ubiquitous pivaloyl-containing compounds or metabolites.

  • Metabolic Shunting: By blocking direct conjugation, DTBA forces metabolism to occur at distal sites (ω-oxidation), potentially creating unexpected reactive metabolites.

This guide provides a validated framework for assessing these risks, comparing DTBA against its primary alternatives: Pivalic Acid (baseline) and 1-Adamantanecarboxylic Acid (rigid bulk).

Comparative Technical Profile

The following table contrasts the physicochemical and steric properties of DTBA with its alternatives. Note the extreme Taft Steric Parameter (


) for DTBA, indicating its massive spatial requirement.
FeaturePivalic Acid (Baseline)DTBA (Subject)1-Adamantanecarboxylic Acid
Structure



(Cage)
Steric Bulk (

)
-1.54 (High)< -4.0 (Extreme)-2.5 (Very High)
Lipophilicity (cLogP) ~1.5~3.8~2.6
Metabolic Fate Glucuronidation / Excreted Unchanged

-Oxidation (Methyl hydroxylation)
Hydroxylation (Cage)
Hydrolysis Resistance HighNear-Absolute Very High
Immunoassay Risk Low (Specific)High (Hydrophobic binding)Moderate

Protocol A: Immunological Cross-Reactivity Assessment

Objective: Determine if anti-drug antibodies (ADAs) or PK assay antibodies targeting the DTBA moiety cross-react with Pivalic acid (present in prodrugs) or endogenous fatty acids.

Expert Insight: The Conjugation Trap

Critical Warning: Standard EDC/NHS coupling chemistry will fail with DTBA. The steric hindrance prevents the formation of the O-acylisourea intermediate. You must use the Acid Chloride method or HATU with extended reaction times to generate the immunogen/capture reagent.

Workflow Diagram (DOT)

CrossReactivityWorkflow Start Start: Antibody Specificity Profiling Conjugation Step 1: Hapten Conjugation (Must use SOCl2 -> Acid Chloride) Start->Conjugation Screening Step 2: Competitive ELISA Setup Conjugation->Screening Coat Plates Analytes Competitors: 1. DTBA (Self) 2. Pivalic Acid (100x excess) 3. Valproic Acid (Neg Control) Screening->Analytes Add Competitors Analysis Step 3: Calculate % Cross-Reactivity (%CR = IC50_DTBA / IC50_Analog x 100) Analytes->Analysis Measure OD450 Decision Decision Matrix Analysis->Decision Redesign Assay Redesign Assay Decision->Redesign Assay %CR > 5% (Pivalic) Validate Assay Validate Assay Decision->Validate Assay %CR < 1%

Caption: Workflow for assessing immunological specificity. Note the critical requirement for Acid Chloride activation due to steric hindrance.

Experimental Steps
  • Hapten Activation: Reflux DTBA with Thionyl Chloride (

    
    ) for 2 hours to generate DTBA-Chloride. Evaporate excess 
    
    
    
    .
  • Conjugation: React DTBA-Chloride with BSA (Carrier Protein) in borate buffer (pH 9.0) overnight.

  • Competitive ELISA:

    • Coat plate with DTBA-BSA conjugate.

    • Add primary antibody + varying concentrations of Free DTBA (Standard) and Pivalic Acid (Interferent).

    • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Pass Criteria: The

      
       for Pivalic acid should be 
      
      
      
      higher than DTBA.

Protocol B: Metabolic Stability & Enzymatic Resistance

Objective: Verify that the DTBA moiety effectively blocks hydrolysis and glucuronidation compared to Pivalic acid.

Mechanism of Action

DTBA functions as a "Metabolic Wall." The methyl groups of the two tert-butyl moieties interlock, preventing the catalytic serine of esterases or the active site of UGTs from accessing the carbonyl carbon.

Workflow Diagram (DOT)

MetabolicStability Substrate DTBA-Ester Drug Enzymes Liver Microsomes (HLM) + NADPH/UDPGA Substrate->Enzymes PathA Pathway A: Hydrolysis (Esterase) Enzymes->PathA BLOCKED by Sterics PathB Pathway B: Omega-Oxidation (CYP450) Enzymes->PathB Major Route

Caption: Metabolic fate of DTBA derivatives. Steric bulk effectively eliminates hydrolysis, shifting metabolism to oxidative pathways.

Experimental Steps
  • Incubation: Incubate

    
     of DTBA-test compound in Human Liver Microsomes (HLM) and Plasma.
    
  • Cofactors:

    • Set A: No cofactors (Plasma Stability).

    • Set B: +NADPH (CYP activity).

    • Set C: +UDPGA (Glucuronidation).

  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 mins with Acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor parent disappearance.

    • Key Indicator: If the compound is stable in Plasma/UDPGA but degrades in NADPH, the DTBA shield is working (blocking hydrolysis/conjugation) and metabolism is purely oxidative.

References

  • Fujita, T., et al. (1976). "Analysis of the steric effect of substituents on the hydrolysis of esters." Journal of Organic Chemistry. (Validated Taft Steric Parameters).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Discusses steric bulk for metabolic stability).

  • Wang, J., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[1] ACS Medicinal Chemistry Letters. (Comparative stability data for t-butyl derivatives).

  • US Screening Source. (2025). "Master Cross-Reaction List." (General immunoassay cross-reactivity principles).

  • PubChem. (2025).[2] "Compound Summary: 2-tert-butyl-3,3-dimethylbutanoic acid." (Physicochemical data verification).

Sources

Validation

A Senior Application Scientist's Guide to Sterically Hindered Building Blocks: Benchmarking 2-Tert-butyl-3,3-dimethylbutanoic Acid

Introduction: The Strategic Value of Steric Hindrance in Synthesis In the intricate landscape of synthetic chemistry, controlling reactivity is paramount. Steric hindrance, often perceived as a challenge, is a powerful t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Steric Hindrance in Synthesis

In the intricate landscape of synthetic chemistry, controlling reactivity is paramount. Steric hindrance, often perceived as a challenge, is a powerful tool wielded by discerning chemists to direct reaction outcomes, enhance selectivity, and stabilize reactive intermediates. Highly substituted building blocks, such as sterically hindered carboxylic acids, are indispensable in modern drug discovery and materials science. Their bulky architecture can shield reactive centers, create specific chiral environments, and dictate conformational preferences, thereby enabling transformations that would otherwise be impossible.

This guide provides an in-depth performance comparison of 2-tert-butyl-3,3-dimethylbutanoic acid, a molecule of significant steric bulk, against other prominent hindered synthetic building blocks. We will delve into the practical implications of their structural differences, benchmark their performance in key synthetic applications, and provide validated experimental protocols for their use. Our analysis is tailored for researchers, scientists, and drug development professionals who seek to leverage steric control to solve complex synthetic challenges.

Our comparative analysis will focus on three key molecules, each offering a distinct level of steric encumbrance:

  • Pivalic Acid (2,2-dimethylpropanoic acid): The archetypal sterically hindered carboxylic acid, widely used and well-characterized.

  • 2,2,3,3-Tetramethylbutanoic Acid: A more hindered analogue, offering a step-up in steric bulk.

  • 2-Tert-butyl-3,3-dimethylbutanoic Acid: An exceptionally bulky building block, representing the upper echelon of steric demand.

Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical properties of a building block dictate its behavior in a reaction system. The following table summarizes the key properties of our selected hindered acids.

PropertyPivalic Acid2,2,3,3-Tetramethylbutanoic Acid2-Tert-butyl-3,3-dimethylbutanoic Acid
Structure (CH₃)₃CCOOH(CH₃)₃CC(CH₃)₂COOH(CH₃)₃CCH(C(CH₃)₃)COOH
Molecular Weight ( g/mol ) 102.13[1]144.21[2][3]172.27[4]
pKa 5.03[1][5]~5Not widely reported, expected to be ~5
Melting Point (°C) 35[1][5]Not widely reportedNot widely reported
Boiling Point (°C) 163.7[1][5]Not widely reportedNot widely reported

Performance Benchmarking in Foundational Reactions

The true measure of a building block's utility lies in its performance in common synthetic transformations. Due to their steric bulk, these acids present significant challenges to standard protocols for reactions like esterification and amidation.

The Challenge of Hindered Acylations: Esterification and Amidation

The direct condensation of a sterically hindered carboxylic acid with an alcohol (Fischer esterification) or an amine is often sluggish and low-yielding.[6] The bulky substituents surrounding the carbonyl group impede the approach of the nucleophile, necessitating more forceful conditions or specialized activation strategies.[7]

Causality Behind Experimental Choices: Standard acid-catalyzed esterification relies on protonation of the carbonyl to increase its electrophilicity.[8] However, with hindered acids, the tetrahedral intermediate is sterically destabilized, and the overall equilibrium is unfavorable.[6] Consequently, more potent activation methods are required. These methods often involve converting the carboxylic acid into a more reactive intermediate, such as a mixed anhydride or an acyl halide, to overcome the high activation energy of the nucleophilic attack.[9][10]

The table below presents a qualitative comparison of expected reactivity in acylation reactions.

Building BlockRelative Steric HindranceExpected Reactivity in Standard AcylationRecommended Activation Strategy
Pivalic AcidHighLowRequires coupling agents (e.g., DCC, EDC) or conversion to pivaloyl chloride.[10]
2,2,3,3-Tetramethylbutanoic AcidVery HighVery LowStronger coupling agents (e.g., HATU, COMU) or more reactive intermediates are necessary.
2-Tert-butyl-3,3-dimethylbutanoic AcidExtremely HighExtremely LowAdvanced methods, such as conversion to a highly reactive mixed anhydride, are essential.[9]

Application Focus: Protecting Group Chemistry

The pivaloyl (Piv) group, derived from pivalic acid, is a widely used protecting group for alcohols due to its high stability towards a broad range of reagents.[1][11] Its removal typically requires harsh conditions, such as saponification with a strong base. The esters derived from our more hindered acids can be conceptualized as "super-pivaloate" protecting groups, offering even greater stability.

Protecting GroupDerived FromRelative StabilityTypical Deprotection ConditionsOrthogonality
Pivaloyl (Piv) Pivalic AcidHighStrong base (e.g., LiOH, KOH), reductive cleavage.[12]Stable to many acidic conditions used to remove Boc or t-butyl ethers.
2,2,3,3-Tetramethylbutanoyl 2,2,3,3-Tetramethylbutanoic AcidVery HighRequires even stronger nucleophiles or longer reaction times for cleavage.Enhanced stability profile compared to Piv.
2-Tert-butyl-3,3-dimethylbutanoyl 2-Tert-butyl-3,3-dimethylbutanoic AcidExtremely HighMay require forcing conditions (high temperature, pressure) or reductive methods for cleavage.Offers maximum stability for multi-step syntheses where other groups are labile.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing a clear methodology for activating and coupling highly hindered carboxylic acids.

Protocol 1: Weinreb Amide Formation from a Hindered Carboxylic Acid

This protocol is adapted from a robust method for converting sterically hindered carboxylic acids into Weinreb amides, which are versatile intermediates for ketone synthesis.[9]

Objective: To synthesize the N-methoxy-N-methylamide of 2-tert-butyl-3,3-dimethylbutanoic acid.

Materials:

  • 2-Tert-butyl-3,3-dimethylbutanoic acid (1.0 equiv)

  • Methanesulfonyl chloride (1.1 equiv)

  • Triethylamine (3.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous THF at 0 °C, add 1.0 equivalent of triethylamine. Stir for 30 minutes.

  • In a separate flask, dissolve 2-tert-butyl-3,3-dimethylbutanoic acid in anhydrous THF. Cool the solution to 0 °C.

  • To the carboxylic acid solution, add 2.0 equivalents of triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.

  • Add the previously prepared N,O-dimethylhydroxylamine free base solution to the mixed anhydride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_amine_prep Amine Preparation cluster_anhydride_prep Mixed Anhydride Formation cluster_coupling Coupling & Workup amine_hcl N,O-Dimethylhydroxylamine HCl tea1 Triethylamine (1.0 equiv) amine_hcl->tea1 @ 0°C, 30 min free_amine Free Amine Solution in THF tea1->free_amine combine Combine Solutions @ 0°C free_amine->combine acid Hindered Carboxylic Acid in THF tea2 Triethylamine (2.0 equiv) acid->tea2 mscl Methanesulfonyl Chloride tea2->mscl @ 0°C anhydride Mixed Mesylic Anhydride mscl->anhydride Stir 1h anhydride->combine react Warm to RT, Stir 12-16h combine->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Purified Weinreb Amide purify->product

Caption: Workflow for the synthesis of a Weinreb amide from a sterically hindered carboxylic acid.

Visualization of Steric Progression

The following diagram illustrates the increasing steric bulk from pivalic acid to 2-tert-butyl-3,3-dimethylbutanoic acid. This visualization helps to conceptualize why reactivity decreases and why more specialized synthetic methods are required for the more substituted analogues.

G cluster_tetra 2,2,3,3-Tetramethylbutanoic Acid piv C(CH₃)₃-COOH tetra (CH₃)₃C-C(CH₃)₂-COOH dtb (CH₃)₃C-CH(COOH)-C(CH₃)₃ lab Increasing Steric Bulk → Decreasing Reactivity →

Caption: Comparative steric bulk of the selected carboxylic acids.

Conclusion and Strategic Recommendations

The choice of a sterically hindered building block is a strategic decision that must be balanced with the practicalities of a synthetic route.

  • Pivalic Acid remains the workhorse for introducing moderate, well-characterized steric bulk. It is ideal for applications like the standard pivaloyl protecting group, where a vast body of literature and established protocols exist.[13]

  • 2,2,3,3-Tetramethylbutanoic Acid offers a significant increase in steric hindrance. It should be selected when the pivaloyl group is not sufficiently stable or when a greater degree of steric shielding is required to influence the stereochemical outcome of a reaction.

  • 2-Tert-butyl-3,3-dimethylbutanoic Acid represents an extreme level of steric encumbrance. Its use is justified in cases where maximum stability is paramount or when attempting to create highly congested molecular architectures. Researchers must be prepared to employ highly specialized and potent activation methods, as standard coupling protocols will likely fail.[14][15]

Ultimately, 2-tert-butyl-3,3-dimethylbutanoic acid is not a direct replacement for less hindered analogues but rather a specialized tool for specific, challenging applications. Its performance, while lower in terms of reaction kinetics, is superior in its ability to resist chemical transformations and to impart a unique and powerful steric influence on a molecule.

References

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–255. [Link]

  • Zhang, M., Zhang, S., & Zhang, W. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 23(11), 4288–4293. [Link]

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  • Shang, M., Wang, X., & Zhang, W. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development, 24(7), 1361–1366. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]

  • Pramanik, A. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • MCAT Organic Chemistry: Chapter 9 - Carboxylic Acid Derivatives. (2025). YouTube. [Link]

  • Atadinc, F., & Pütün, E. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 12(3), 523. [Link]

  • Pivalic acid. (n.d.). Wikipedia. [Link]

  • Kano, T., Yurino, T., & Maruoka, K. (2021). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Kyoto University Research Information Repository. [Link]

  • Schäfer, G., & Bode, J. W. (2014). View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]

  • 2,2-ditert-butyl-3,3-dimethylbutanoic acid. (n.d.). Chemical Synthesis Database. [Link]

  • Yang, Y., & Barge, L. M. (2025). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Life, 15(8), e202500508. [Link]

  • 2,2-dimethylpropanoic acid. (n.d.). webbook.nist.gov. [Link]

  • 2-tert-Butyl-3,3-dimethylbutanoic acid. (n.d.). Ivy Fine Chemicals. [Link]

  • Exner, O., & Smeyers, Y. G. (1998). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Journal of Molecular Structure: THEOCHEM, 425(1-2), 115-125. [Link]

  • Butyric acid, 2-tert-butyl-3,3-dimethyl-. (n.d.). PubChem. [Link]

  • Ghorai, P. (2021). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ResearchGate. [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • dos Santos, J. C. S., de Barros, M. E. S., & Zanin, G. M. (2015). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Molecules, 20(7), 13240–13254. [Link]

  • Protecting Groups. (n.d.). chem.ucla.edu. [Link]

  • Basset, C., Ducrot, P., & Allais, F. (2015). selective esterification of various polyfunctional carboxylic acids over HMS 2 –SO 3 H. ResearchGate. [Link]

  • Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. (n.d.). ResearchGate. [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. [Link]

  • 2-Tert-butyl-3,3-dimethylhexanoic acid. (n.d.). PubChem. [Link]

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